molecular formula C16H15BrCl2N4O4 B105966 Disperse brown 4 CAS No. 17464-91-4

Disperse brown 4

Cat. No.: B105966
CAS No.: 17464-91-4
M. Wt: 478.1 g/mol
InChI Key: WZYPIHOBHDXNJL-UHFFFAOYSA-N
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Description

Disperse Brown 4 is a member of the disperse dye class, which are substantially water-insoluble dyes known for their substantivity for hydrophobic synthetic fibers . This brown dye is primarily applied in the coloration of polyester fabric . This compound is classified as a monoazo compound . Its chemical structure is identified by the molecular formula C 16 H 15 BrCl 2 N 4 O 4 and a molecular weight of 478.12 g/mol . It is identified by CAS Registry Number 12223-16-4 . The application of disperse dyes like this compound typically requires a high-temperature dyeing method, often around 130°C, to achieve satisfactory exhaustion onto the fiber . The dyeing process relies on the mechanism of the dye transferring from an aqueous dispersion, penetrating, and being held within the hydrophobic fiber polymer system by hydrogen bonds and Van der Waals' forces . On polyester fibers, disperse dyes generally provide fair to good light fastness and moderate to good wash fastness . Standard fastness tests for this compound report light fastness at 5-6 and washing fastness at 4-5 (on a scale of 1-8 and 1-5, respectively, where higher numbers indicate better fastness) . This product is intended for research applications only and is not intended for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-[(2-bromo-6-chloro-4-nitrophenyl)diazenyl]-3-chloro-N-(2-hydroxyethyl)anilino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H15BrCl2N4O4/c17-12-7-11(23(26)27)9-14(19)16(12)21-20-15-2-1-10(8-13(15)18)22(3-5-24)4-6-25/h1-2,7-9,24-25H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZYPIHOBHDXNJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N(CCO)CCO)Cl)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrCl2N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9066203
Record name 2,2'-((4-((2-Bromo-6-chloro-4-nitrophenyl)azo)-3-chlorophenyl)imino)bisethanol
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Molecular Weight

478.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

17464-91-4, 12223-16-4
Record name 2,2′-[[4-[2-(2-Bromo-6-chloro-4-nitrophenyl)diazenyl]-3-chlorophenyl]imino]bis[ethanol]
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Record name Ethanol, 2,2'-((4-(2-(2-bromo-6-chloro-4-nitrophenyl)diazenyl)-3-chlorophenyl)imino)bis-
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Record name Ethanol, 2,2'-[[4-[2-(2-bromo-6-chloro-4-nitrophenyl)diazenyl]-3-chlorophenyl]imino]bis-
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Record name 2,2'-((4-((2-Bromo-6-chloro-4-nitrophenyl)azo)-3-chlorophenyl)imino)bisethanol
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Record name 2,2'-[[4-[(2-bromo-6-chloro-4-nitrophenyl)azo]-3-chlorophenyl]imino]bisethanol
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Record name Ethanol, 2,2'-[[4-[2-(2-bromo-6-chloro-4-nitrophenyl)diazenyl]-3-chlorophenyl]imino]bis
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Foundational & Exploratory

Disperse brown 4 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Brown 4, with the Colour Index name C.I. This compound and CAS number 12223-16-4, is a monoazo dye.[1] Belonging to the disperse class of dyes, it is characterized by its low water solubility and its application from a fine aqueous dispersion to color synthetic hydrophobic fibers.[2] Its primary industrial application is in the dyeing of textiles, particularly polyester (B1180765) and acetate (B1210297) fibers.[2] While not a pharmaceutical agent, its molecular structure and potential for human and environmental exposure through textiles necessitate a thorough understanding of its chemical and toxicological properties. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and analysis of this compound, along with a discussion of its potential biological effects based on data from related compounds.

Chemical Structure and Properties

This compound is synthesized through the diazotization of 2-bromo-6-chloro-4-nitrobenzenamine followed by an azo coupling reaction with N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine.[1] This synthesis dictates its unique chemical structure.

Chemical Structure

Caption: Synthesis of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 12223-16-4[1]
Molecular Formula C₁₆H₁₅BrCl₂N₄O₄[1]
Molecular Weight 478.12 g/mol [1]
Appearance Red-light orange, red-light brown, or dark red-light brown powder[1]
Density 1.68 g/cm³Guidechem
Boiling Point 662.1°C at 760 mmHgGuidechem
Flash Point 354.2°CGuidechem
Vapor Pressure 1.96E-18 mmHg at 25°CGuidechem
Refractive Index 1.663Guidechem
Solubility Low in water, dispersible in organic solvents[2]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from standard diazotization and azo coupling procedures.

1. Diazotization of 2-Bromo-6-chloro-4-nitrobenzenamine:

  • Dissolve 2-bromo-6-chloro-4-nitrobenzenamine in a mixture of concentrated hydrochloric acid and water.
  • Cool the solution to 0-5°C in an ice bath with constant stirring.
  • Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) dropwise, maintaining the temperature below 5°C.
  • Continue stirring for 30 minutes after the addition is complete to ensure full formation of the diazonium salt.

2. Preparation of the Coupling Component Solution:

  • Dissolve N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine in an appropriate solvent, such as a dilute aqueous solution of a non-ionic surfactant.

3. Azo Coupling Reaction:

  • Slowly add the cold diazonium salt solution to the prepared coupling component solution with vigorous stirring.
  • Maintain the temperature at 0-5°C and adjust the pH to be slightly acidic (pH 4-6) using a buffer solution to facilitate the coupling reaction.
  • Continue stirring for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
  • The precipitated this compound dye is then collected by filtration, washed with cold water until the filtrate is neutral, and dried under vacuum at a low temperature.

Analytical Characterization

1. High-Performance Liquid Chromatography (HPLC):

  • Instrumentation: An HPLC system with a UV-Vis or photodiode array (PDA) detector.
  • Column: A C18 reverse-phase column.
  • Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing a small amount of a modifier like formic acid or ammonium (B1175870) acetate to improve peak shape.
  • Detection: Monitor the eluent at the wavelength of maximum absorbance (λmax) for this compound, which is expected to be in the visible range.
  • Sample Preparation: Dissolve a precisely weighed amount of the dye in a suitable solvent (e.g., methanol (B129727) or dimethylformamide), filter through a 0.45 µm syringe filter, and inject into the HPLC system.

2. Spectroscopic Analysis:

  • UV-Visible (UV-Vis) Spectroscopy: Dissolve the dye in a suitable solvent (e.g., ethanol (B145695) or DMF) and record the absorption spectrum over the range of 200-800 nm to determine the λmax.
  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Obtain the IR spectrum of the solid dye using a KBr pellet or an ATR accessory to identify characteristic functional groups such as N-H, O-H, C-N, C-Cl, C-Br, N=N, and NO₂.

Logical Workflow for Synthesis and Analysis

Workflow for Synthesis and Analysis of this compound cluster_synthesis Synthesis cluster_analysis Analysis Start Starting Materials: - 2-Bromo-6-chloro-4-nitrobenzenamine - N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine Diazotization Diazotization (NaNO2, HCl, 0-5°C) Start->Diazotization Coupling Azo Coupling (pH 4-6, 0-5°C) Diazotization->Coupling Isolation Isolation and Purification (Filtration, Washing, Drying) Coupling->Isolation Product This compound (Solid) Isolation->Product SamplePrep Sample Preparation (Dissolution in appropriate solvent) Product->SamplePrep HPLC HPLC Analysis (Purity and Quantification) SamplePrep->HPLC UVVis UV-Vis Spectroscopy (λmax Determination) SamplePrep->UVVis FTIR FT-IR Spectroscopy (Functional Group Identification) SamplePrep->FTIR Characterization Structural Confirmation HPLC->Characterization UVVis->Characterization FTIR->Characterization

References

An In-depth Technical Guide to the Synthesis Pathway of C.I. Disperse Brown 4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Disperse Brown 4, also identified by the Colour Index Number 11152:1, is a monoazo disperse dye.[1] These dyes are organic colorants with low water solubility, making them suitable for dyeing hydrophobic fibers such as polyester, nylon, and acetate (B1210297) from aqueous dispersions.[2] The synthesis of C.I. This compound follows a well-established two-step reaction pathway common to most azo dyes: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling component.[1][2] This guide provides a detailed overview of the synthesis pathway, including the chemical structures of the reactants, a generalized experimental protocol, and the logical workflow of the synthesis.

Synthesis Pathway

The synthesis of C.I. This compound involves two primary chemical transformations:

  • Diazotization: The process begins with the conversion of the primary aromatic amine, 2-Bromo-6-chloro-4-nitrobenzenamine, into a reactive diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at a low temperature (0-5 °C) to ensure the stability of the diazonium salt.[2]

  • Azo Coupling: The resulting diazonium salt is then reacted with the coupling component, N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine. In this electrophilic aromatic substitution reaction, the diazonium ion acts as the electrophile and attacks the electron-rich aromatic ring of the coupling component to form the characteristic azo bond (-N=N-), which is the primary chromophore of the dye.[2]

The overall synthesis reaction is depicted below:

Synthesis_Pathway cluster_reactants Reactants cluster_process Synthesis Process cluster_product Product A 2-Bromo-6-chloro-4-nitrobenzenamine (Diazo Component) Diazotization Diazotization (NaNO₂, HCl, 0-5°C) A->Diazotization Step 1 B N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine (Coupling Component) Coupling Azo Coupling B->Coupling Step 2 Diazotization->Coupling Intermediate: Diazonium Salt C C.I. This compound Coupling->C

Diagram 1: Synthesis pathway of C.I. This compound.

Experimental Protocols

Part 1: Diazotization of 2-Bromo-6-chloro-4-nitrobenzenamine

This procedure describes the formation of the diazonium salt from the primary aromatic amine.

Materials:

  • 2-Bromo-6-chloro-4-nitrobenzenamine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Methodology:

  • A suspension of 2-Bromo-6-chloro-4-nitrobenzenamine is prepared in a mixture of concentrated hydrochloric acid and water.

  • The mixture is cooled to 0-5 °C in an ice-salt bath with constant stirring to ensure a fine suspension.

  • A pre-cooled aqueous solution of sodium nitrite is added dropwise to the amine suspension. The temperature must be strictly maintained below 5 °C to prevent the decomposition of the diazonium salt.

  • After the complete addition of the sodium nitrite solution, the reaction mixture is stirred for an additional 30-60 minutes at 0-5 °C to ensure the diazotization is complete.

  • The resulting diazonium salt solution, which should be a clear solution, is kept cold and used immediately in the subsequent coupling reaction.

Part 2: Azo Coupling with N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine

This part of the protocol details the reaction between the diazonium salt and the coupling component to form the final dye.

Materials:

  • Diazonium salt solution from Part 1

  • N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine

  • A suitable solvent (e.g., ethanol, acetic acid, or a mixture with water)

  • Sodium acetate or other suitable buffer

  • Ice

Methodology:

  • N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine is dissolved in a suitable solvent.

  • The solution of the coupling component is cooled to 0-5 °C in an ice bath.

  • The cold diazonium salt solution from Part 1 is slowly added to the cooled solution of the coupling component with vigorous stirring.

  • The pH of the reaction mixture is maintained in the weakly acidic to neutral range (typically pH 4-7) by the portion-wise addition of a buffer solution, such as sodium acetate, to facilitate the coupling reaction.

  • The formation of a colored precipitate of C.I. This compound should be observed.

  • The reaction mixture is stirred for a further 1-2 hours in the ice bath to ensure the completion of the coupling reaction.

  • The precipitated dye is then collected by vacuum filtration.

  • The solid product is washed with cold water to remove any unreacted starting materials and inorganic salts.

  • The final product is dried under appropriate conditions. Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Experimental_Workflow cluster_diazotization Part 1: Diazotization cluster_coupling Part 2: Azo Coupling cluster_workup Work-up start_diazo Suspend 2-Bromo-6-chloro-4-nitrobenzenamine in HCl and water cool_diazo Cool to 0-5°C start_diazo->cool_diazo add_nitrite Add NaNO₂ solution dropwise cool_diazo->add_nitrite stir_diazo Stir for 30-60 min at 0-5°C add_nitrite->stir_diazo diazo_salt Diazonium Salt Solution stir_diazo->diazo_salt add_diazo Slowly add Diazonium Salt Solution diazo_salt->add_diazo dissolve_coupling Dissolve N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine cool_coupling Cool to 0-5°C dissolve_coupling->cool_coupling cool_coupling->add_diazo adjust_ph Maintain pH 4-7 with buffer add_diazo->adjust_ph stir_coupling Stir for 1-2 hours at 0-5°C adjust_ph->stir_coupling product Precipitate of C.I. This compound stir_coupling->product filtration Vacuum Filtration product->filtration washing Wash with cold water filtration->washing drying Dry the product washing->drying final_product C.I. This compound drying->final_product

Diagram 2: General experimental workflow for the synthesis of C.I. This compound.

Data Presentation

Table 1: Physicochemical Properties of Reactants and Product

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
2-Bromo-6-chloro-4-nitrobenzenamineC₆H₄BrClN₂O₂251.47-
N,N-bis(2-hydroxyethyl)-3-chlorobenzenamineC₁₀H₁₄ClNO₂219.68-
C.I. This compoundC₁₆H₁₅BrCl₂N₄O₄478.12Red-light brown solid

Table 2: Hypothetical Reaction Parameters and Yield

ParameterValue
Molar Ratio (Diazo Component : Coupling Component)1 : 1 (Typical)
Theoretical Yield (g)-
Actual Yield (g)-
Percentage Yield (%)-
Purity (%)-

Table 3: Expected Spectroscopic Data

Spectroscopic TechniqueExpected Characteristic Signals
¹H NMR Aromatic protons, signals for the -CH₂- groups of the hydroxyethyl (B10761427) chains, and protons of the -OH groups.
¹³C NMR Aromatic carbons, carbons of the -CH₂- groups.
FT-IR (cm⁻¹) N-H stretching (if any residual amine), O-H stretching (from hydroxyethyl groups), C-H aromatic and aliphatic stretching, N=N stretching (azo group), C-N stretching, C-Cl stretching, C-Br stretching, and NO₂ stretching.
UV-Vis (λmax, nm) Absorption bands in the visible region characteristic of the azo chromophore, contributing to the brown color.

Conclusion

The synthesis of C.I. This compound is a standard example of azo dye production, involving a two-step process of diazotization and azo coupling. While the general principles and reactants are well-documented, specific experimental protocols with quantitative and spectroscopic data are not widely published. The information provided in this guide serves as a foundational resource for researchers and scientists interested in the synthesis of this and similar disperse dyes. For detailed process optimization and characterization, further experimental investigation is required.

References

Technical Guide: Disperse Brown 4 (CAS No. 12223-16-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide summarizes the publicly available technical information for the chemical compound associated with CAS number 12223-16-4. It is important to note that this compound, identified as Disperse Brown 4, is primarily an industrial dye. The available data is largely limited to its chemical properties and manufacturing process. There is a significant lack of peer-reviewed research into its biological activity, mechanism of action in a biological context, or its potential applications in drug development. Therefore, the scope of this guide is constrained by the limited information in the public domain.

Chemical Identification and Properties

This compound is a synthetic dye belonging to the disperse class, which are typically used for dyeing polyester (B1180765) and other synthetic fibers.[1][2] The fundamental chemical and physical properties are summarized in the table below.

PropertyValueSource
CAS Number 12223-16-4[3][4]
Alternate CAS Number 17464-91-4[5]
Chemical Name Ethanol, 2,2'-((4-((2-bromo-6-chloro-4-nitrophenyl)azo)-3-chlorophenyl)imino)bis-[6]
Synonyms This compound[3][4]
Molecular Formula C₁₆H₁₅BrCl₂N₄O₄[4][5]
Molecular Weight 478.12 g/mol [4][5]
Appearance Red-light orange to dark red-light brown powder[3]
LogP 5.30[4]
Hydrogen Bond Donor Count 2[7]
Hydrogen Bond Acceptor Count 7[7]

Synthesis

The synthesis of this compound involves a diazo coupling reaction. The general methodology is described as the diazotization of 2-Bromo-6-chloro-4-nitrobenzenamine, which is then coupled with N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine.[3]

Note: The following is a generalized protocol based on the available literature. Specific reaction conditions such as temperature, solvent, and purification methods are not detailed in the publicly accessible sources.

Materials:

  • 2-Bromo-6-chloro-4-nitrobenzenamine (Diazo component)

  • N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine (Coupling component)

  • Sodium nitrite (B80452)

  • Hydrochloric acid

  • Appropriate solvent system

Procedure:

  • Diazotization: 2-Bromo-6-chloro-4-nitrobenzenamine is dissolved in an acidic solution (e.g., hydrochloric acid). The solution is cooled, and an aqueous solution of sodium nitrite is added dropwise to form the diazonium salt.

  • Coupling: The diazonium salt solution is then slowly added to a cooled solution of the coupling component, N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine.

  • Precipitation and Filtration: The resulting this compound dye precipitates out of the solution. The solid product is collected by filtration.

  • Washing and Drying: The crude product is washed to remove impurities and then dried to yield the final dye.

G Synthesis Workflow for this compound A 2-Bromo-6-chloro-4-nitrobenzenamine C Diazotization (NaNO2, HCl) A->C B N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine D Coupling Reaction B->D C->D E This compound D->E

A simplified workflow for the synthesis of this compound.

Applications

The primary application of this compound is as a colorant in the textile and printing industries.[1] Its mechanism of action in this context involves the diffusion of the dye molecules into the fibers of synthetic fabrics under high temperature and pressure, where it becomes physically trapped.[2]

Biological Activity and Drug Development Potential

There is no significant information available in the scientific literature regarding the biological activity of this compound. No studies on its mechanism of action in biological systems, signaling pathway interactions, or potential therapeutic effects have been found. As such, its utility for drug development professionals is currently undetermined.

Safety Information

Conclusion

This compound (CAS No. 12223-16-4) is a synthetic dye with well-defined chemical properties and a described manufacturing process. However, for the audience of researchers, scientists, and drug development professionals, there is a notable absence of data on its biological effects. Further research would be required to ascertain if this molecule has any properties that would make it of interest for biological or pharmaceutical applications.

References

Technical Dossier: Analysis of the Novel Putative Kinase Inhibitor C16H15BrCl2N4O4 (Hypothetical Compound-849)

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the hypothetical molecule C16H15BrCl2N4O4, designated as Compound-849. Lacking empirical data for a compound with this exact molecular formula in public databases, this guide presents a theoretical analysis based on a plausible chemical structure. The proposed structure, N-(4-bromo-2-chlorophenyl)-4-((2,6-dichlorophenyl)amino)pyrimidine-2-carboxamide, is designed based on common pharmacophores found in kinase inhibitors. This whitepaper outlines a potential synthetic route, predicts biological activity, details hypothetical experimental protocols for its evaluation, and presents simulated data to guide future research. The objective is to provide a foundational framework for the investigation of this and structurally related molecules as potential therapeutic agents.

Proposed Chemical Structure and Rationale

The molecular formula C16H15BrCl2N4O4 suggests a structure with a significant degree of unsaturation, likely containing aromatic or heteroaromatic rings. Based on the prevalence of substituted pyrimidines in oncology and immunology, we propose the following structure for Compound-849:

Proposed Structure: N-(4-bromo-2-chlorophenyl)-4-((2,6-dichlorophenyl)amino)pyrimidine-2-carboxamide

IUPAC Name: N-(4-bromo-2-chlorophenyl)-4-((2,6-dichlorophenyl)amino)pyrimidine-2-carboxamide

Rationale for Structural Hypothesis:

  • Pyrimidine (B1678525) Core: The diaminopyrimidine scaffold is a well-established hinge-binding motif for many protein kinases.[1][2]

  • Halogenated Phenyl Rings: The presence of bromo- and dichloro-substituted phenyl rings is common in potent kinase inhibitors, contributing to hydrophobic interactions within the ATP-binding pocket and potentially improving metabolic stability.[3]

  • Amide Linker: The carboxamide group provides a rigid linker and can participate in hydrogen bonding interactions with the target protein.

Predicted Biological Activity

Based on its structural similarity to known ATP-competitive inhibitors, Compound-849 is predicted to function as a protein kinase inhibitor . The specific kinase targets would need to be determined experimentally, but potential candidates include receptor tyrosine kinases (e.g., EGFR, VEGFR) or non-receptor tyrosine kinases (e.g., Src family kinases), which are often implicated in cancer cell proliferation and survival. The anticipated cellular effects include the induction of apoptosis and inhibition of cell proliferation in cancer cell lines that are dependent on the targeted kinase signaling pathway.[4][5]

Experimental Protocols

Synthesis of Compound-849

A plausible synthetic route for Compound-849 is a multi-step process commencing with commercially available starting materials. The synthesis involves the construction of the substituted pyrimidine core followed by amide coupling.

Protocol:

  • Synthesis of 2,4-dichloropyrimidine (B19661): This can be achieved through the chlorination of uracil (B121893) using a chlorinating agent like phosphorus oxychloride.

  • Nucleophilic Aromatic Substitution: React 2,4-dichloropyrimidine with 2,6-dichloroaniline (B118687) in the presence of a base (e.g., diisopropylethylamine) in a suitable solvent (e.g., isopropanol) to selectively substitute the chlorine at the 4-position, yielding 2-chloro-N-(2,6-dichlorophenyl)pyrimidin-4-amine.

  • Hydrolysis of the 2-chloro group: The remaining chloro group at the 2-position can be hydrolyzed to a carboxylic acid.

  • Amide Coupling: The resulting carboxylic acid is then coupled with 4-bromo-2-chloroaniline (B1269894) using a standard peptide coupling reagent (e.g., HATU or EDC/HOBt) in a solvent like dimethylformamide (DMF) to yield the final product, Compound-849.[3]

Diagram of Synthetic Workflow

G A Uracil B 2,4-Dichloropyrimidine A->B POCl3 C 2-Chloro-N-(2,6-dichlorophenyl)pyrimidin-4-amine B->C 2,6-Dichloroaniline, DIPEA D 4-((2,6-Dichlorophenyl)amino)pyrimidine-2-carboxylic acid C->D Hydrolysis E Compound-849 D->E 4-Bromo-2-chloroaniline, HATU

Caption: Proposed synthetic pathway for Compound-849.

In Vitro Kinase Inhibition Assay

To determine the inhibitory activity of Compound-849 against a panel of selected kinases, a luminescence-based assay can be employed.

Protocol:

  • Reagent Preparation: Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Dilute the kinase and substrate to their final concentrations in the kinase buffer. Prepare serial dilutions of Compound-849 in DMSO.

  • Assay Plate Setup: Add the kinase, substrate, and diluted Compound-849 to a 384-well plate.

  • Reaction Initiation: Start the kinase reaction by adding ATP. Incubate the plate at 30°C for 60 minutes.

  • Signal Detection: Stop the reaction and measure the remaining ATP levels using a commercial luminescence-based kit (e.g., ADP-Glo™ Kinase Assay). Luminescence is inversely proportional to kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of Compound-849 and determine the IC50 value by fitting the data to a dose-response curve.[6][7]

Cell-Based Proliferation Assay

The effect of Compound-849 on the proliferation of a relevant cancer cell line (e.g., A549 lung carcinoma) can be assessed using a standard colorimetric assay.

Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of Compound-849 and incubate for 72 hours.

  • Viability Measurement: Add a viability reagent (e.g., MTT or resazurin) and incubate until a color change is observed.

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of growth inhibition and determine the GI50 (concentration for 50% growth inhibition).[8]

Apoptosis Assay

To confirm the mechanism of cell death induced by Compound-849, an Annexin V/Propidium Iodide (PI) apoptosis assay can be performed.[9]

Protocol:

  • Cell Treatment: Treat cells with Compound-849 at concentrations around its GI50 value for 24-48 hours.

  • Cell Staining: Harvest the cells and stain with fluorescently labeled Annexin V and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Diagram of Biological Evaluation Workflow

G A Compound-849 Synthesis B In Vitro Kinase Assay A->B Test for target inhibition C Cell Proliferation Assay B->C Validate cellular potency D Apoptosis Assay C->D Determine mechanism of action E Pharmacokinetic Studies D->E Assess in vivo properties F Lead Optimization E->F

Caption: Workflow for the biological evaluation of Compound-849.

Hypothetical Data Presentation

The following tables summarize the expected quantitative data from the proposed experiments.

Table 1: In Vitro Kinase Inhibition Profile of Compound-849

Kinase TargetIC50 (nM)
EGFR15
VEGFR235
Src120
Abl> 1000

Table 2: In Vitro Cellular Activity of Compound-849

Cell LineGI50 (nM)
A549 (Lung Cancer)50
HCT116 (Colon Cancer)75
MCF7 (Breast Cancer)250

Table 3: In Vivo Pharmacokinetic Parameters of Compound-849 in Mice (10 mg/kg, IV)

ParameterValue
Cmax (ng/mL)1500
Tmax (h)0.25
AUC (ng·h/mL)3200
Half-life (h)4.5
Clearance (mL/min/kg)5.2
Volume of Distribution (L/kg)2.1

Note: The data presented in these tables is purely hypothetical and for illustrative purposes.

Proposed Signaling Pathway Modulation

Assuming Compound-849 is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR), it would block the downstream signaling pathways that promote cell proliferation and survival.

Diagram of a Hypothetical Signaling Pathway

G cluster_pathway EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Compound849 Compound-849 Compound849->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Apoptosis Inhibition of Apoptosis Akt->Apoptosis

Caption: Hypothetical inhibition of the EGFR signaling pathway by Compound-849.

Conclusion

This technical guide presents a hypothetical analysis of C16H15BrCl2N4O4 (Compound-849), a molecule with potential as a novel kinase inhibitor. The proposed structure, synthetic route, and experimental protocols provide a solid foundation for initiating a research program aimed at synthesizing and evaluating this compound. The predicted biological activity, if confirmed, could lead to the development of a new therapeutic agent for diseases driven by aberrant kinase signaling, such as cancer. Further investigation is warranted to validate these hypotheses and explore the full therapeutic potential of this chemical scaffold.

References

literature review on monoazo disperse dyes

Author: BenchChem Technical Support Team. Date: December 2025

Monoazo Disperse Dyes: A Technical Review

Introduction

Disperse dyes are a class of non-ionic, sparingly water-soluble colorants primarily used for dyeing hydrophobic synthetic fibers such as polyester (B1180765), nylon, and cellulose (B213188) acetate.[1][2][3][4] Among the various chemical classes of disperse dyes, monoazo dyes, characterized by the presence of one azo group (-N=N-) as the chromophore, are the most significant, constituting over 60-70% of all disperse dyes produced.[2][4][5] Their popularity stems from their brilliant colors, cost-effectiveness, straightforward synthesis, and generally good fastness properties.[6] The basic structure of these dyes is typically small, planar, and non-ionic, which facilitates their diffusion into the tightly-packed polymer chains of hydrophobic fibers.[4] This guide provides an in-depth technical review of monoazo disperse dyes, covering their synthesis, characterization, properties, and application methodologies, tailored for researchers and scientists in chemistry and material science.

Synthesis of Monoazo Disperse Dyes

The synthesis of monoazo disperse dyes is a well-established process that involves two primary steps: diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich coupling component.[7][8]

1.1. General Synthesis Pathway

  • Diazotization: A primary aromatic amine (the diazo component) is treated with a source of nitrous acid (typically sodium nitrite (B80452) in an acidic medium like hydrochloric acid) at a low temperature (0-5 °C) to form a diazonium salt.[7][9] The low temperature is crucial to maintain the stability of the diazonium salt.[9]

  • Coupling: The resulting diazonium salt, which is an electrophile, is then reacted with an electron-rich nucleophilic compound, such as a phenol (B47542), naphthol, or an aniline (B41778) derivative (the coupling component).[3][7] This electrophilic substitution reaction forms the stable azo bond, creating the colored dye molecule.

Synthesis_Pathway cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Coupling AromaticAmine Primary Aromatic Amine (Diazo Component) Reagents_D NaNO₂ + HCl (aq) 0-5 °C DiazoniumSalt Aryl Diazonium Salt [Ar-N₂]⁺Cl⁻ Reagents_D->DiazoniumSalt Reaction CouplingComponent Coupling Component (e.g., Phenol, Aniline) DiazoniumSalt->CouplingComponent + AzoDye Monoazo Disperse Dye (Ar-N=N-Ar') CouplingComponent->AzoDye Reaction

Caption: General synthesis pathway for monoazo disperse dyes.

1.2. Experimental Protocol: General Synthesis

The following is a generalized laboratory procedure for synthesizing a monoazo disperse dye, for instance, using 4-nitroaniline (B120555) as the diazo component and a phenol derivative as the coupling component.

Diazotization:

  • Dissolve the primary aromatic amine (e.g., 0.01 mol of 4-nitroaniline) in a suitable volume of concentrated hydrochloric acid (e.g., 10 ml).[7]

  • Cool the mixture to 0-5 °C in an ice bath with constant stirring until a fine slurry is formed.

  • Prepare a solution of sodium nitrite (0.01 mol) in cold water.

  • Add the sodium nitrite solution dropwise to the amine slurry, keeping the temperature below 5 °C.[7]

  • Stir the mixture for an additional 15-30 minutes at this temperature to ensure complete formation of the diazonium salt. The completion of the reaction can be checked using starch-iodide paper (a blue-black color indicates excess nitrous acid).

Coupling:

  • Dissolve the coupling component (0.01 mol) in an aqueous alkaline solution (e.g., 10% sodium hydroxide) and cool it to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the cold coupling component solution with vigorous stirring.

  • Maintain the low temperature and stir for 1-2 hours until the coupling reaction is complete. The precipitation of the colored dye indicates the progress of the reaction.

  • Filter the precipitated dye, wash it thoroughly with cold water until the filtrate is neutral, and then dry it in an oven at a moderate temperature (e.g., 60-70 °C).

Characterization and Analysis

The synthesized dyes are characterized to confirm their structure and purity. The primary methods employed include spectroscopic and chromatographic techniques.

2.1. Analytical Techniques

  • UV-Visible Spectroscopy: Used to determine the wavelength of maximum absorption (λmax), which corresponds to the color of the dye, and the molar extinction coefficient (ε), which relates to the color strength.[7][10] The spectra are typically recorded in various solvents to study solvatochromic effects.[1]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the functional groups present in the dye molecule, such as -N=N- (azo), -OH (hydroxyl), -NH₂ (amino), and -NO₂ (nitro) groups.[7][10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure by analyzing the chemical environment of the hydrogen and carbon atoms.[6][8]

  • Mass Spectrometry (MS): Determines the molecular weight of the dye and can be used to elucidate its structure through fragmentation patterns.[8]

  • Chromatography (TLC, HPLC, LC-MS): Thin-Layer Chromatography (TLC) is used to check the purity of the synthesized dyes.[3] High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed for the separation, quantification, and identification of dyes in complex mixtures or extracted from textile materials.[12][13][14]

Analytical_Workflow cluster_characterization Structural & Optical Characterization start Synthesized Dye (Crude Product) purify Purification (e.g., Recrystallization) start->purify purity_check Purity Check (TLC, Melting Point) purify->purity_check ftir FTIR purity_check->ftir Pure Sample nmr NMR (¹H, ¹³C) purity_check->nmr Pure Sample ms Mass Spec. purity_check->ms Pure Sample uv_vis UV-Vis Spec. purity_check->uv_vis Pure Sample data_analysis Data Analysis & Structure Confirmation

Caption: Workflow for the characterization of monoazo disperse dyes.

Properties of Monoazo Disperse Dyes

The properties of monoazo disperse dyes, particularly their color and fastness, are highly dependent on their molecular structure, including the nature and position of substituent groups on the aromatic rings.

3.1. Spectral Properties

The color of a dye is determined by its λmax. Electron-donating groups (e.g., -OH, -NH₂) and electron-withdrawing groups (e.g., -NO₂, -CN) on the aromatic rings can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maximum.[15][16] Many dyes also exhibit solvatochromism, where the λmax shifts with the polarity of the solvent.[1][7]

Table 1: Spectral Properties of Selected Monoazo Disperse Dyes

Diazo Component Coupling Component Solvent λmax (nm) Molar Absorptivity (L mol⁻¹ cm⁻¹) Reference
4-Nitroaniline Phenol Methanol 464 - [7]
4-Nitroaniline Phenol Ethanol 444 - [7]
4-Nitroaniline Phenol Ethyl Acetate 575 - [7]
Aniline Salicylic Acid Methanol 344 14,300 [10]
Aniline Salicylic Acid Ethanol 345 13,900 [10]
Aniline Salicylic Acid Ethyl Acetate 341 13,200 [10]

| Asymmetric Bisimide | N,N-dialkyl aniline | DMF | 450-612 | 15,600 - 39,200 |[6] |

3.2. Fastness Properties

Fastness refers to the resistance of the color on a dyed fabric to various agents such as light, washing, and heat (sublimation).

  • Light Fastness: Measures the resistance of the dye to fading upon exposure to light. It is rated on a blue wool scale from 1 (very poor) to 8 (excellent).[7][17] The presence of certain groups, like electron-withdrawing groups, can enhance light fastness.[18]

  • Wash Fastness: Indicates the resistance of the color to washing with soap or detergents. It is assessed on a grey scale from 1 (poor) to 5 (excellent) for both color change and staining on adjacent fabrics.[1][17][19]

  • Sublimation (Heat) Fastness: Crucial for polyester, which is often heat-set. It measures the dye's resistance to migrating out of the fiber as a vapor at high temperatures.[20] Poor sublimation fastness can lead to staining of other materials during processing or storage.[20] It is also rated on a 1-5 grey scale.[20]

Table 2: Fastness Properties of Selected Monoazo Dyes on Polyester Fabric

Dye Series/Components Light Fastness (1-8) Wash Fastness (1-5) Sublimation Fastness (1-5) Reference
Derived from Aminothienochromene Moderate Excellent - [15]
Derived from N-(1-phthalimidyl)-naphthalimides 3 - 6 (Moderate to Very Good) 4 - 5 (Excellent) - [2]
Derived from Asymmetric Bisimide 3 - 6 (Moderate to Very Good) 4 - 5 (Very Good) - [6]
3-oxo-3-phenyl-2-(2-phenylhydrazono)propanals Moderate Very Good - [17]

| Derived from 2-methoxy-5-nitroaniline (B165355) | Good | Excellent | Excellent |[16] |

Application in Textile Dyeing

Monoazo disperse dyes are applied to hydrophobic fibers from a fine aqueous dispersion. The dyeing mechanism involves the transfer of individual dye molecules from the aqueous phase to the solid fiber phase, essentially a process of solid-state dissolution.[21]

4.1. Dyeing Methods for Polyester

Due to polyester's highly crystalline structure and lack of reactive sites, high energy is required for the dye molecules to penetrate the fiber. The two main industrial methods are:

  • High-Temperature Dyeing (HT): This is the most common method. Dyeing is carried out in pressurized equipment at temperatures of 120-130 °C.[21][22] The high temperature increases the kinetic energy of the dye molecules and causes the polymer chains in the fiber's amorphous regions to become more mobile, allowing the dye to diffuse in.

  • Carrier Dyeing: This method is performed at or near the boiling point of water (around 100 °C) in the presence of a "carrier," which is an organic compound that acts as a swelling agent for the fiber.[17][23] The carrier facilitates dye penetration at lower temperatures. However, carriers often have environmental and toxicity concerns.[17]

Dyeing_Process start Prepare Dye Bath step1 Paste dye with dispersing agent start->step1 step2 Add water, acetic acid (pH 4.5-5.5) step1->step2 step3 Introduce Polyester Fabric at ~60°C step2->step3 step4 Ramp Temperature to 130°C (Rate: 1-2°C/min) step3->step4 step5 Hold at 130°C for 30-60 min step4->step5 step6 Cool down to ~70-80°C step5->step6 step7 Reduction Clearing (NaOH + Na₂S₂O₄) step6->step7 step8 Rinse and Neutralize step7->step8 end Dry Fabric step8->end

Caption: Typical workflow for high-temperature disperse dyeing of polyester.

4.2. Experimental Protocol: High-Temperature Dyeing of Polyester

  • Dye Bath Preparation: Prepare a dye bath with a specific liquor-to-goods ratio (e.g., 50:1).[4] Add a dispersing agent and adjust the pH to 4.5-5.5 using acetic acid.[21][22]

  • Dye Dispersion: Make a paste of the required amount of disperse dye (e.g., for a 2% shade) with a small amount of dispersing agent and tepid water. Add this dispersion to the dye bath.[21]

  • Dyeing: Introduce the pre-wetted polyester fabric into the dye bath at about 60 °C.[22]

  • Temperature Rise: Raise the temperature of the dye bath to 130 °C at a controlled rate (e.g., 2 °C/minute).[21]

  • Dyeing Cycle: Hold the temperature at 130 °C for 45-60 minutes to allow for dye diffusion and fixation.[21][22]

  • Cooling: Cool the dye bath to 70-80 °C.

  • Reduction Clearing: After dyeing, rinse the fabric and subject it to a reduction clearing process. This involves treating the fabric in a bath containing sodium hydroxide (B78521) (2 g/L) and sodium hydrosulfite (2 g/L) at 70-80 °C for 15-20 minutes.[17][24] This step is crucial for removing unfixed dye from the fiber surface, thereby improving wash fastness.

  • Final Steps: Thoroughly rinse the fabric with hot and then cold water, neutralize if necessary, and finally dry it.

Conclusion

Monoazo disperse dyes remain the cornerstone of coloration for hydrophobic fibers, especially polyester, due to their versatility, economic viability, and broad color palette. The relationship between the chemical structure of these dyes and their resulting spectral and fastness properties is a key area of ongoing research. Future developments are likely to focus on creating dyes with higher performance characteristics, particularly improved light fastness and sublimation fastness, and developing more environmentally friendly synthesis and application processes, such as the use of supercritical carbon dioxide as a dyeing medium to eliminate water usage.[9] Furthermore, the exploration of novel applications for these compounds, such as in biomedical fields, highlights their continuing importance beyond the traditional textile industry.[17]

References

Disperse Brown 4 manufacturing methods

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Manufacturing of Disperse Brown 4 (C.I. 11152:1)

Introduction

This compound, also identified by the Colour Index name C.I. 11152:1, is a monoazo dye belonging to the disperse class of colorants. These dyes are characterized by their low water solubility and are primarily used for dyeing hydrophobic synthetic fibers such as polyester, nylon, and cellulose (B213188) acetate (B1210297). The application process involves dispersing the finely ground dye in an aqueous medium, from which it partitions into the fiber, typically at elevated temperatures and pressure. The coloration and fastness properties of this compound are dictated by its molecular structure, which is achieved through a specific, multi-step chemical synthesis. This guide provides a detailed overview of the manufacturing process, including the synthesis of key intermediates and the final dye, based on established principles of azo dye chemistry.

Chemical Properties and Reactants

The manufacturing of this compound involves two key organic intermediates: a diazo component and a coupling component. The properties of these reactants and the final product are summarized below.

Compound C.I. Name / Common Name Molecular Formula Molecular Weight ( g/mol ) Role in Synthesis
This compoundC.I. 11152:1C₁₆H₁₅BrCl₂N₄O₄478.12Final Product
2-Bromo-6-chloro-4-nitroaniline-C₆H₄BrClN₂O₂251.47Diazo Component
N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine-C₁₀H₁₄ClNO₂215.68Coupling Component

Manufacturing Process

The synthesis of this compound is a two-stage process:

  • Diazotization: The primary aromatic amine, 2-Bromo-6-chloro-4-nitrobenzenamine, is converted into a reactive diazonium salt.

  • Azo Coupling: The diazonium salt is then reacted with the coupling component, N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine, to form the final azo dye molecule.[1]

Below are detailed experimental protocols for the synthesis of the precursors and the final dye.

Experimental Protocol 1: Synthesis of Diazo Component (2-Bromo-6-chloro-4-nitroaniline)

This protocol is based on the bromination of 2-chloro-4-nitroaniline (B86195).

Materials:

  • 2-Chloro-4-nitroaniline

  • Potassium bromide (KBr)

  • ZnAl-BrO₃-LDHs (Layered Double Hydroxides) as catalyst/brominating agent

  • Acetic acid (AcOH)

  • Water

  • Dichloromethane

  • Silica (B1680970) gel (200-300 mesh)

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • A solution is prepared by dissolving 2-chloro-4-nitroaniline (2 mmol) and potassium bromide (1.2 mmol) in 10 mL of an acetic acid/water mixture (9:1 v/v).

  • The solution is transferred to a three-neck flask equipped with a magnetic stirrer and placed in a thermostatic water bath set to 50°C.

  • The reaction mixture is stirred at 30°C for 1 hour.

  • 1.8 g (1.8 mmol) of ZnAl-BrO₃-LDHs is added slowly in batches over 15 minutes.

  • Upon completion of the reaction (monitored by TLC), the solution is extracted with dichloromethane.

  • The combined organic phases are treated with silica gel for adsorption of impurities.

  • Dichloromethane is removed by distillation under reduced pressure.

  • The resulting residue is purified by column chromatography using a petroleum ether/ethyl acetate (10:1) eluent to yield the pure 2-Bromo-6-chloro-4-nitroaniline product.

Quantitative Data:

Parameter Value Reference
Yield 95%Based on similar documented procedures.
Purity >99%Based on similar documented procedures.
Experimental Protocol 2: Synthesis of Coupling Component (N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine)

This protocol describes the N-alkylation of 3-chloroaniline.

Materials:

Procedure:

  • A mixture of 3-chloroaniline, a molar excess of 2-chloroethanol, and anhydrous sodium carbonate is placed in a round-bottom flask fitted with a reflux condenser and a magnetic stirrer.

  • The mixture is heated to reflux and stirred for several hours, with reaction progress monitored by TLC.

  • After the reaction is complete, the mixture is cooled to room temperature.

  • Toluene is added, and the inorganic salts are removed by filtration.

  • The toluene filtrate is washed with water to remove unreacted 2-chloroethanol and other water-soluble impurities.

  • The organic layer is separated and dried over anhydrous sodium sulfate.

  • Toluene is removed under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude product is purified by recrystallization from an ethanol/water or toluene solvent system to yield pure N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine.[2]

Experimental Protocol 3: Final Synthesis of this compound

This representative protocol is based on general methods for diazotization and azo coupling.

Part A: Diazotization of 2-Bromo-6-chloro-4-nitrobenzenamine

  • 2-Bromo-6-chloro-4-nitrobenzenamine is dissolved in a mixture of acetic acid and propionic acid.

  • The solution is cooled to 0-5°C in an ice-salt bath.

  • A pre-cooled (0-5°C) aqueous solution of sodium nitrite (B80452) (NaNO₂) is prepared.

  • The cold sodium nitrite solution is added slowly to the amine solution with vigorous stirring, ensuring the temperature is maintained below 5°C to prevent decomposition of the diazonium salt. The reaction is monitored for the absence of the starting amine (e.g., using starch-iodide paper to test for excess nitrous acid).

Part B: Azo Coupling

  • The coupling component, N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine, is dissolved in an aqueous acidic medium and cooled to 0-5°C.

  • The cold diazonium salt solution from Part A is slowly added to the solution of the coupling component with continuous stirring.

  • The pH of the reaction mixture is carefully controlled, typically maintained in a weakly acidic range (pH 4-6) by the addition of a buffer like sodium acetate, to facilitate the electrophilic substitution reaction.

  • The reaction is allowed to proceed for several hours at low temperature (0-10°C) until the coupling is complete.

  • The precipitated this compound dye is collected by filtration.

  • The crude dye is washed thoroughly with cold water to remove residual acids and salts.

  • Purification is achieved by recrystallization from a suitable organic solvent, such as glacial acetic acid or an ethanol/water mixture, to obtain the final product.

Synthesis Pathway and Workflow Visualization

The overall manufacturing process can be visualized as a sequence of precursor synthesis followed by the final dye formation.

G cluster_0 Precursor Synthesis cluster_1 Dye Synthesis reactant reactant intermediate intermediate product product r1 2-Chloro-4-nitroaniline s1 Reaction r1->s1 Bromination r2 3-Chloroaniline s2 Reaction r2->s2 N-Alkylation r3 KBr / Brominating Agent r3->s1 r4 2-Chloroethanol r4->s2 r5 Sodium Nitrite (NaNO2) in Acid s3 Reaction r5->s3 int1 2-Bromo-6-chloro-4-nitroaniline (Diazo Component) int1->s3 Diazotization (0-5°C) int2 N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine (Coupling Component) s4 Reaction int2->s4 int3 Diazonium Salt int3->s4 Azo Coupling (pH 4-6, 0-10°C) p1 This compound (C.I. 11152:1) s1->int1 s2->int2 s3->int3 s4->p1

Caption: Manufacturing workflow for this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Disperse Brown 4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Brown 4, with the Colour Index name C.I. 11152:1, is a single azo dye primarily used in the textile industry for dyeing synthetic hydrophobic fibers such as polyester. Its low water solubility necessitates its application from an aqueous dispersion. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, including its synthesis, and analytical methodologies. While this compound is a dye and not a pharmaceutical agent, the detailed characterization provided herein is valuable for researchers in materials science, analytical chemistry, and toxicology.

Chemical and Physical Properties

This compound is characterized by the following identifiers and properties.

PropertyValueReference
CAS Number 12223-16-4
C.I. Name This compound
C.I. Number 11152:1
Molecular Formula C₁₆H₁₅BrCl₂N₄O₄
Molecular Weight 478.12 g/mol
Appearance Red-light-orange to dark-red-light-brown powder
Boiling Point 662.1 °C at 760 mmHg
Density 1.68 g/cm³
Flash Point 354.2 °C
Refractive Index 1.663
Solubility Poorly soluble in water; soluble in some organic solvents.

Synthesis of this compound

The synthesis of this compound is a two-step process that involves the diazotization of an aromatic amine followed by an azo coupling reaction with a coupling component.

Experimental Protocol: Synthesis

Step 1: Diazotization of 2-Bromo-6-chloro-4-nitrobenzenamine

  • Dissolve 2-Bromo-6-chloro-4-nitrobenzenamine in a suitable acidic medium, such as a mixture of hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice bath to ensure the stability of the resulting diazonium salt.

  • Slowly add a solution of sodium nitrite (B80452) (NaNO₂) in water to the cooled amine solution with continuous stirring.

  • The completion of the reaction yields a solution of the corresponding diazonium salt.

Step 2: Azo Coupling with N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine

The second step involves the coupling of the diazonium salt with N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine. A general procedure is as follows:

  • Dissolve the coupling component, N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine, in an appropriate solvent.

  • Slowly add the cold diazonium salt solution from Step 1 to the solution of the coupling component.

  • Maintain the reaction mixture at a low temperature and a slightly acidic pH to facilitate the electrophilic substitution reaction.

  • The azo coupling reaction results in the formation of this compound, which may precipitate out of the solution.

  • The solid product is then collected by filtration, washed with water to remove any unreacted starting materials and byproducts, and dried.

Synthesis_of_Disperse_Brown_4 Synthesis of this compound cluster_reactants Starting Materials cluster_process Reaction Steps A 2-Bromo-6-chloro-4- nitrobenzenamine C Diazotization (NaNO₂, HCl, 0-5 °C) A->C B N,N-bis(2-hydroxyethyl)-3- chlorobenzenamine D Azo Coupling B->D C->D E This compound D->E

Caption: Synthesis workflow for this compound.

Purification

A specific, detailed protocol for the purification of this compound is not widely published. However, common methods for the purification of disperse dyes include:

  • Recrystallization: The crude dye can be dissolved in a suitable hot solvent and then allowed to cool, causing the purified dye to crystallize out, leaving impurities in the solution.

  • Washing: The crude product can be washed with various solvents to remove specific impurities. For instance, washing with water can remove inorganic salts, while washing with a non-polar organic solvent can remove non-polar impurities.

Analytical Methods

The analysis of this compound is crucial for quality control and to ensure it meets regulatory standards. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common techniques for the analysis of disperse dyes.

Experimental Protocol: HPLC Analysis (General Method)

While a specific HPLC method for this compound is not detailed in the available literature, a general method for the analysis of azo dyes can be adapted:

  • Sample Preparation: Accurately weigh a small amount of the this compound sample and dissolve it in a suitable solvent, such as methanol (B129727) or acetonitrile (B52724), to a known concentration. The solution may need to be filtered through a 0.45 µm filter before injection.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is used.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with a small amount of acid like formic acid) and an organic phase (e.g., acetonitrile or methanol) is common.

    • Flow Rate: A typical flow rate is around 1.0 mL/min.

    • Detection: The detector is set to monitor the absorbance at the maximum wavelength (λmax) of this compound. As a brown dye, it will absorb across a broad range of the visible spectrum.

Analytical_Workflow General Analytical Workflow for this compound A Sample Preparation (Dissolution & Filtration) B HPLC Separation (C18 Column, Gradient Elution) A->B C Detection (UV-Vis or DAD) B->C D Data Analysis (Quantification & Purity Assessment) C->D

Theoretical Modeling of Disperse Brown 4: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Brown 4 (C.I. 11152:1; CAS 12223-16-4) is a monoazo dye characterized by its use in dyeing synthetic fibers. Understanding its three-dimensional structure and electronic properties is crucial for predicting its tinctorial strength, lightfastness, and potential interactions with biological systems. This technical guide provides a comprehensive overview of a proposed theoretical modeling workflow for this compound, utilizing Density Functional Theory (DFT). While no specific experimental or computational studies on this compound have been published to date, this document outlines a robust methodology based on established computational protocols for similar azo dyes. The guide includes a detailed, albeit hypothetical, set of computational results, presented in a structured format to serve as a template for future research. All signaling pathways, experimental workflows, and logical relationships are visualized using Graphviz (DOT language).

Introduction to this compound

This compound is synthesized through the diazotization of 2-bromo-6-chloro-4-nitrobenzenamine, followed by a coupling reaction with N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine.[1][2] The resulting molecule, with the chemical formula C₁₆H₁₅BrCl₂N₄O₄, possesses a complex aromatic structure with multiple functional groups that dictate its physicochemical properties. Theoretical modeling provides a powerful tool to investigate these properties at the molecular level, offering insights that are often difficult to obtain through experimental methods alone.

Molecular Structure of this compound

The structural formula of this compound is key to understanding its properties. The molecule consists of a substituted nitrophenyl ring linked via an azo bridge to a substituted phenylamine moiety.

Disperse_Brown_4_Structure cluster_nitrophenyl 2-Bromo-6-chloro-4-nitrophenyl Group cluster_azo cluster_phenylamine N,N-bis(2-hydroxyethyl)-3-chlorophenylamine Group C1 C C2 C C1->C2 Br Br C1->Br C3 C C2->C3 Cl1 Cl C2->Cl1 C4 C C3->C4 C5 C C4->C5 N1 N C4->N1 C6 C C5->C6 C6->C1 N_azo1 N C6->N_azo1 O1 O N1->O1 O2 O N1->O2 N_azo2 N N_azo1->N_azo2 = C12 C N_azo2->C12 C7 C C8 C C7->C8 N2 N C7->N2 C9 C C8->C9 C10 C C9->C10 Cl2 Cl C9->Cl2 C11 C C10->C11 C11->C12 C12->C7 C13 C N2->C13 C15 C N2->C15 C14 C C13->C14 O3 O C14->O3 H1 H O3->H1 C16 C C15->C16 O4 O C16->O4 H2 H O4->H2

Caption: 2D structure of this compound.

Proposed Theoretical Modeling Workflow

A multi-step computational workflow is proposed to accurately model the structure and properties of this compound. This workflow combines geometry optimization, frequency analysis, and the calculation of electronic properties.

Theoretical_Modeling_Workflow start Start: Initial 3D Structure Generation geom_opt Geometry Optimization (DFT) - Functional: B3LYP - Basis Set: 6-311++G(d,p) start->geom_opt freq_analysis Frequency Analysis - Confirm minimum energy structure - Calculate thermodynamic properties geom_opt->freq_analysis electronic_props Electronic Property Calculation (TD-DFT) - HOMO-LUMO gap - UV-Vis spectra - Molecular Electrostatic Potential (MEP) freq_analysis->electronic_props nbo_analysis Natural Bond Orbital (NBO) Analysis - Analyze charge distribution and intramolecular interactions electronic_props->nbo_analysis end End: Data Analysis and Interpretation nbo_analysis->end

Caption: Proposed computational workflow.

Detailed Experimental Protocols (Hypothetical)

This section outlines the proposed computational methodology for the theoretical modeling of this compound.

4.1. Software

All calculations would be performed using the Gaussian 16 suite of programs. Visualization of molecular orbitals and structures would be carried out using GaussView 6.

4.2. Geometry Optimization

The initial 3D structure of this compound would be built using the GaussView 6 graphical interface. A full geometry optimization would be performed using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional and the 6-311++G(d,p) basis set. This level of theory is well-established for providing accurate geometries of organic molecules.

4.3. Frequency Analysis

Following geometry optimization, a frequency calculation would be performed at the same level of theory (B3LYP/6-311++G(d,p)) to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). This calculation would also provide thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

4.4. Electronic Properties

Time-Dependent DFT (TD-DFT) calculations would be employed to predict the electronic absorption spectrum (UV-Vis) of this compound. The lowest 10 singlet-singlet electronic transitions would be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be determined to calculate the HOMO-LUMO energy gap, which is an indicator of the molecule's chemical reactivity and kinetic stability. The Molecular Electrostatic Potential (MEP) map would be generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.

4.5. Natural Bond Orbital (NBO) Analysis

NBO analysis would be conducted to investigate intramolecular interactions, charge delocalization, and hyperconjugative interactions within the molecule. This provides a deeper understanding of the electronic structure and bonding.

Data Presentation (Hypothetical)

The following tables summarize the type of quantitative data that would be generated from the proposed theoretical modeling study.

Table 1: Optimized Geometrical Parameters (Selected)

ParameterBond/AngleCalculated Value
Bond Lengths (Å)
N=N1.25
C-N (azo)1.42
C-Br1.89
C-Cl1.74
N-O (nitro)1.22
Bond Angles (˚)
C-N=N113.5
N=N-C113.2
O-N-O125.0
Dihedral Angles (˚)
C-C-N=N179.8
N=N-C-C0.5

Table 2: Calculated Thermodynamic and Electronic Properties

PropertyValueUnit
Zero-Point Vibrational Energy250.12kcal/mol
Enthalpy265.45kcal/mol
Gibbs Free Energy210.88kcal/mol
Dipole Moment8.5Debye
HOMO Energy-6.2eV
LUMO Energy-3.1eV
HOMO-LUMO Gap (ΔE)3.1eV
Wavelength of Max. Absorption (λmax)480nm

Conclusion

This technical guide has presented a comprehensive, albeit hypothetical, framework for the theoretical modeling of this compound. The proposed workflow, utilizing DFT and TD-DFT methods, is designed to yield valuable insights into the structural and electronic properties of this azo dye. The illustrative data presented in the tables serves as a benchmark for what can be expected from such a computational study. The methodologies and visualizations provided herein are intended to facilitate future research on this compound and other similar disperse dyes, ultimately aiding in the rational design of new colorants and the assessment of their potential biological interactions. Researchers, scientists, and drug development professionals can use this guide as a foundational document for initiating computational investigations into this class of compounds.

References

Spectroscopic Analysis of Disperse Brown 4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Brown 4, with the Colour Index number 11152:1, is a monoazo dye belonging to the class of disperse dyes.[1] These dyes are characterized by their low water solubility and are primarily used for dyeing hydrophobic synthetic fibers such as polyester (B1180765).[2][3] The chemical structure of this compound is 2-bromo-6-chloro-4-nitrobenzenamine diazo, coupled with N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine.[1][4] Its molecular formula is C₁₆H₁₅BrCl₂N₄O₄, and it has a molecular weight of 478.12 g/mol .[1] A thorough spectroscopic analysis of this compound is essential for quality control, structural elucidation, and understanding its physicochemical properties, which in turn influences its application and potential biological interactions. This guide provides a comprehensive overview of the key spectroscopic techniques used to characterize this compound.

Synthesis of this compound

The synthesis of this compound is a two-stage process that involves diazotization followed by an azo coupling reaction.[1][4] The first step is the diazotization of 2-bromo-6-chloro-4-nitrobenzenamine. This is followed by the coupling of the resulting diazonium salt with N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine to yield the final this compound dye.[1][4]

Synthesis_of_Disperse_Brown_4 Reactant1 2-Bromo-6-chloro-4- nitrobenzenamine Diazotization Diazotization (NaNO₂, HCl, 0-5 °C) Reactant1->Diazotization Reactant2 N,N-bis(2-hydroxyethyl)- 3-chlorobenzenamine AzoCoupling Azo Coupling Reactant2->AzoCoupling Diazotization->AzoCoupling Product This compound AzoCoupling->Product

Synthesis workflow for this compound.

Spectroscopic Data

Due to the limited availability of direct experimental spectroscopic data for this compound in publicly accessible databases, the following tables summarize the expected and predicted data based on its chemical structure and by analogy to similar disperse dyes.

Predicted UV-Visible Spectroscopy Data
ParameterValueSolvent
λmax (nm)400 - 600 (broad absorption)Ethanol, Methanol, or DMF

Note: Azo dyes exhibit strong absorption bands in the visible region due to π → π electronic transitions within their conjugated systems. Brown dyes typically show a broad absorption band across a wide range of wavelengths.*[5]

Predicted Fourier-Transform Infrared (FT-IR) Spectroscopy Data
Wavenumber (cm⁻¹)AssignmentFunctional Group
3400 - 3200O-H stretchHydroxyethyl (B10761427) groups
3000 - 2850C-H stretchAliphatic C-H
1600 - 1550N=N stretchAzo group
1590 - 1450C=C stretchAromatic rings
1530 - 1500 & 1350 - 1300N-O stretch (asymmetric & symmetric)Nitro group
1250 - 1000C-O stretchPrimary alcohol
800 - 600C-Cl stretchChlorinated aromatic rings
~550C-Br stretchBrominated aromatic ring
Predicted ¹H NMR Spectroscopy Data (in DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~8.4s2HAromatic protons on the nitro-substituted ring
~7.6m3HAromatic protons on the other chloro-substituted ring
~4.8t2H-OH protons of hydroxyethyl groups
~3.6m8H-CH₂- protons of hydroxyethyl groups
Predicted ¹³C NMR Spectroscopy Data (in DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
~150Aromatic C attached to N
~145Aromatic C attached to NO₂
140 - 120Other aromatic carbons
~60-CH₂-O
~50-CH₂-N

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a solid dye sample like this compound.

UV-Visible Spectroscopy

Sample Preparation: A dilute solution of this compound is prepared by accurately weighing a small amount of the dye and dissolving it in a spectroscopic grade solvent such as ethanol, methanol, or dimethylformamide (DMF).[5] The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.0.[5]

Instrumentation: A dual-beam UV-Vis spectrophotometer is used for analysis.[5]

Data Acquisition: The spectrum is recorded over a wavelength range of 200-800 nm, using the solvent as a reference. The wavelength of maximum absorbance (λmax) is then determined from the spectrum.[5]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: A small amount of the solid this compound powder is mixed with dry potassium bromide (KBr) and ground into a fine powder. This mixture is then pressed into a thin, transparent pellet using a hydraulic press.[5] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a small amount of the solid sample directly onto the ATR crystal.[5]

Instrumentation: A Fourier-Transform Infrared spectrophotometer is utilized.[5]

Data Acquisition: The FT-IR spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the KBr pellet or the empty ATR crystal is recorded and automatically subtracted from the sample spectrum.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[5] The concentration may need to be adjusted to obtain a good signal-to-noise ratio.[6]

Instrumentation: A high-field NMR spectrometer is used to acquire ¹H and ¹³C NMR spectra.

Data Acquisition: Standard pulse sequences are used to obtain one-dimensional ¹H and ¹³C spectra. Further two-dimensional NMR experiments like COSY and HSQC can be performed for more detailed structural elucidation.

Mass Spectrometry (MS)

Sample Preparation: For techniques like Electrospray Ionization (ESI) or Direct Analysis in Real-Time (DART), the dye can be analyzed directly in solution or as a solid.[7] For Liquid Chromatography-Mass Spectrometry (LC-MS), the dye is dissolved in a suitable solvent and injected into the LC system for separation prior to mass analysis.[8]

Instrumentation: A mass spectrometer, often coupled with a separation technique like liquid chromatography (LC-MS), is used. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements for formula determination.[7]

Data Acquisition: The mass spectrum is acquired, showing the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions. The fragmentation pattern can provide valuable structural information.[8]

Spectroscopic_Analysis_Workflow Sample This compound Sample UVVis UV-Visible Spectroscopy Sample->UVVis FTIR FT-IR Spectroscopy Sample->FTIR NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS UVVis_Data λmax, Absorbance UVVis->UVVis_Data FTIR_Data Functional Groups FTIR->FTIR_Data NMR_Data Chemical Structure (¹H, ¹³C shifts) NMR->NMR_Data MS_Data Molecular Weight, Fragmentation MS->MS_Data

References

An In-depth Technical Guide to 2-[4-[(2-bromo-6-chloro-4-nitrophenyl)diazenyl]-3-chloro-N-(2-hydroxyethyl)anilino]ethanol (Disperse Brown 4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the monoazo disperse dye, 2-[4-[(2-bromo-6-chloro-4-nitrophenyl)diazenyl]-3-chloro-N-(2-hydroxyethyl)anilino]ethanol, also known as Disperse Brown 4. Its Chemical Abstracts Service (CAS) Registry Number is 17464-91-4.[1][2][3] This document details its chemical and physical properties, a detailed synthesis protocol for the compound and its precursors, and an analysis of its toxicological profile, including a proposed signaling pathway for skin sensitization. This guide is intended for researchers, scientists, and professionals in drug development and related fields who require in-depth technical information on this compound.

Physicochemical Properties

This compound is a synthetic dye characterized by its brown hue.[2] As a disperse dye, it has low water solubility but is soluble in some organic solvents.[4] The key physicochemical properties are summarized in the table below.

Identifier Value
IUPAC Name 2-[4-[(2-bromo-6-chloro-4-nitrophenyl)diazenyl]-3-chloro-N-(2-hydroxyethyl)anilino]ethanol
Synonyms This compound, C.I. 11152:1, Ethanol (B145695), 2,2'-[[4-[2-(2-bromo-6-chloro-4-nitrophenyl)diazenyl]-3-chlorophenyl]imino]bis-[2]
CAS Number 17464-91-4[1][2][3]
Molecular Formula C16H15BrCl2N4O4[1][2]
Molecular Weight 478.13 g/mol [1]
Appearance Red-light orange, red-light brown, or dark red-light brown powder[2]
Water Solubility Poorly soluble[4]
Organic Solvent Solubility Dispersible in organic solvents[4]

Synthesis and Manufacturing

The synthesis of this compound is achieved through a two-step diazotization and coupling reaction. The process involves the diazotization of 2-bromo-6-chloro-4-nitroaniline (B165282), which then couples with N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine.[2]

Synthesis of Precursors

3.1.1. Synthesis of 2-bromo-6-chloro-4-nitroaniline (Diazo Component)

  • Method: Bromination of 2-chloro-4-nitroaniline (B86195).

  • Procedure:

    • Dissolve 2-chloro-4-nitroaniline (345 mg, 2 mmol) and potassium bromide (143 mg, 1.2 mmol) in a 10 mL mixture of acetic acid and water (9:1 v/v) in a three-neck flask.[5]

    • Place the flask in a thermostatic magnetic stirring water bath and control the temperature at 50°C.[5]

    • Stir the reaction mixture at 30°C for 1 hour.[5]

    • Slowly add ZnAl-BrO3-LDHs (1.8 g, 1.8 mmol) in batches over 15 minutes.[5]

    • After the reaction is complete, extract the solution with dichloromethane (B109758).[5]

    • Combine the organic phases and add silica (B1680970) gel for adsorption.[5]

    • Remove the dichloromethane by distillation under reduced pressure.[5]

    • Purify the residue by column chromatography using a petroleum ether and ethyl acetate (B1210297) mixture (10:1) as the eluent to obtain the final product.[5]

3.1.2. Synthesis of N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine (Coupling Component)

  • Method: Reaction of 3-chloroaniline (B41212) with ethylene (B1197577) oxide.

  • Procedure:

    • Charge a reactor with 127.5 parts by weight of 3-chloroaniline.[6]

    • Heat the reactor to 140-150°C.[6]

    • Introduce ethylene oxide into the reactor over 6-8 hours while maintaining the temperature.[6]

    • After the addition is complete, maintain the reaction mixture at the same temperature for an additional 30-60 minutes to ensure the completion of the reaction.[6]

Final Synthesis of this compound
  • Method: Diazotization of 2-bromo-6-chloro-4-nitroaniline and subsequent azo coupling with N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine.

  • Procedure:

    • Diazotization:

      • Dissolve 2-bromo-6-chloro-4-nitroaniline in a mixture of concentrated hydrochloric acid and water.

      • Cool the mixture to 0-5°C in an ice bath with constant stirring.

      • Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) dropwise, maintaining the temperature below 5°C.

      • Stir the mixture for an additional 30 minutes at 0-5°C to ensure complete diazotization.

      • Add a small amount of urea (B33335) to destroy any excess nitrous acid.

    • Azo Coupling:

      • In a separate beaker, dissolve N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine in an aqueous solution of acetic acid.

      • Cool this solution to 0-5°C in an ice bath.

      • Slowly add the cold diazonium salt solution to the coupling component solution with vigorous stirring.

      • Maintain the temperature at 0-5°C and a slightly acidic pH by adding sodium acetate as a buffer.

      • Continue stirring for 2-3 hours to allow the coupling reaction to complete.

    • Isolation and Purification:

      • Collect the precipitated this compound by filtration.

      • Wash the crude product with cold water to remove any unreacted starting materials and salts.

      • Recrystallize the product from a suitable solvent such as ethanol to obtain the purified dye.

      • Dry the final product in a vacuum oven.

Experimental Workflow Diagram

G cluster_precursors Precursor Synthesis cluster_final_synthesis Final Synthesis P1 2-chloro-4-nitroaniline P2 Bromination P1->P2 KBr, ZnAl-BrO3-LDHs, AcOH/H2O, 50°C P3 2-bromo-6-chloro-4-nitroaniline (Diazo Component) P2->P3 S1 Diazotization of 2-bromo-6-chloro-4-nitroaniline P3->S1 NaNO2, HCl, 0-5°C P4 3-chloroaniline P5 Hydroxyethylation P4->P5 Ethylene Oxide, 140-150°C P6 N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine (Coupling Component) P5->P6 S2 Azo Coupling P6->S2 Acetic Acid, 0-5°C S1->S2 S3 This compound (Crude Product) S2->S3 S4 Isolation & Purification S3->S4 Filtration, Washing, Recrystallization S5 Pure this compound S4->S5

Caption: Synthesis workflow for this compound.

Toxicological Profile

Comprehensive toxicological data for this compound is limited. However, the toxicological properties of azo dyes as a class are well-documented, with primary concerns being skin sensitization and the potential for the release of carcinogenic aromatic amines through the reductive cleavage of the azo bond.[7]

Toxicological Endpoint Data for this compound / Analogous Azo Dyes
Acute Oral Toxicity Harmful if swallowed (classification for the analogous Disperse Brown 1).[8]
Eye Irritation Causes serious eye damage (classification for the analogous Disperse Brown 1).[8]
Skin Sensitization Azo disperse dyes are known skin sensitizers.[9][10] Disperse Brown 1 is classified as a moderate skin sensitizer (B1316253).[11]
Genotoxicity No specific data for this compound. Some azo dyes can be metabolized to form genotoxic aromatic amines.
Carcinogenicity No specific data for this compound. Some breakdown products of azo dyes are known carcinogens.[7]
Proposed Signaling Pathway for Skin Sensitization

The mechanism of skin sensitization by azo dyes is believed to involve their metabolic activation and subsequent interaction with skin proteins. A proposed signaling pathway, based on studies of the analogous Disperse Brown 1, involves the Keap1-Nrf2-ARE pathway.[12][13][14]

  • Metabolic Activation: Skin microbiota can reduce the azo linkage of the disperse dye, leading to the release of aromatic amines.

  • Haptenation: These reactive aromatic amine metabolites can covalently bind to skin proteins, forming hapten-protein conjugates.

  • Keratinocyte Activation: These conjugates can induce stress responses in keratinocytes, leading to the activation of the Keap1-Nrf2-ARE signaling pathway.

  • Inflammatory Response: Activation of this pathway results in the production of pro-inflammatory cytokines and chemokines, leading to the clinical manifestations of allergic contact dermatitis.

Signaling Pathway Diagram

G cluster_pathway Proposed Skin Sensitization Pathway Dye This compound Activation Metabolic Activation (Skin Microbiota) Dye->Activation Amines Aromatic Amines Activation->Amines Haptenation Haptenation (Protein Binding) Amines->Haptenation Conjugate Hapten-Protein Conjugate Haptenation->Conjugate Keratinocyte Keratinocyte Conjugate->Keratinocyte Stress Response Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Dissociation ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocation to Nucleus & Binding Cytokines Pro-inflammatory Cytokines & Chemokines ARE->Cytokines Gene Transcription Inflammation Allergic Contact Dermatitis Cytokines->Inflammation

Caption: Proposed signaling pathway for skin sensitization by this compound.

Experimental Protocols

Local Lymph Node Assay (LLNA) for Skin Sensitization

This protocol is a standard method for assessing the skin sensitization potential of a chemical.

  • Principle: The LLNA measures the proliferation of lymphocytes in the draining auricular lymph nodes following repeated topical application of the test substance to the ears of mice. An increase in lymphocyte proliferation is indicative of a sensitization response.[11]

  • Methodology:

    • Animal Model: CBA/Ca or CBA/J strain mice are typically used.[11]

    • Dose Selection: A preliminary screening test is conducted to determine the highest tolerated dose that does not cause significant local irritation or systemic toxicity.[11]

    • Test Groups: A minimum of four animals per group is used.[11]

    • Application: The test substance is applied to the dorsal surface of both ears daily for three consecutive days.

    • Proliferation Measurement: On day 5, a solution of 3H-thymidine is injected intravenously. After a set time (e.g., 5 hours), mice are euthanized, and the draining auricular lymph nodes are excised.[15]

    • Analysis: A single-cell suspension of lymph node cells is prepared. The incorporation of 3H-thymidine is measured by liquid scintillation counting and expressed as disintegrations per minute (DPM).[15]

    • Endpoint: The Stimulation Index (SI) is calculated for each group by dividing the mean DPM of the test group by the mean DPM of the vehicle control group. A substance is classified as a sensitizer if the SI is ≥ 3 at one or more concentrations.[15]

Conclusion

2-[4-[(2-bromo-6-chloro-4-nitrophenyl)diazenyl]-3-chloro-N-(2-hydroxyethyl)anilino]ethanol (this compound) is a monoazo disperse dye with applications in the textile industry. Its synthesis follows a standard diazotization and coupling procedure. While specific toxicological data is sparse, its classification as an azo dye raises concerns regarding skin sensitization and the potential for metabolic release of harmful aromatic amines. The proposed mechanism of skin sensitization involves the activation of the Keap1-Nrf2-ARE pathway. Further research is warranted to fully elucidate the toxicological profile and biological effects of this compound. This guide provides a foundational resource for professionals requiring detailed technical information on this compound.

References

Methodological & Application

Application Notes and Protocols for Dyeing Polyester Fibers with C.I. Disperse Brown 4

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Polyester (B1180765) (polyethylene terephthalate, PET) fibers are synthetic polymers widely utilized in the textile industry due to their excellent mechanical properties, durability, and resistance to wrinkles and chemicals. However, their hydrophobic nature and highly crystalline structure present challenges for dyeing.[1] The coloration of polyester is most effectively achieved using disperse dyes, which are non-ionic, finely divided crystalline solids with very low water solubility.[2]

The dyeing mechanism is understood as a solid solution process. Under high-temperature conditions (typically 130°C), the amorphous regions of the polyester fibers swell, allowing the dispersed dye molecules to penetrate the fiber structure.[3][4] The dye molecules, which are more substantive to the hydrophobic fiber than the aqueous dye bath, migrate from the liquor to the fiber surface, adsorb onto it, and then diffuse into the polymer matrix.[2] Within the fiber, the dye is held by van der Waals forces and hydrogen bonds.[5] An acidic pH (typically 4.5-5.5) is maintained during the process to ensure the stability of the disperse dye and optimize dye exhaustion.[2][6]

This document provides a detailed overview of the dyeing mechanism of C.I. Disperse Brown 4 on polyester fibers, along with comprehensive experimental protocols for its application and the evaluation of its fastness properties.

Chemical and Physical Properties of C.I. This compound

This compound is a single azo disperse dye. Its key characteristics are summarized below.

PropertyValue
C.I. NameThis compound
C.I. Number11152:1
CAS Number12223-16-4
Molecular FormulaC₁₆H₁₅BrCl₂N₄O₄
Molecular Weight478.12 g/mol
Chemical ClassMonoazo
ShadeRed-light orange to dark red-light brown

Dyeing Mechanism of Disperse Dyes on Polyester

The dyeing of polyester with disperse dyes is a multi-step process that can be visualized as follows:

DyeingMechanism cluster_dyebath Aqueous Dye Bath cluster_fiber Polyester Fiber DyeAggregates Dye Aggregates SingleMolecules Single Dye Molecules (in solution) DyeAggregates->SingleMolecules Dissolution DispersingAgent Dispersing Agent FiberSurface Fiber Surface SingleMolecules->FiberSurface Adsorption FiberInterior Fiber Interior (Amorphous Regions) FiberSurface->FiberInterior Diffusion ExperimentalWorkflow A Dye Bath Preparation (Water, Dispersing Agent, pH 4.5-5.5) B Add Fabric at 60°C A->B C Add Dye Dispersion B->C D Ramp Temperature (60°C to 130°C @ 2°C/min) C->D E Hold at 130°C for 60 min D->E F Cool to 70°C @ 2°C/min & Drain E->F G Reduction Clearing (NaOH, Na₂S₂O₄) 70-80°C for 20 min F->G H Rinse & Dry G->H

References

Application Notes and Laboratory Protocol for Dyeing Nylon with C.I. Disperse Brown 4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Brown 4, also identified by the Colour Index Number 11152:1, is a single azo disperse dye utilized for coloring hydrophobic fibers.[1] Its primary application is in the dyeing of synthetic textiles such as polyester, acetate, and polyamide (nylon) fibers, where it imparts a reddish-brown to dark reddish-brown hue.[1] The dyeing mechanism of disperse dyes on nylon involves the transfer of the non-ionic, sparingly water-soluble dye molecules from an aqueous dispersion into the amorphous regions of the polymer fiber.[2] This process is facilitated by elevated temperatures and acidic conditions, which swell the fiber structure and allow for the diffusion and retention of the dye through physical interactions like van der Waals forces.[2][3]

While acid dyes are also commonly used for nylon, disperse dyes offer the significant advantage of excellent leveling properties, which minimizes the risk of uneven dyeing, a phenomenon known as barré.[2][4] However, it is generally noted that the wet fastness of disperse dyes on nylon is moderate, making them most suitable for applications that do not require high resistance to frequent or harsh washing.[2][4] This document provides a detailed laboratory-scale protocol for the application of this compound to nylon fabric.

Data Presentation: Expected Fastness Properties

The following table summarizes the typical fastness properties of a disperse brown dye on polyamide fibers. These ratings, on a scale of 1 to 5 (with 5 being the highest), provide a quantitative measure of the dyed fabric's resistance to various conditions. Please note that specific results may vary depending on the exact dyeing conditions and substrate characteristics. The data presented is illustrative and based on typical performance of similar disperse dyes on nylon.[2]

Fastness TestStandardFadingStaining
Washing ISO 105-C064-55
Light ISO 105-B025-6-
Perspiration ISO 105-E044-55
Ironing ISO 105-X114-54
Rubbing (Crocking) AATCC 8(Dry) 5(Wet) 5

Experimental Protocols

This section outlines the detailed methodology for dyeing nylon 6 or nylon 6,6 fabric with this compound in a laboratory setting.

Materials and Equipment
  • Nylon 6 or Nylon 6,6 fabric

  • C.I. This compound dye powder (CAS: 12223-16-4)[1]

  • Non-ionic detergent

  • Sodium carbonate

  • Dispersing agent

  • Leveling agent

  • Acetic acid

  • Sodium hydrosulfite (for reduction clearing, optional)

  • Laboratory dyeing machine (e.g., beaker dyer)

  • Beakers and graduated cylinders

  • Stirring rods

  • pH meter or pH paper

  • Heating and stirring plate

  • Deionized water

  • Drying oven

Pre-treatment (Scouring)

Objective: To remove impurities, oils, and sizing agents from the fabric that could interfere with dye uptake.

Procedure:

  • Prepare a scouring bath with 2 g/L of sodium carbonate and 1-2 g/L of a non-ionic detergent in deionized water.[2]

  • Immerse the nylon fabric in the bath at a liquor ratio of 1:20 (e.g., 5 grams of fabric in 100 mL of solution).[2]

  • Heat the bath to 70-80°C and maintain this temperature for 30 minutes with gentle stirring.[2]

  • Remove the fabric and rinse it thoroughly with hot water, followed by cold water, until the rinse water is clear and has a neutral pH.[2]

Dye Dispersion Preparation

Objective: To create a stable and fine dispersion of the water-insoluble this compound.

Procedure:

  • Weigh the required amount of this compound dye powder (e.g., 1% on weight of fabric - owf).[2]

  • Create a paste by adding a small amount of a dispersing agent and a little warm water (40-50°C).[2]

  • Gradually add more warm water while stirring continuously to form a fine, stable dispersion.[2]

Dye Bath Formulation

Objective: To prepare the dyeing medium with the necessary chemicals for optimal dyeing.

Procedure:

  • Fill the dyeing vessel with deionized water to the required liquor ratio (e.g., 1:20).[2]

  • Add a dispersing agent (e.g., 1 g/L) and a leveling agent (e.g., 0.5-1 g/L) to the dyebath and stir until dissolved.[2]

  • Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.[2][5]

  • Add the prepared dye dispersion to the bath and stir thoroughly.[2]

Dyeing Process

Objective: To transfer the disperse dye from the dye bath into the nylon fiber.

Procedure:

  • Introduce the scoured and wetted nylon fabric into the dye bath at a temperature of approximately 40-50°C.[2]

  • Raise the temperature of the dye bath to 95-100°C at a rate of 1-2°C per minute.[2]

  • Maintain the dyeing temperature at 95-100°C for 45-60 minutes, ensuring the fabric is fully immersed and gently agitated.[2]

  • After the dyeing cycle, cool the dye bath down to 60-70°C before removing the fabric.[2]

Rinsing and After-treatment

Objective: To remove unfixed dye from the fabric surface to improve wet fastness.

Procedure:

  • Rinse the dyed fabric thoroughly with warm water, followed by cold water.[2]

  • Optional Reduction Clearing (for deeper shades or improved wash fastness):

    • Prepare a bath containing 2 g/L sodium hydrosulfite and 1-2 g/L of a non-ionic detergent.[2]

    • Treat the fabric in this bath at 60-70°C for 15-20 minutes.[2]

    • After reduction clearing, rinse the fabric again with hot and then cold water.[2]

  • Squeeze the excess water from the fabric and dry it in an oven or air-dry at room temperature.[2]

Mandatory Visualizations

DyeingWorkflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-treatment Scouring 1. Pre-treatment (Scouring) - Nylon Fabric - 2 g/L Sodium Carbonate - 1-2 g/L Non-ionic Detergent - 70-80°C for 30 min Rinse_Prep Rinse Thoroughly Scouring->Rinse_Prep Dyeing 4. Dyeing - Introduce fabric at 40-50°C - Ramp to 95-100°C (1-2°C/min) - Hold for 45-60 min Rinse_Prep->Dyeing Dye_Dispersion 2. Dye Dispersion - this compound (1% owf) - Dispersing Agent - Warm Water (40-50°C) Dye_Bath_Prep 3. Dye Bath Formulation - Liquor Ratio 1:20 - Dispersing Agent (1 g/L) - Leveling Agent (0.5-1 g/L) - pH 4.5-5.5 (Acetic Acid) Dye_Dispersion->Dye_Bath_Prep Dye_Bath_Prep->Dyeing Cooling Cool to 60-70°C Dyeing->Cooling Rinse_Post 5. Rinsing - Warm Water - Cold Water Cooling->Rinse_Post Reduction_Clearing Optional: Reduction Clearing - 2 g/L Sodium Hydrosulfite - 1-2 g/L Non-ionic Detergent - 60-70°C for 15-20 min Rinse_Post->Reduction_Clearing Final_Rinse Final Rinse Rinse_Post->Final_Rinse Reduction_Clearing->Final_Rinse Drying Drying Final_Rinse->Drying

Caption: Experimental workflow for dyeing nylon with this compound.

SignalingPathway cluster_dyebath Aqueous Dyebath cluster_fiber Nylon Fiber Dye_Dispersion This compound (Insoluble Particles) Dye_Molecules Single Dye Molecules (Slightly Soluble) Dye_Dispersion->Dye_Molecules Equilibrium Dispersing_Agent Dispersing Agent Fiber_Surface Fiber Surface Dye_Molecules->Fiber_Surface Adsorption Fiber_Interior Amorphous Regions of Fiber Interior Fiber_Surface->Fiber_Interior Diffusion (Heat Assisted) Fiber_Interior->Fiber_Interior Retention via Van der Waals Forces

Caption: Mechanism of disperse dyeing on nylon fiber.

References

Application Notes and Protocols: Disperse Brown 4 in Textile Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Brown 4, also identified by its Colour Index name C.I. 11152:1, is a monoazo disperse dye.[1] Belonging to a class of water-insoluble dyes, it is primarily utilized for coloring hydrophobic synthetic fibers.[2] Its main application is in the dyeing of polyester (B1180765), where it imparts a red-light brown to dark red-light brown shade.[1] Disperse dyes, including this compound, are non-ionic and function by migrating from a fine aqueous dispersion into the amorphous regions of synthetic fibers under the influence of heat.[3] This document provides detailed application notes and experimental protocols for the use of this compound in textile science research, focusing on its application to polyester fabrics.

Chemical and Physical Properties

  • Chemical Class: Monoazo Dye[1]

  • Molecular Formula: C₁₆H₁₅BrCl₂N₄O₄[1]

  • Molecular Weight: 478.12 g/mol [1]

  • Appearance: Brown Powder

  • Solubility: Sparingly soluble in water, applied as a fine dispersion.[3]

Quantitative Data: Fastness Properties

The performance of a dye is critically evaluated by its fastness properties, which indicate the resistance of the color to various environmental factors during the use of the textile. The following table summarizes the fastness properties of this compound on polyester fabric according to ISO standards.

Fastness TestISO StandardRating (Fading)Rating (Staining)
Light FastnessISO 105-B025-6-
Washing FastnessISO 105-C064-55
Perspiration Fastness-4-55
Ironing Fastness-4-54
Sublimation FastnessISO 105-P01 (180°C)-4-5

Source: [1][2] Rating Scale: 1 (poor) to 5 (excellent)

Experimental Protocols

The application of this compound to polyester fabrics can be achieved through several methods. The choice of method depends on the available equipment, desired shade depth, and energy considerations. The most common industrial methods are High-Temperature Exhaust Dyeing, Carrier Dyeing, and Thermosol Dyeing.

High-Temperature Exhaust Dyeing

This is the most common and efficient method for dyeing polyester with disperse dyes, achieving excellent dye penetration and fastness.[3] It is performed in a sealed dyeing machine under high pressure to achieve temperatures above the boiling point of water.

Materials and Reagents:

  • Polyester fabric

  • This compound

  • Dispersing agent

  • Acetic acid (or other pH buffer)

  • Wetting agent (optional)

  • High-temperature dyeing apparatus (e.g., laboratory-scale jet dyer or beaker dyer)

Procedure:

  • Fabric Preparation: Scour the polyester fabric with a non-ionic detergent to remove any impurities, oils, or sizes. Rinse thoroughly and dry.

  • Dye Bath Preparation:

    • Prepare a stock dispersion of this compound by pasting the required amount of dye with an equal amount of dispersing agent and a small amount of warm water.

    • Fill the dyeing vessel with water to the desired liquor ratio (e.g., 10:1 to 20:1).

    • Add the prepared dye dispersion to the dye bath.

    • Add a wetting agent if necessary.

    • Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.[4]

  • Dyeing Process:

    • Introduce the polyester fabric into the dye bath at approximately 60°C.[4]

    • Raise the temperature of the dye bath to 130°C at a rate of 1-2°C per minute.[4]

    • Maintain the temperature at 130°C for 30-60 minutes, depending on the desired shade depth.[4]

    • Cool the dye bath down to 70-80°C.

  • After-treatment (Reduction Clearing):

    • Drain the dye bath.

    • Prepare a fresh bath containing 2 g/L sodium hydrosulfite, 2 g/L caustic soda, and 1 g/L of a dispersing agent.

    • Treat the dyed fabric in this bath at 70-80°C for 15-20 minutes to remove unfixed surface dye.

    • Rinse the fabric thoroughly with hot and then cold water.

  • Drying: Dry the fabric in an oven or air.

Carrier Dyeing

This method allows for the dyeing of polyester at or near the boiling point of water under atmospheric pressure through the use of a "carrier," an organic compound that swells the fiber to facilitate dye uptake.[5]

Materials and Reagents:

  • Polyester fabric

  • This compound

  • Dispersing agent

  • Carrier (e.g., phenol-based, biphenyl-based)

  • Acetic acid

  • Wetting agent (optional)

  • Atmospheric dyeing apparatus (e.g., beaker, winch)

Procedure:

  • Fabric Preparation: As described in the high-temperature method.

  • Dye Bath Preparation:

    • Fill the dyeing vessel with water and add the carrier (e.g., 3 g/L).[5]

    • Add the prepared this compound dispersion.

    • Add a wetting agent and dispersing agent (e.g., 2 g/L).[5]

    • Adjust the pH to 4.5-5.5 with acetic acid.[5]

  • Dyeing Process:

    • Introduce the fabric into the dye bath at 60°C.[5]

    • Raise the temperature to the boil (95-100°C) over 30 minutes.[5]

    • Maintain at the boil for 60-90 minutes.[5]

    • Cool the bath to 60°C.[5]

  • After-treatment:

    • Rinse the fabric to remove residual carrier and unfixed dye.

    • Perform reduction clearing as described in the high-temperature method to improve wash fastness.[5]

  • Drying: Dry the fabric.

Thermosol Dyeing (Continuous Method)

The Thermosol process is a continuous method suitable for large-scale production. It involves padding the fabric with the dye dispersion, drying, and then fixing the dye at high temperatures in a hot air chamber.[6]

Materials and Reagents:

  • Polyester fabric

  • This compound

  • Thickener (e.g., sodium alginate)

  • Migration inhibitor

  • Wetting agent

  • Padding mangle

  • Drying unit (e.g., infrared pre-dryer, hot flue)

  • Thermosol chamber (curing oven)

Procedure:

  • Padding:

    • Prepare the padding liquor by dispersing this compound with a wetting agent, thickener, and migration inhibitor in water.

    • Pass the polyester fabric through the padding liquor in a padding mangle to achieve a specific wet pick-up (e.g., 60-70%).

  • Drying:

    • Immediately dry the padded fabric, typically using an infrared pre-dryer followed by a hot flue dryer, at a temperature of 100-120°C.[6] Careful control of drying is crucial to prevent dye migration.

  • Thermofixation:

    • Pass the dried fabric through a Thermosol chamber at a high temperature, typically 190-220°C, for 60-90 seconds.[6] This high temperature causes the dye to sublime and diffuse into the polyester fibers.

  • After-treatment:

    • Wash the fabric to remove the thickener and any unfixed dye.

    • Reduction clearing may be performed for deep shades to enhance fastness.

  • Drying: Dry the final fabric.

Visualizations

experimental_workflow_high_temp_dyeing cluster_prep Preparation cluster_dyeing Dyeing Process cluster_after After-treatment prep_fabric Fabric Scouring load_fabric Load Fabric at 60°C prep_fabric->load_fabric prep_dyebath Dye Bath Preparation (Dye, Dispersing Agent, pH 4.5-5.5) prep_dyebath->load_fabric heat_up Heat to 130°C load_fabric->heat_up hold Hold for 30-60 min heat_up->hold cool_down Cool to 70-80°C hold->cool_down reduction_clearing Reduction Clearing cool_down->reduction_clearing rinse Hot & Cold Rinse reduction_clearing->rinse dry Drying rinse->dry

Caption: High-Temperature Exhaust Dyeing Workflow.

experimental_workflow_carrier_dyeing cluster_prep Preparation cluster_dyeing Dyeing Process cluster_after After-treatment prep_fabric Fabric Scouring load_fabric Load Fabric at 60°C prep_fabric->load_fabric prep_dyebath Dye Bath Preparation (Dye, Carrier, Dispersing Agent, pH 4.5-5.5) prep_dyebath->load_fabric heat_up Heat to 95-100°C load_fabric->heat_up hold Hold for 60-90 min heat_up->hold cool_down Cool to 60°C hold->cool_down rinse_carrier Rinse cool_down->rinse_carrier reduction_clearing Reduction Clearing rinse_carrier->reduction_clearing final_rinse Final Rinse reduction_clearing->final_rinse dry Drying final_rinse->dry

Caption: Carrier Dyeing Workflow.

experimental_workflow_thermosol_dyeing cluster_process Continuous Process cluster_after After-treatment padding Padding with Dye Liquor drying Drying (100-120°C) padding->drying thermofixation Thermofixation (190-220°C, 60-90s) drying->thermofixation washing Washing thermofixation->washing reduction_clearing Reduction Clearing (Optional) washing->reduction_clearing final_dry Final Drying reduction_clearing->final_dry

Caption: Thermosol Dyeing Workflow.

References

Application Notes and Protocols for the Use of Disperse Brown 4 as a Model Compound in Wastewater Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Disperse Brown 4, a member of the azo dye family, is a sparingly water-soluble dye utilized in the textile industry for coloring hydrophobic fibers like polyester.[1] Due to their stability and resistance to conventional wastewater treatment methods, disperse dyes are a significant environmental concern.[2] These application notes provide detailed protocols for three prominent wastewater treatment technologies—Biodegradation, Adsorption, and Advanced Oxidation Processes (AOPs)—using this compound as a model compound. The methodologies are compiled from established research on Disperse Brown and other similar disperse dyes, offering a comprehensive guide for laboratory-scale studies.

Biodegradation of this compound

Biological treatment methods are environmentally friendly and cost-effective for the degradation of azo dyes.[3] Certain microorganisms can cleave the azo bond (-N=N-), which is responsible for the dye's color, leading to the formation of less harmful aromatic amines that can be further mineralized.[4][5]

Experimental Protocol: Bacterial Degradation

This protocol is adapted from studies on the biodegradation of similar disperse brown dyes by bacterial strains.[6][7]

  • Microorganism Cultivation:

    • Culture a suitable bacterial strain with known azo dye degradation capabilities (e.g., Bacillus sp. or Brevibacillus laterosporus) in a nutrient broth medium (e.g., 5 g/L peptone, 3 g/L beef extract, 5 g/L NaCl).[6][7]

    • Incubate the culture at 37-40°C for 24-48 hours to achieve a sufficient cell density.[6][7]

  • Degradation Assay:

    • Prepare a synthetic wastewater solution containing this compound at a concentration of 50 mg/L.

    • Inoculate the dye solution with the bacterial culture.

    • Adjust the pH of the solution to the optimal range for the selected bacterium (typically pH 7.0-12.0).[7][8]

    • Incubate the mixture at the optimal temperature (e.g., 40°C) under static anoxic conditions for up to 48 hours.[6][7]

  • Monitoring and Analysis:

    • Withdraw samples at regular intervals (e.g., every 1, 2, 4, 8, 24, 48 hours).

    • Centrifuge the samples to pellet the bacterial cells.

    • Measure the absorbance of the supernatant at the maximum wavelength (λmax) of this compound using a UV-Vis spectrophotometer to monitor the decolorization.[4]

    • Calculate the percentage of decolorization using the formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100.[4]

    • (Optional) Analyze the degradation products using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to elucidate the degradation pathway.[6]

Quantitative Data for Biodegradation of Disperse Dyes
DyeMicroorganismConcentration (mg/L)ConditionsDecolorization Efficiency (%)Time (h)Reference
Disperse Brown 3RELBacillus sp. VUS5040°C, pH 6.5-12.0, static anoxic1008[7]
Disperse Brown 118Brevibacillus laterosporus5040°C, pH 79648[6]
Disperse Red 167Paenochrobactrum glaciei50Not Specified84.824[6]
Disperse Brown 21Enterobacter gergoviae5025-39°C, pH 7.0-10.0, aerobic>90Not Specified[9]

Adsorption of this compound

Adsorption is a physical process where dye molecules adhere to the surface of an adsorbent material.[10] Activated carbon is a common adsorbent, but various low-cost alternatives are also being explored.[8][11]

Experimental Protocol: Batch Adsorption Studies
  • Adsorbent Preparation:

    • Wash the selected adsorbent (e.g., activated carbon, biochar) with deionized water to remove impurities.

    • Dry the adsorbent in an oven at 105-110°C for 24 hours.[7]

  • Batch Adsorption Experiments:

    • Prepare a stock solution of this compound in distilled water.

    • In a series of flasks, add a known mass of the adsorbent to a fixed volume of the dye solution with varying initial concentrations.

    • Agitate the flasks on a mechanical shaker at a constant speed (e.g., 150 rpm) and temperature for a predetermined contact time to reach equilibrium.[7]

  • Analysis:

    • After agitation, separate the adsorbent from the solution by filtration or centrifugation.[7]

    • Measure the absorbance of the supernatant to determine the final dye concentration.

    • The amount of dye adsorbed per unit mass of adsorbent at equilibrium (qe) can be calculated.

    • Analyze the data using adsorption isotherm models (e.g., Langmuir, Freundlich) to describe the adsorption behavior.[11][12]

Quantitative Data for Adsorption of Disperse Dyes
DyeAdsorbentAdsorption Capacity (mg/g)ConditionsReference
Disperse Orange 25Activated Carbon (from Euphorbia rigida)118.9320°C[13]
Direct Fast Brown MAdsorbent from Sewage SludgeNot specified550°C pyrolysis, 4M ZnCl2[14]
Orange GChitosan/Kaolinite/TiO2/ZnO NanohybridNot specified (97.4% removal)pH 2.5, 10 mg/L, 110 min[12]

Advanced Oxidation Processes (AOPs) for this compound Degradation

AOPs involve the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which can non-selectively degrade a wide range of organic pollutants.[15][16] Common AOPs include photocatalysis, Fenton, and ozonation.[17][18]

Experimental Protocol: Photocatalytic Degradation
  • Catalyst and Reaction Setup:

    • Select a suitable photocatalyst (e.g., TiO₂, ZnO).[19]

    • Prepare a suspension of the photocatalyst in the this compound solution in a photoreactor.

    • Stir the suspension in the dark for a period (e.g., 30 minutes) to establish adsorption-desorption equilibrium.[7]

  • Photoreaction:

    • Irradiate the suspension with a UV or visible light source, depending on the catalyst's bandgap.[7][20]

    • Maintain a constant temperature in the reactor.

  • Monitoring Degradation:

    • Withdraw samples at regular time intervals.

    • Separate the catalyst from the solution by centrifugation or filtration.[7]

    • Measure the absorbance of the solution to determine the remaining dye concentration.[4]

    • (Optional) Measure the Chemical Oxygen Demand (COD) or Total Organic Carbon (TOC) to assess mineralization.[17][21]

Quantitative Data for AOPs on Dyes
DyeAOP MethodCatalystConditionsDegradation Efficiency (%)TimeReference
Disperse Red 354Photo-Fenton-Not Specified~98% (Color Removal), ~85% (COD Removal)Not Specified[17]
Rhodamine BSonophotocatalysisZnO microparticlesSunlight and Ultrasound10010 min[22]
Disperse Violet-26PhotocatalysisTiO₂, ZnOUV lightNot specifiedNot specified[19]
C. I. Acid Red 27, C. I. Disperse Red 92, C. I. Acid Orange 10 (mixture)SonophotocatalysisTiO₂Not Specified8280 min[23]

Visualizations

Degradation Pathway

Disperse_Brown_4 This compound (Azo Dye) Aromatic_Amines Aromatic Amines (Colorless Intermediates) Disperse_Brown_4->Aromatic_Amines Azo Bond Cleavage (Reductive or Oxidative) Mineralization_Products Mineralization Products (CO2, H2O, etc.) Aromatic_Amines->Mineralization_Products Further Degradation

Caption: General degradation pathway of an azo dye like this compound.

Experimental Workflows

cluster_biodegradation Biodegradation Workflow A1 Microorganism Cultivation A2 Degradation Assay (Dye + Microbe) A1->A2 A3 Incubation A2->A3 A4 Sampling & Centrifugation A3->A4 A5 UV-Vis Analysis (Decolorization) A4->A5

Caption: Experimental workflow for the biodegradation of this compound.

cluster_adsorption Adsorption Workflow B1 Adsorbent Preparation (Wash & Dry) B2 Batch Adsorption (Dye + Adsorbent) B1->B2 B3 Agitation B2->B3 B4 Separation (Filtration/Centrifugation) B3->B4 B5 UV-Vis Analysis (Adsorption Capacity) B4->B5

Caption: Experimental workflow for the adsorption of this compound.

cluster_aop AOP (Photocatalysis) Workflow C1 Catalyst Suspension (Dye + Catalyst) C2 Dark Adsorption C1->C2 C3 Irradiation (UV/Visible Light) C2->C3 C4 Sampling & Catalyst Separation C3->C4 C5 UV-Vis/COD/TOC Analysis (Degradation/Mineralization) C4->C5

Caption: Experimental workflow for the photocatalytic degradation of this compound.

References

Application Notes and Protocols for High-Temperature Exhaust Dyeing of Disperse Brown 4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the high-temperature exhaust dyeing of polyester (B1180765) substrates with Disperse Brown 4 (C.I. 11152:1). The information is intended to guide researchers in achieving reproducible and high-quality dyeings for applications in textiles, materials science, and other fields where precise coloration of hydrophobic polymers is required.

Overview

This compound is a single azo disperse dye suitable for dyeing polyester fibers.[1] Due to the hydrophobic nature and crystalline structure of polyester, high temperatures (typically 130°C) are necessary to facilitate dye penetration into the fiber matrix.[2] The high-temperature exhaust method is a common industrial practice that ensures good dye uptake, levelness, and fastness properties.[2] This process is carried out in a pressurized dyeing machine to achieve temperatures above the boiling point of water. The dyeing mechanism involves the transfer of the sparingly water-soluble dye from the aqueous dispersion to the solid polymer substrate.[3][4]

Key Features of High-Temperature Dyeing with Disperse Dyes:

  • Enhanced Dye Diffusion: High temperatures increase the kinetic energy of dye molecules and swell the amorphous regions of the polyester fiber, allowing for effective dye penetration.

  • Improved Fastness: Proper application and after-treatment result in good wash and light fastness.

  • Eliminates Carrier Chemicals: Unlike dyeing at atmospheric pressure, this method does not require environmentally unfavorable carrier chemicals.

Technical Data for this compound

A summary of the key technical specifications for this compound is provided in the table below.

PropertyValueReference
C.I. NameThis compound[1]
C.I. Number11152:1[1]
CAS Number12223-16-4[1]
Molecular FormulaC₁₆H₁₅BrCl₂N₄O₄[1]
Molecular Weight478.12 g/mol [1]
Chemical ClassSingle Azo[1]
ShadeRed-light orange, red-light brown, dark red-light brown[1]

Experimental Protocols

The following protocols outline the high-temperature exhaust dyeing procedure for polyester fabric with this compound, including pre-treatment, dyeing, and after-treatment (reduction clearing).

Materials and Reagents
  • Polyester fabric

  • This compound

  • Dispersing agent (e.g., a lignosulfonate-based or naphthalene-based condensate)

  • Acetic acid (CH₃COOH)

  • Sodium hydrosulfite (Na₂S₂O₄)

  • Sodium hydroxide (B78521) (NaOH)

  • Deionized or softened water

Pre-treatment of Polyester Fabric

Before dyeing, it is crucial to scour the polyester fabric to remove any oils, waxes, and sizes from the manufacturing process.

  • Prepare a scouring bath with a non-ionic detergent (e.g., 1 g/L) and sodium carbonate (e.g., 1 g/L).

  • Treat the fabric in this bath at 60-70°C for 20-30 minutes.

  • Rinse the fabric thoroughly with hot and then cold water.

  • The scoured fabric can be used directly in the dyeing process.

High-Temperature Exhaust Dyeing Protocol

This protocol is based on a laboratory-scale high-temperature dyeing apparatus. Adjustments may be necessary for different equipment.

Dye Bath Recipe:

ComponentConcentration
This compound0.5 - 4.0% (on weight of fiber, o.w.f)
Dispersing Agent1.0 - 2.0 g/L
Acetic Acidto achieve pH 4.5 - 5.5
Liquor Ratio10:1 to 15:1

Procedure:

  • Dye Dispersion Preparation: Prepare a stable dispersion of this compound by pasting the required amount of dye with a small amount of dispersing agent and cold water. Gradually add warm water (40-50°C) while stirring to form a smooth, lump-free dispersion.

  • Dye Bath Setup: Set the initial temperature of the dyeing machine to 60°C. Add the dispersing agent and acetic acid to the water to achieve a pH of 4.5-5.5.

  • Loading and Dyeing: Introduce the pre-treated polyester fabric into the dye bath. Run the machine for 10 minutes to ensure even wetting of the fabric. Add the prepared dye dispersion to the bath.

  • Temperature Ramp-up: Increase the temperature of the dye bath to 130°C at a controlled rate of 1.5-2.0°C per minute.[2]

  • Dyeing: Hold the temperature at 130°C for 30-60 minutes, depending on the desired shade depth.

  • Cooling: After the dyeing cycle is complete, cool the dye bath down to 70-80°C at a rate of approximately 2.0°C per minute.

  • Rinsing: Drain the dye bath and rinse the fabric with hot water.

Reduction Clearing (After-treatment)

Reduction clearing is a critical step to remove any unfixed dye from the fiber surface, which significantly improves the wash and crocking fastness.

Reduction Clearing Bath Recipe:

ComponentConcentration
Sodium Hydrosulfite2.0 - 3.0 g/L
Sodium Hydroxide2.0 g/L
Temperature70 - 80°C
Time15 - 20 minutes

Procedure:

  • Prepare a fresh bath at 50°C.

  • Add sodium hydroxide and sodium hydrosulfite to the bath.

  • Introduce the dyed fabric and raise the temperature to 70-80°C.

  • Treat the fabric for 15-20 minutes.

  • Drain the bath and rinse the fabric thoroughly with hot water, followed by a cold water rinse.

  • Neutralize the fabric with a dilute solution of acetic acid (0.5-1.0 g/L) for 5-10 minutes.

  • Perform a final cold water rinse.

  • Dry the fabric.

Data Presentation

The following tables summarize the key parameters for the high-temperature exhaust dyeing of polyester with this compound and its fastness properties.

Table 1: Recommended Dyeing Parameters

ParameterRecommended RangePurpose
Dye Concentration (% o.w.f.)0.5 - 4.0To achieve the desired color depth
Dispersing Agent (g/L)1.0 - 2.0To maintain a stable dye dispersion and prevent agglomeration
pH4.5 - 5.5To ensure dye stability and promote exhaustion
Liquor Ratio10:1 - 15:1Ratio of the volume of dye liquor to the weight of the fabric
Starting Temperature (°C)60For loading fabric and adding chemicals
Dyeing Temperature (°C)130Optimal temperature for dye diffusion into polyester
Dyeing Time (minutes at 130°C)30 - 60Duration for dye fixation within the fiber
Heating Rate (°C/min)1.5 - 2.0Controlled heating to ensure level dyeing
Cooling Rate (°C/min)~2.0Gradual cooling to prevent shocking and creasing of the fabric

Table 2: Fastness Properties of this compound

Fastness PropertyISO StandardRating (Fading)Rating (Staining)Reference
Light FastnessISO 105-B025-6-[1]
Washing FastnessISO 105-C064-54-5[1]
Perspiration FastnessISO 105-E0455[1]
Ironing FastnessISO 105-X114-54[1]

(Note: Fastness ratings are on a scale of 1 to 5, with 5 being the highest.)

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the sequential steps of the high-temperature exhaust dyeing process for this compound.

G cluster_prep Pre-treatment cluster_dyeing High-Temperature Exhaust Dyeing cluster_after After-treatment Scouring Scouring (Detergent, Na₂CO₃, 60-70°C) Rinsing_Prep Hot and Cold Rinsing Scouring->Rinsing_Prep Dye_Dispersion Dye Dispersion Preparation (this compound + Dispersing Agent) Bath_Setup Dye Bath Setup (pH 4.5-5.5, 60°C) Dye_Dispersion->Bath_Setup Fabric_Loading Fabric Loading Bath_Setup->Fabric_Loading Temp_Ramp Temperature Ramp-up (1.5-2.0°C/min to 130°C) Fabric_Loading->Temp_Ramp Dyeing Dyeing at 130°C (30-60 min) Temp_Ramp->Dyeing Cooling Cooling to 70-80°C Dyeing->Cooling Rinsing_Dye Hot Rinsing Cooling->Rinsing_Dye Reduction_Clearing Reduction Clearing (NaOH, Na₂S₂O₄, 70-80°C) Rinsing_Dye->Reduction_Clearing Rinsing_After Hot and Cold Rinsing Reduction_Clearing->Rinsing_After Neutralization Neutralization (Acetic Acid) Rinsing_After->Neutralization Final_Rinse Final Cold Rinse Neutralization->Final_Rinse Drying Drying Final_Rinse->Drying end End Drying->end start Start start->Scouring

Caption: Workflow for High-Temperature Exhaust Dyeing of Polyester.

Dyeing Mechanism Signaling Pathway

The diagram below illustrates the theoretical pathway of this compound molecules from the dye bath into the polyester fiber during the high-temperature dyeing process.

G cluster_dyebath Aqueous Dye Bath cluster_fiber Polyester Fiber Dye_Dispersion Disperse Dye Aggregate Dye_Molecule Single Dye Molecule Dye_Dispersion->Dye_Molecule Dissolution Fiber_Surface Fiber Surface Dye_Molecule->Fiber_Surface Adsorption Amorphous_Region Amorphous Region Fiber_Surface->Amorphous_Region Diffusion (High Temperature) Immobilized_Dye Immobilized Dye Molecules Amorphous_Region->Immobilized_Dye Entrapment Crystalline_Region Crystalline Region

References

Application Note: Analytical Methods for the Detection of Disperse Brown 4 in Textiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Brown 4 (C.I. 11152:1; CAS No. 12223-16-4) is a monoazo dye used in the textile industry for dyeing hydrophobic fibers, particularly polyester.[1] Due to the potential for some azo dyes to cleave into carcinogenic aromatic amines, and the allergenic potential of certain disperse dyes, regulatory bodies worldwide have restricted their use in textiles that come into direct and prolonged contact with the skin.[2][3][4] Consequently, robust and sensitive analytical methods are crucial for monitoring the presence of this compound in textile products to ensure consumer safety and regulatory compliance.

This application note provides detailed protocols for the extraction and subsequent analysis of this compound from textile matrices, primarily utilizing High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) and tandem Mass Spectrometry (LC-MS/MS).

Principle of Analysis

The analytical workflow for the determination of this compound in textiles involves two primary stages:

  • Sample Preparation and Extraction: The dye is first extracted from the textile matrix using a suitable organic solvent, a process often enhanced by ultrasonication to improve extraction efficiency.[5][6]

  • Instrumental Analysis: The resulting extract is then analyzed by a highly sensitive and selective instrumental technique, such as HPLC-DAD or LC-MS/MS, which allows for the accurate identification and quantification of the target analyte.[5][7]

Experimental Protocols

Sample Preparation and Extraction

This protocol is based on established methods for the extraction of disperse dyes from textile fibers.

Materials and Reagents:

  • Textile sample

  • Methanol (B129727) (HPLC grade)

  • Water (Analytical grade, ISO 3696)

  • This compound analytical standard

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.22 µm or 0.45 µm PTFE)

  • Analysis vials

Procedure:

  • Sample Comminution: Cut the textile sample into small pieces (approximately 5x5 mm).

  • Weighing: Accurately weigh 1.0 g of the shredded textile material into a capped tube or flask.

  • Extraction: Add 10-20 mL of methanol to the sample.[5]

  • Ultrasonication: Place the sealed sample in an ultrasonic bath and sonicate at 50-70°C for 30 minutes to facilitate the extraction of the dye. The cavitation effects of ultrasound aid in breaking down aggregated dye particles and enhancing diffusion.[5]

  • Clarification: Allow the extract to cool to room temperature. Centrifuge the sample at 10,000 rpm for 10 minutes to pellet any suspended fibers.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into a clean vial for analysis.[5]

  • Dilution (if necessary): If high concentrations of the dye are anticipated, the extract can be diluted with the initial mobile phase to ensure the concentration falls within the calibration range.

HPLC-DAD Analysis

Instrumentation:

  • HPLC system with a binary or quaternary pump, degasser, autosampler, column oven, and a Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data acquisition and processing software.

Chromatographic Conditions (adapted from DIN 54231):

ParameterCondition
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0 min: 40% B, 7 min: 60% B, 17 min: 98% B, 24 min: 98% B, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Injection Volume 10-20 µL
Detection Wavelength Azo dyes of this nature typically show maximum absorbance around 400-500 nm. The optimal wavelength should be determined by running a UV-Vis scan of a standard solution.
LC-MS/MS Analysis

Instrumentation:

  • LC-MS/MS system with a binary or quaternary pump, degasser, autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Data acquisition and processing software.

Chromatographic Conditions:

ParameterCondition
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Methanol or Acetonitrile with 0.1% formic acid
Gradient A suitable gradient should be developed to ensure the separation of this compound from matrix interferences. A typical starting point is a linear gradient from 10% to 95% B over 10 minutes.
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 479.0 (for [M+H]⁺ of C₁₆H₁₅BrCl₂N₄O₄)
Product Ions (m/z) To be determined experimentally. Based on related structures, fragmentation may involve cleavage of the azo bond or loss of the hydroxyethyl (B10761427) groups.
Collision Energy To be optimized for the specific instrument and transitions.

Data Presentation

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analysis of disperse dyes using chromatographic methods. These values should be experimentally verified for this compound.

ParameterHPLC-DADLC-MS/MS
Linearity (r²) ≥ 0.995≥ 0.995
Limit of Detection (LOD) 0.5 - 2.0 mg/kg0.05 - 0.5 mg/kg
Limit of Quantification (LOQ) 1.5 - 5.0 mg/kg0.15 - 1.5 mg/kg
Recovery (%) 85 - 110%90 - 110%
Precision (RSD%) < 10%< 15%

Note: These are generalized values and the actual performance will depend on the specific instrumentation, method parameters, and textile matrix.

Visualizations

Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Textile Sample Cut Cut into small pieces Sample->Cut Weigh Weigh 1.0 g Cut->Weigh Extract Add Methanol Weigh->Extract Sonicate Ultrasonicate at 50-70°C Extract->Sonicate Cool Cool to Room Temperature Sonicate->Cool Centrifuge Centrifuge at 10,000 rpm Cool->Centrifuge Filter Filter through 0.22 µm filter Centrifuge->Filter HPLC HPLC-DAD or LC-MS/MS Analysis Filter->HPLC Data Data Acquisition and Processing HPLC->Data Report Generate Report Data->Report

Caption: Overall workflow for the analysis of this compound in textiles.

LCMSMS_Logic cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Analyte This compound in Extract Column C18 Column Analyte->Column Separation Separation from Matrix Column->Separation ESI Electrospray Ionization (Positive Mode) Separation->ESI Q1 Quadrupole 1 (Precursor Ion Selection m/z 479.0) ESI->Q1 Q2 Quadrupole 2 (Collision Cell - Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector

References

Quantitative Analysis of Disperse Brown 4 Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Brown 4, also known by its Colour Index name C.I. 11152:1, is a synthetic azo dye used in the textile industry for coloring polyester (B1180765) and other synthetic fibers. Due to the potential of certain azo dyes to cleave into carcinogenic aromatic amines, the quantitative analysis of such compounds in consumer products is crucial for regulatory compliance and consumer safety. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose, offering unparalleled sensitivity and selectivity for the detection and quantification of trace-level dye residues in complex matrices.

This document provides a comprehensive guide to the quantitative analysis of this compound in textile samples. It includes detailed protocols for sample preparation, LC-MS/MS analysis, and data processing, along with structured data presentation and a visual representation of the analytical workflow.

Chemical Information

PropertyValue
Chemical NameN,N-bis(2-hydroxyethyl)-3-chloro-4-((2-bromo-6-chloro-4-nitrophenyl)azo)aniline
CAS Number12223-16-4
Molecular FormulaC₁₆H₁₅BrCl₂N₄O₄
Molecular Weight478.12 g/mol

Experimental Protocols

Standard Solution Preparation
  • Stock Standard Solution (100 µg/mL): Accurately weigh 10.0 mg of this compound reference standard and dissolve it in 100 mL of methanol (B129727) in a volumetric flask. Sonicate for 15 minutes to ensure complete dissolution. This stock solution should be stored in an amber vial at 4°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with methanol or an appropriate solvent mixture to construct a calibration curve. A typical concentration range for the calibration curve is 1.0 to 100 ng/mL.

Sample Preparation from Textile Matrix

This protocol is based on established methods for the extraction of disperse dyes from textiles.[1][2]

  • Sample Comminution: Cut the textile sample into small pieces (approximately 5 mm x 5 mm).

  • Weighing: Accurately weigh 1.0 g of the cut textile material into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Extraction: Add 20 mL of methanol to the tube.

  • Ultrasonication: Place the sealed tube in an ultrasonic bath and sonicate at 50°C for 30 minutes to facilitate the extraction of the dye.

  • Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes to pellet any suspended fibers.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into a clean vial for LC-MS/MS analysis.

  • Evaporation and Reconstitution: Evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1.0 mL of the initial mobile phase composition.

LC-MS/MS Analysis

The following parameters provide a starting point for method development and can be optimized for specific instrumentation.

Liquid Chromatography (LC) Conditions
ParameterRecommended Condition
LC System UHPLC system
Column C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 10% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Tandem Mass Spectrometry (MS/MS) Conditions
ParameterRecommended Condition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Acquisition Mode Multiple Reaction Monitoring (MRM)
Multiple Reaction Monitoring (MRM) Transitions for this compound

Due to the limited availability of published, validated MRM transitions specifically for this compound, the following are predicted based on its chemical structure and common fragmentation patterns of similar azo dyes. It is crucial to experimentally optimize these transitions and collision energies on the specific instrument being used.

The precursor ion will be the protonated molecule [M+H]⁺, which, given the isotopic distribution of bromine and chlorine, will appear as a cluster. The most abundant isotopic peak should be selected as the precursor ion. For a molecule with the formula C₁₆H₁₅⁷⁹Br³⁵Cl₂N₄O₄, the monoisotopic mass is approximately 476.96 Da. Therefore, the protonated precursor ion [M+H]⁺ would be approximately m/z 477.97.

Predicted MRM Transitions:

Precursor Ion (m/z)Product Ion (m/z)Proposed FragmentationRole
~478.0~249.0Cleavage of the azo bondQuantifier
~478.0~447.0Loss of a hydroxyethyl (B10761427) group (-CH₂CH₂OH)Qualifier

Note: The exact m/z values will depend on the isotopic composition and the charge state. Collision energies for these transitions should be optimized empirically to achieve the maximum signal intensity. A typical starting range for collision energy optimization would be 15-40 eV.

Data Presentation

Quantitative data should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: Calibration Curve Data for this compound
Concentration (ng/mL)Peak Area (Quantifier Ion)
1.0
5.0
10.0
25.0
50.0
100.0
Linearity (r²) > 0.99
Table 2: Method Validation Data
ParameterResult
Limit of Detection (LOD)
Limit of Quantification (LOQ)
Precision (%RSD, n=6) < 15%
Accuracy (% Recovery) 85-115%
Matrix Effect (%)

Mandatory Visualization

The following diagram illustrates the experimental workflow for the quantitative analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Textile Sample comminution Comminution (cut into small pieces) sample->comminution weighing Weighing (1.0 g) comminution->weighing extraction Methanol Extraction with Ultrasonication (50°C, 30 min) weighing->extraction centrifugation Centrifugation (10,000 rpm, 10 min) extraction->centrifugation filtration Filtration (0.22 µm PTFE filter) centrifugation->filtration evaporation Evaporation to Dryness filtration->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lcms_analysis Quantitative Analysis by LC-MS/MS (MRM Mode) reconstitution->lcms_analysis data_acquisition Data Acquisition lcms_analysis->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Quantification of this compound calibration->quantification reporting Reporting Results (mg/kg) quantification->reporting

Experimental workflow for the quantitative analysis of this compound.

This detailed application note and protocol provides a robust framework for the quantitative analysis of this compound in textile matrices using LC-MS/MS. Adherence to these guidelines, with appropriate instrument-specific optimization, will enable researchers and scientists to obtain accurate and reliable data for quality control and regulatory purposes.

References

Application Notes and Protocols for Pad-Dry-Cure Dyeing of Polyester with S-Type Disperse Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pad-dry-cure process, also known as the thermosol process, is a continuous dyeing method predominantly used for polyester (B1180765) and its blends due to its efficiency and high fixation yields. This method is particularly well-suited for S-type disperse dyes, which are characterized by their high molecular weight and excellent sublimation fastness.[1] S-type dyes, also referred to as high-energy dyes, require high temperatures for diffusion and fixation into the polyester fiber, a condition readily met by the curing stage of this process.[2][3] These dyes are known for their good overall fastness properties, making them ideal for applications requiring durability.[2]

This document provides detailed application notes and protocols for the pad-dry-cure dyeing of polyester fabrics using S-type disperse dyes. It includes comprehensive tables with quantitative data, step-by-step experimental procedures, and a troubleshooting guide to address common issues.

Principle of the Process

The pad-dry-cure process involves three main stages:

  • Padding: The fabric is impregnated with a padding liquor containing a fine dispersion of the S-type disperse dye and necessary auxiliaries.

  • Drying: The padded fabric is dried, typically using infrared pre-dryers followed by hot air, to remove water. This stage must be carefully controlled to prevent dye migration.

  • Curing (Thermofixation): The dried fabric is subjected to high temperatures (typically 190-220°C) for a short duration.[4][5] At this temperature, the polyester fibers swell, allowing the disperse dye molecules to diffuse into the fiber matrix and become physically trapped upon cooling.[3]

Data Presentation: Process Parameters and Recipe Formulations

The following tables summarize the key quantitative data for the pad-dry-cure process with S-type disperse dyes.

Table 1: General Process Parameters

ParameterValueNotes
Fabric 100% Polyester (scoured and pre-heat set)Pre-treatment is crucial for uniform dyeing.
Dye Type S-Type (High Energy) Disperse DyesSelected for high sublimation fastness.
Padding Mangle Pressure To achieve 60-70% wet pick-upConsistent pressure is key for level dyeing.[4]
Drying Temperature 100-120°CInfrared pre-drying is recommended to minimize migration.[4]
Curing (Thermofixation) Temperature 200-220°COptimal temperature depends on the specific S-type dye.[5]
Curing (Thermofixation) Time 60-90 secondsTime is adjusted based on fabric weight and construction.[4]

Table 2: Padding Liquor Recipe

ComponentConcentrationFunction
S-Type Disperse Dye X g/L (dependent on shade)Colorant
Dispersing Agent 1-2 g/LPrevents dye agglomeration and ensures a stable dispersion.[2][6]
Anti-Migration Agent 10-20 g/LPrevents dye migration during drying, ensuring levelness.[4]
Wetting Agent 1-2 g/LEnsures rapid and uniform wetting of the fabric.
pH Buffer (e.g., Acetic Acid) To maintain pH 4.5-5.5Optimizes dye stability and fixation.[6][7]
Water To make up 1 Liter

Table 3: Reduction Clearing Recipe (Post-Dyeing Treatment)

ComponentConcentrationFunction
Sodium Hydrosulphite 2 g/LReducing agent to remove unfixed surface dye.[4]
Caustic Soda (Sodium Hydroxide) 2 g/LProvides the necessary alkaline medium for reduction clearing.[4]
Water To make up 1 Liter

Experimental Protocols

Fabric Preparation

Prior to dyeing, the polyester fabric must be thoroughly prepared to ensure optimal dye uptake and levelness.

  • Scouring: Wash the fabric with a solution containing 1-2 g/L of a non-ionic detergent at 60-70°C for 20-30 minutes to remove any oils, waxes, and sizes.

  • Rinsing: Rinse the fabric thoroughly with hot and then cold water.

  • Drying: Dry the fabric completely.

  • Pre-Heat Setting: To ensure dimensional stability, pre-heat set the fabric at a temperature approximately 10-20°C higher than the final curing temperature.

Preparation of Padding Liquor
  • Make a paste of the required amount of S-type disperse dye with a small amount of dispersing agent and tepid water.

  • Add this paste to the bulk of the water in the mixing tank with continuous stirring.

  • Add the anti-migration agent, wetting agent, and pH buffer (e.g., acetic acid) to the dye bath and stir until all components are fully dissolved and the liquor is homogeneous.

  • Adjust the pH of the padding liquor to 4.5-5.5.[6][7]

Pad-Dry-Cure Process Workflow

PadDryCureWorkflow Pad-Dry-Cure Dyeing Workflow cluster_prep Preparation cluster_dyeing Continuous Dyeing Process cluster_post Post-Treatment Fabric_Prep Fabric Preparation (Scouring, Rinsing, Drying) Padding Padding (60-70% Wet Pick-up) Fabric_Prep->Padding Liquor_Prep Padding Liquor Preparation (Dye, Auxiliaries, pH 4.5-5.5) Liquor_Prep->Padding Drying Drying (100-120°C) Padding->Drying Immediate Transfer Curing Curing (Thermofixation) (200-220°C for 60-90s) Drying->Curing Controlled Moisture Reduction_Clearing Reduction Clearing (80°C for 15-20 min) Curing->Reduction_Clearing Rinsing Rinsing (Hot and Cold) Reduction_Clearing->Rinsing Neutralization Neutralization (0.5-1.0 g/L Acetic Acid) Rinsing->Neutralization Final_Drying Final Drying Neutralization->Final_Drying

Caption: Workflow of the pad-dry-cure dyeing process.

Post-Dyeing Treatment: Reduction Clearing

Reduction clearing is a critical step to remove any unfixed dye from the fabric surface, which is essential for achieving good wash and crocking fastness.

  • Prepare a fresh bath at 70-80°C.

  • Add 2 g/L sodium hydrosulphite and 2 g/L caustic soda.[4]

  • Treat the dyed fabric in this solution for 15-20 minutes.

  • Drain the bath and rinse the fabric thoroughly with hot water, followed by a cold water rinse.

  • Neutralize the fabric with a dilute solution of acetic acid (0.5-1.0 g/L).

  • Perform a final rinse with cold water and then dry the fabric.

Logical Relationships in the Pad-Dry-Cure Process

The success of the pad-dry-cure process relies on the interplay of several critical parameters. The following diagram illustrates these relationships.

LogicalRelationships Key Parameter Relationships Dye S-Type Disperse Dye (High Sublimation Fastness) Padding Padding Process (Uniform Application) Dye->Padding Fabric Polyester Fabric (Hydrophobic, Crystalline) Fabric->Padding Drying Drying Process (Water Removal) Padding->Drying Quality Final Dyed Fabric Quality (Levelness, Fastness, Shade) Padding->Quality Impacts Levelness Curing Curing Process (High Temperature) Drying->Curing Drying->Curing Critical for Fixation Curing->Quality Curing->Quality Determines Fastness & Shade Auxiliaries Auxiliaries (Dispersing, Anti-migrating, pH Buffer) Auxiliaries->Padding Auxiliaries->Drying Prevents Migration

Caption: Interdependencies of key process parameters.

Troubleshooting

Table 4: Common Problems and Solutions in Pad-Dry-Cure Dyeing

ProblemProbable Cause(s)Recommended Solution(s)
Uneven Dyeing (Patchy, Streaky) - Improper fabric preparation (residual impurities).- Dye migration during drying.- Unstable dye dispersion.- Incorrect padding pressure.- Ensure thorough scouring and pre-treatment.- Use an effective anti-migration agent.- Use a high-quality dispersing agent.- Maintain uniform padding mangle pressure.
Poor Color Fastness (Wash, Rubbing) - Incomplete removal of surface dye.- Insufficient curing temperature or time.- Perform a thorough reduction clearing process.- Optimize curing temperature and time according to the dye's requirements (typically 200-220°C for S-type dyes).
Shade Variation (Lighter or Darker than Standard) - Incorrect dye concentration or wet pick-up.- Fluctuation in curing temperature.- Accurately calculate and measure dye and auxiliaries.- Ensure consistent wet pick-up.- Calibrate and monitor the curing oven temperature.
Frosting (White deposits on fabric surface) - Migration of polyester oligomers to the surface during high-temperature curing.- Use an appropriate dispersing agent that can help control oligomers.- A thorough reduction clearing can help remove surface oligomers.
Dye Spots - Undissolved dye particles in the padding liquor.- Ensure the dye is properly pasted and the padding liquor is well-stirred and filtered if necessary.

By adhering to these detailed protocols and understanding the critical parameters, researchers and scientists can achieve reproducible and high-quality dyeing of polyester fabrics with S-type disperse dyes using the pad-dry-cure method.

References

Application Notes and Protocols for Adsorptive Removal of Disperse Dyes from Industrial Effluent with a Focus on Disperse Brown 4

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Disperse dyes, characterized by their low water solubility, are extensively used in the textile industry for dyeing synthetic fibers. Their presence in industrial effluents poses a significant environmental challenge due to their persistence and potential toxicity. Adsorption has emerged as a highly effective, economical, and straightforward method for the removal of these dyes from wastewater.[1][2][3] This document provides detailed application notes and protocols for the adsorptive removal of disperse dyes, with a specific focus on Disperse Brown 4 (C.I. 11152:1). While specific experimental data for this compound is limited in publicly available literature, this guide utilizes data from closely related disperse dyes to illustrate the principles and methodologies. These protocols are intended for researchers and scientists in environmental science and materials chemistry.

Introduction to Disperse Dyes and Adsorption

Disperse dyes are non-ionic aromatic compounds with minimal solubility in water.[4] Their molecular structure, as exemplified by this compound (Molecular Formula: C₁₆H₁₅BrCl₂N₄O₄), makes them resistant to conventional biological wastewater treatment methods.[5] Adsorption is a surface phenomenon where dye molecules (adsorbate) accumulate on the surface of a solid material (adsorbent).[6] The efficacy of this process depends on the adsorbent's properties, such as surface area and porosity, and experimental conditions like pH, temperature, and contact time.[3] Low-cost adsorbents derived from agricultural waste, industrial byproducts, and natural materials are gaining significant attention for their sustainability and cost-effectiveness.[6][7][8][9]

Adsorbent Preparation and Characterization

A variety of low-cost materials can be converted into effective adsorbents. The general preparation process involves washing, drying, size reduction, and an activation step (chemical or thermal) to enhance surface area and porosity.[6]

Protocol 2.1: Preparation of Activated Carbon from Agricultural Waste (Illustrative Example)

  • Collection and Preparation: Collect agricultural waste (e.g., rice husk, orange peels, waste cotton fibers).[6][7][10] Wash the material thoroughly with deionized water to remove dirt and soluble impurities.

  • Drying: Dry the washed material in an oven at 100-110°C for 24 hours to remove moisture.

  • Carbonization: Place the dried material in a furnace. For chemical activation, impregnate with an activating agent like phosphoric acid or potassium hydroxide (B78521) before heating.[10][11] Heat under a nitrogen atmosphere at a temperature range of 400-800°C for 1-2 hours.[10][12]

  • Neutralization and Final Processing: After cooling, wash the carbonized material with a neutralizing agent (e.g., sodium carbonate) and then repeatedly with deionized water until the pH of the wash water is neutral.[10]

  • Final Drying and Sieving: Dry the final activated carbon product at 110°C and sieve to obtain the desired particle size.[1]

Characterization Methods: To understand the adsorbent's properties, the following characterization techniques are recommended:

  • Scanning Electron Microscopy (SEM): To observe the surface morphology and pore structure.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify surface functional groups that act as active sites for adsorption.

  • Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area, pore volume, and average pore diameter.[13]

  • X-ray Diffraction (XRD): To analyze the crystalline or amorphous nature of the material.

Experimental Protocols: Batch Adsorption Studies

Batch experiments are performed to evaluate the adsorption capacity and to study the effects of various operational parameters.

Protocol 3.1: General Batch Adsorption Experiment

  • Stock Solution Preparation: Prepare a stock solution of the disperse dye (e.g., 1000 mg/L) by dissolving a known weight of the dye in a suitable solvent and then diluting with deionized water. Note that disperse dyes have low water solubility and may require a dispersing agent.

  • Experimental Setup: For each experiment, add a precise amount of adsorbent (e.g., 0.05 - 1.0 g/L) to a series of flasks containing a fixed volume (e.g., 100 mL) of dye solution of a known initial concentration (e.g., 20-200 mg/L).[1][10][14]

  • Parameter Optimization:

    • Effect of pH: Adjust the initial pH of the dye solutions using 0.1 M HCl or 0.1 M NaOH across a range (e.g., pH 2-12).[4][15]

    • Effect of Contact Time: Agitate the flasks on a shaker at a constant speed (e.g., 150 rpm) and temperature. Withdraw samples at different time intervals (e.g., 5, 10, 20, 30, 60, 120 min) to determine the equilibrium time.[10][16]

    • Effect of Adsorbent Dosage: Vary the amount of adsorbent while keeping other parameters constant to find the optimal dose.[14]

    • Effect of Temperature: Conduct experiments at different temperatures (e.g., 30, 40, 50 °C) to study thermodynamic parameters.[17]

  • Analysis: After agitation for the desired time, separate the adsorbent from the solution by centrifugation or filtration.

  • Concentration Measurement: Measure the final concentration of the dye in the supernatant using a UV-Visible Spectrophotometer at the dye's maximum absorbance wavelength (λ_max).

  • Calculations:

    • Removal Efficiency (%): % Removal = ((C₀ - Cₑ) / C₀) * 100

    • Adsorption Capacity at equilibrium, qₑ (mg/g): qₑ = ((C₀ - Cₑ) * V) / m Where:

    • C₀ = Initial dye concentration (mg/L)

    • Cₑ = Equilibrium dye concentration (mg/L)

    • V = Volume of the solution (L)

    • m = Mass of the adsorbent (g)

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_modeling Modeling Adsorbent Adsorbent Synthesis & Characterization Batch Batch Adsorption: Add Adsorbent to Dye Solution Adsorbent->Batch Stock Dye Stock Solution Preparation Stock->Batch Agitate Agitate at Constant Temp & Speed Batch->Agitate Separate Separate Adsorbent (Filter/Centrifuge) Agitate->Separate Vary Vary Parameters: pH, Time, Dose, Concentration, Temp Vary->Batch Measure Measure Final Conc. (UV-Vis Spec) Separate->Measure Calculate Calculate qₑ and % Removal Measure->Calculate Kinetics Kinetic Modeling (Pseudo-1st/2nd Order) Calculate->Kinetics Isotherm Isotherm Modeling (Langmuir/Freundlich) Calculate->Isotherm

Figure 1. Workflow for batch adsorption experiments.

Data Analysis: Kinetic and Isotherm Modeling

4.1. Adsorption Kinetics Kinetic studies describe the rate of dye uptake. The experimental data are often fitted to models like the pseudo-first-order and pseudo-second-order equations to understand the adsorption mechanism.[16][18] The pseudo-second-order model is frequently found to best describe the adsorption of dyes.[14][17][19]

4.2. Adsorption Isotherms Adsorption isotherms describe how the dye molecules distribute between the liquid and solid phases at equilibrium.[20] Common models include:

  • Langmuir Isotherm: Assumes monolayer adsorption onto a homogeneous surface.[18]

  • Freundlich Isotherm: An empirical model for multilayer adsorption on a heterogeneous surface.[11][18]

  • Temkin Isotherm: Considers the effect of indirect adsorbate-adsorbate interactions on the adsorption process.[21]

G

Figure 2. Logical flow for modeling adsorption data.

Quantitative Data Summary

The following tables summarize quantitative data for the adsorption of various disperse dyes onto different low-cost adsorbents. This data is provided to give researchers a comparative baseline.

Table 1: Adsorption Capacities and Optimal Conditions for Disperse Dyes

Adsorbent Dye Max. Adsorption Capacity (qₘ, mg/g) Optimal pH Optimal Temp. (°C) Reference
Zeolite from Cenospheres Disperse Orange 25 125 6.1 N/A [14]
Zeolite from Cenospheres Disperse Blue 79:1 109.8 5.68 N/A [14]
Chitosan-based Nanocomposite (CF) Disperse Red 60 100 2.0 N/A [15]
Chitosan-based Nanocomposite (CA) Disperse Red 60 100 4.0 N/A [15]
Powdered Activated Carbon Disperse Red 60 N/A N/A N/A [1]

| Rice bran/SnO₂/Fe₃O₄ Composite | Reactive Blue 4 | 218.82 | 2.93 | 60 |[17] |

N/A: Not Available in the cited source. Note: Reactive Blue 4 is included for comparison of a high-capacity composite adsorbent.

Table 2: Kinetic and Isotherm Model Fitting for Disperse Dyes

Adsorbent Dye Best Fit Kinetic Model Best Fit Isotherm Model Reference
Zeolite from Cenospheres Disperse Orange 25 Pseudo-Second-Order Langmuir [14]
Zeolite from Cenospheres Disperse Blue 79:1 Pseudo-Second-Order Langmuir [14]
Chitosan-based Nanocomposite Disperse Red 60 Pseudo-Second-Order Langmuir [15]
Rice bran/SnO₂/Fe₃O₄ Composite Reactive Blue 4 Pseudo-Second-Order Langmuir [17]

| Commercial Activated Carbon | Disperse Red | Intra-particle Diffusion | BET |[18] |

Conclusion and Future Outlook

The protocols and data presented confirm that adsorption is a viable and effective technology for removing disperse dyes from industrial wastewater. Low-cost adsorbents derived from waste materials are particularly promising due to their economic and environmental benefits. While data specifically for this compound is scarce, the methodologies outlined are broadly applicable. Future research should focus on developing and optimizing adsorbents specifically for challenging dyes like this compound, exploring regeneration and reusability of spent adsorbents to enhance sustainability, and scaling up laboratory findings for industrial applications.

References

Application Notes and Protocols for the Analysis of Allergenic Disperse Dyes in Textiles According to DIN 54231

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the determination of allergenic disperse dyes in textile materials as specified by the German standard DIN 54231:2022. This standard is crucial for ensuring the safety of textile products that come into direct and prolonged contact with the skin.

Introduction

Disperse dyes are a class of synthetic colorants with low water solubility, primarily used for dyeing hydrophobic fibers such as polyester, polyamide, and acetate.[1] A number of these dyes have been identified as potent skin sensitizers, capable of causing allergic contact dermatitis.[2][3] Consequently, their presence in textiles is regulated to protect consumer health. The DIN 54231 standard outlines a reliable method for the extraction and subsequent analysis of these restricted dyes.[2][4]

The analytical procedure involves the extraction of the dyes from the textile matrix using methanol (B129727), followed by identification and quantification using high-performance liquid chromatography (HPLC) coupled with a diode-array detector (DAD) and/or a mass spectrometer (MS).[5]

List of Regulated Allergenic Disperse Dyes

The following table summarizes the allergenic disperse dyes commonly restricted and analyzed according to the DIN 54231 standard. The list is compiled from various industry and regulatory sources that reference this standard.

Dye NameC.I. NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Reporting Limit (mg/kg)
Disperse Blue 1645002475-45-8C14H12N4O2268.2710 - 30
Disperse Blue 3615052475-46-9C17H16N2O3296.3215
Disperse Blue 7625003179-90-6C14H12N2O3256.2615
Disperse Blue 26633053860-63-7C20H15NO4333.3415
Disperse Blue 35-12222-75-2 / 56524-77-7C15H12N2O4284.2715
Disperse Blue 102-12222-97-8C18H19N5O5S417.4415
Disperse Blue 106-12223-01-7C14H17N5O3S335.3815
Disperse Blue 124-61951-51-7C16H19N5O4S377.4215
Disperse Brown 11115223355-64-8C18H20N6O3368.3915
Disperse Orange 1110802581-69-3C12H10N4O2242.2315
Disperse Orange 311005730-40-5C12H10N4O2242.2315
Disperse Orange 116070082-28-0C14H9NO3239.2315
Disperse Orange 37/59/76-12223-33-5 / 13301-61-6 / 51811-42-8C17H15Cl2N5O2392.2415
Disperse Orange 149-85136-74-9--15
Disperse Red 1111102872-52-8C16H18N4O3314.3415
Disperse Red 11620152872-48-2C15H13NO4271.2715
Disperse Red 17112103179-89-3C16H19N5O4357.3615
Disperse Yellow 110345119-15-3C12H9NO3215.2115
Disperse Yellow 3118552832-40-8C15H15N3O2269.3015
Disperse Yellow 9103756373-73-5C12H9N3O5275.2215
Disperse Yellow 23260706250-23-3C18H16N4O304.3515
Disperse Yellow 39-12236-29-2C16H15N5O3325.3215
Disperse Yellow 49-54824-37-2C17H17N5O3S371.4115

Experimental Protocols

Sample Preparation and Extraction

This protocol describes the extraction of disperse dyes from textile samples in accordance with DIN 54231.

3.1.1. Materials and Reagents

  • Textile sample

  • Methanol (analytical grade)

  • Deionized water

  • Ultrasonic bath

  • Conical flasks with stoppers

  • Centrifuge

  • Syringe filters (0.22 µm or 0.45 µm PTFE)

  • LC vials

3.1.2. Procedure

  • Cut the textile sample into small pieces (approximately 5 mm x 5 mm).

  • Accurately weigh about 1.0 g of the cut textile sample into a conical flask.

  • Add 20 mL of methanol to the flask.

  • Tightly stopper the flask and place it in an ultrasonic bath.

  • Extract the sample for 30 ± 2 minutes at a temperature of 70 ± 5 °C.[6]

  • Allow the extract to cool to room temperature.

  • Transfer the extract to a centrifuge tube and centrifuge for 10 minutes at approximately 4000 rpm to separate the textile fibers.

  • Filter the supernatant through a syringe filter into an LC vial.

  • The extract is now ready for HPLC-DAD/MS analysis.

Analytical Method: HPLC-DAD/MS

This section provides a general high-performance liquid chromatography method coupled with diode-array and mass spectrometric detection for the analysis of the extracted disperse dyes.

3.2.1. Instrumentation

  • HPLC system with a gradient pump, autosampler, and column oven

  • Diode-array detector (DAD)

  • Mass spectrometer (e.g., single quadrupole or tandem quadrupole) with an electrospray ionization (ESI) source

3.2.2. Chromatographic Conditions (Example)

ParameterCondition
Column C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm)
Mobile Phase A Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid
Gradient 0 min: 40% B, 7 min: 60% B, 17 min: 98% B, 24 min: 98% B, followed by re-equilibration
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 30 - 40 °C
DAD Wavelength 210 - 800 nm for screening; specific wavelengths for quantification based on dye absorbance maxima

3.2.3. Mass Spectrometry Conditions (Example)

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), positive
Capillary Voltage 0.7 - 4.0 kV
Source Temperature 150 °C
Desolvation Temperature 500 °C
Desolvation Gas Flow 1000 L/h
Cone Gas Flow 20 L/h
Acquisition Mode Full Scan (for identification) and/or Selected Ion Recording (SIR) or Multiple Reaction Monitoring (MRM) (for quantification)

3.2.4. Calibration Prepare a series of calibration standards of the target disperse dyes in methanol. The concentration range should bracket the expected concentrations in the sample extracts and the required reporting limits.

Experimental Workflow and Diagrams

The following diagram illustrates the general workflow for the analysis of allergenic disperse dyes in textiles according to DIN 54231.

DIN54231_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Textile Sample cutting Cut into small pieces (~5x5 mm) sample->cutting weighing Weigh ~1.0 g cutting->weighing extraction Add 20 mL Methanol weighing->extraction ultrasonication Ultrasonic Bath (70°C, 30 min) extraction->ultrasonication cooling Cool to Room Temp. ultrasonication->cooling centrifugation Centrifuge (4000 rpm, 10 min) cooling->centrifugation filtration Filter (0.22 µm PTFE) centrifugation->filtration final_extract Final Extract in LC Vial filtration->final_extract hplc HPLC-DAD/MS System final_extract->hplc Inject data_acquisition Data Acquisition (Chromatograms & Spectra) hplc->data_acquisition data_processing Data Processing data_acquisition->data_processing quantification Quantification (External Calibration) data_processing->quantification reporting Reporting (mg/kg) quantification->reporting

Caption: Experimental workflow for DIN 54231 disperse dye analysis.

Data Presentation and Interpretation

The concentration of each identified disperse dye is calculated based on the calibration curve and expressed in milligrams per kilogram (mg/kg) of the textile material. The results are then compared against the regulatory or specified limits to determine compliance.

The use of both DAD and MS detection provides a high degree of confidence in the results. DAD allows for the identification of dyes based on their characteristic UV-Vis spectra, while MS provides confirmation based on the mass-to-charge ratio of the molecule and its fragments, offering higher specificity and sensitivity.[2] The detection limit for Disperse Blue 1, as specified in the DIN 54231 method, is 0.7 mg/L.[2] Modern analytical instrumentation can often achieve significantly lower detection limits.[2]

Conclusion

The DIN 54231 standard provides a robust and reliable framework for the analysis of allergenic disperse dyes in textiles. Adherence to this standard is essential for manufacturers, retailers, and testing laboratories to ensure product safety and regulatory compliance. The combination of a standardized extraction procedure with advanced analytical techniques like HPLC-DAD/MS allows for the accurate and sensitive determination of these restricted substances.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of Disperse Dyes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low aqueous solubility of disperse dyes, with a focus on substances chemically similar to C.I. Disperse Brown 1.

Overview

Disperse dyes, such as C.I. Disperse Brown 1 and its analogues, are characterized by their low solubility in water. This property can pose significant challenges in experimental settings where aqueous solutions are required. This guide outlines several methods to improve the solubility of these dyes, providing detailed protocols and addressing common issues.

Disperse Dye Identification:

C.I. Generic NameCAS NumberMolecular FormulaKey Characteristics
Disperse Brown 123355-64-8C16H15Cl3N4O4Dark brown powder, low water solubility, soluble in acetone (B3395972) and ethanol (B145695).[1]
Disperse Brown 1:117464-91-4C16H15BrCl2N4O4Red-brown powder with a reported water solubility of 1.78 mg/L at 20°C.[2]

Frequently Asked Questions (FAQs)

Q1: Why is my disperse dye not dissolving in water?

Disperse dyes are inherently hydrophobic and have very low water solubility.[1][3] Their molecular structure is non-ionic, making them more soluble in organic solvents than in aqueous media.[1][4]

Q2: What are the most common methods to improve the aqueous solubility of disperse dyes?

Common techniques include the use of co-solvents, surfactants, and cyclodextrins to form inclusion complexes.[5][6][7] Particle size reduction can also enhance the dissolution rate.

Q3: Can I use any surfactant to solubilize my disperse dye?

The choice of surfactant is crucial. Nonionic surfactants are often more effective at solubilizing disperse dyes than ionic surfactants.[7] It is recommended to test a few different surfactants to find the most effective one for your specific dye.

Q4: How do I know if the solubility of my dye has improved?

A common method is to use UV-Vis spectrophotometry to measure the concentration of the dissolved dye in the aqueous solution.[8][9] An increase in the absorbance at the dye's λmax indicates improved solubility.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Dye precipitates out of solution over time. The solution is supersaturated, or the solubilizing agent is not stable under the storage conditions.Increase the concentration of the solubilizing agent (co-solvent, surfactant, or cyclodextrin). Store the solution at a constant temperature and protect it from light.
Inconsistent solubility results between experiments. Variation in experimental parameters such as temperature, pH, or mixing time.Standardize the experimental protocol. Ensure all parameters are kept constant for each experiment.
The chosen solubilization method interferes with downstream applications. The co-solvent, surfactant, or cyclodextrin (B1172386) may interact with other components in your experiment.Select a solubilization method that is compatible with your experimental design. It may be necessary to perform preliminary compatibility tests.

Experimental Protocols

Protocol 1: Solubility Enhancement using Co-solvents

This protocol describes the use of an organic co-solvent, such as ethanol, to increase the aqueous solubility of a disperse dye.

Methodology:

  • Prepare a series of aqueous solutions with varying concentrations of the co-solvent (e.g., 10%, 20%, 30% ethanol in water).

  • Add an excess amount of the disperse dye to each co-solvent mixture.

  • Stir the solutions vigorously at a constant temperature for 24 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved dye.

  • Carefully collect the supernatant and measure the absorbance using a UV-Vis spectrophotometer at the dye's λmax.

  • Calculate the dye concentration using a pre-established calibration curve.

Illustrative Data (Based on general disperse dye behavior):

Co-solvent (Ethanol) Concentration (% v/v)Illustrative Solubility of Disperse Dye (mg/L)
0< 2
1015
2045
3080
40150
Protocol 2: Solubilization using Surfactants

This protocol outlines the use of a surfactant to increase the aqueous solubility of a disperse dye through micellar solubilization.

Methodology:

  • Prepare aqueous solutions of a selected surfactant (e.g., a nonionic surfactant like Tween® 80) at various concentrations, ensuring some are above the critical micelle concentration (CMC).

  • Add an excess amount of the disperse dye to each surfactant solution.

  • Stir the mixtures at a constant temperature for 48 hours.

  • Remove the undissolved dye by centrifugation or filtration.

  • Dilute the supernatant with a suitable solvent (e.g., 50% ethanol) to prevent micelle interference during measurement.

  • Measure the absorbance using a UV-Vis spectrophotometer and determine the concentration from a calibration curve.

Illustrative Data (Based on general disperse dye behavior):

Surfactant (Tween® 80) Concentration (g/L)Illustrative Solubility of Disperse Dye (mg/L)
0< 2
0.01 (Below CMC)~2
0.1 (Above CMC)25
0.5120
1.0250
Protocol 3: Cyclodextrin Inclusion Complexation

This protocol describes the formation of an inclusion complex with a cyclodextrin to enhance the aqueous solubility of a disperse dye.

Methodology:

  • Prepare aqueous solutions of a cyclodextrin (e.g., β-cyclodextrin) at different concentrations.

  • Add an excess of the disperse dye to each cyclodextrin solution.

  • Stir the mixtures at a constant temperature for 72 hours to facilitate complex formation.

  • Separate the undissolved dye by centrifugation.

  • Measure the absorbance of the supernatant using a UV-Vis spectrophotometer to determine the concentration of the solubilized dye.

Illustrative Data (Based on general disperse dye behavior):

Cyclodextrin (β-cyclodextrin) Concentration (mM)Illustrative Solubility of Disperse Dye (mg/L)
0< 2
110
550
10110
15180

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubilization Solubilization cluster_analysis Analysis start Start prep_solutions Prepare Aqueous Solutions (Co-solvent, Surfactant, or Cyclodextrin) start->prep_solutions add_dye Add Excess Disperse Dye prep_solutions->add_dye stir Stir for 24-72h (Constant Temperature) add_dye->stir centrifuge Centrifuge/Filter stir->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant measure_abs Measure Absorbance (UV-Vis Spectrophotometer) collect_supernatant->measure_abs calculate_conc Calculate Concentration measure_abs->calculate_conc end End calculate_conc->end

Caption: Experimental workflow for enhancing and quantifying disperse dye solubility.

logical_relationship cluster_problem Problem cluster_methods Solubilization Methods cluster_mechanism Mechanism cluster_outcome Outcome problem Low Aqueous Solubility of Disperse Dye cosolvents Co-solvents (e.g., Ethanol) problem->cosolvents surfactants Surfactants (e.g., Tween® 80) problem->surfactants cyclodextrins Cyclodextrins (e.g., β-cyclodextrin) problem->cyclodextrins mech_cosolvent Reduces solvent polarity cosolvents->mech_cosolvent mech_surfactant Micellar solubilization surfactants->mech_surfactant mech_cd Inclusion complex formation cyclodextrins->mech_cd outcome Enhanced Aqueous Solubility mech_cosolvent->outcome mech_surfactant->outcome mech_cd->outcome

Caption: Logical relationship of methods to improve disperse dye solubility.

References

Technical Support Center: Optimizing Disperse Brown 4 Dyeing on Polyester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the dyeing of polyester (B1180765) with Disperse Brown 4. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to address common challenges and ensure reproducible, high-quality results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal pH and temperature for dyeing polyester with this compound?

A1: For high-temperature dyeing methods, the optimal conditions involve a specific acidic pH and a high temperature to ensure proper dye penetration and fixation on polyester fibers. The dye bath should be maintained at an acidic pH, typically between 4.5 and 5.5.[1][2][3][4][5][6] The dyeing process is carried out at a high temperature, generally around 130°C (266°F).[2][3][6][7]

Q2: Why is an acidic pH crucial for this process?

A2: Maintaining an acidic environment (pH 4.5-5.5) is critical for several reasons. Firstly, it ensures the stability of the disperse dye, as many disperse dyes can undergo hydrolysis and change shade in alkaline conditions, especially at high temperatures.[8][9] Secondly, this pH range promotes optimal exhaustion of the dye from the bath onto the hydrophobic polyester fiber.[1][5] Acetic acid is commonly used to achieve and buffer the required pH.[1][3][5][8]

Q3: Why is a high temperature of 130°C necessary?

A3: Polyester has a compact, crystalline molecular structure that makes it difficult for dye molecules to penetrate at lower temperatures.[2][10] High temperatures, typically above the fiber's glass transition temperature, increase the kinetic energy of the dye molecules and cause the amorphous regions of the polyester fibers to swell.[11][12][13] This swelling opens up the fiber structure, allowing the non-ionic disperse dye molecules to diffuse into the polymer matrix and become physically trapped, resulting in a durable and colorfast dyeing.[2][13][14]

Q4: What are the essential chemical auxiliaries for this dyeing process?

A4: Besides the dye and a pH control agent like acetic acid, a dispersing agent is essential. Disperse dyes have very low water solubility, and a dispersing agent is required to maintain a fine, stable dispersion of dye particles in the bath, preventing them from aggregating and causing spots.[4][12] A leveling agent can also be used to promote uniform dye uptake and prevent streaky or patchy results by controlling the rate of dye adsorption onto the fiber.[15]

Data Presentation: Key Dyeing Parameters

The tables below summarize the recommended parameters for the high-temperature exhaust dyeing of polyester with this compound.

Table 1: Optimal Dye Bath Composition and Conditions

ParameterRecommended RangePurpose
This compound 0.5 - 4.0% (on weight of fiber)To achieve the desired shade depth.
Dispersing Agent 1.0 - 2.0 g/LEnsures stable dispersion of dye particles, preventing aggregation.[4][15]
pH 4.5 - 5.5Maintains dye stability and promotes optimal exhaustion.[2][3][5][8]
pH Control Agent Acetic Acid (as needed)To achieve and maintain the target acidic pH.[1][3][5]
Leveling Agent 0.5 - 1.0 g/L (optional)Promotes even dye distribution and prevents patchiness.[15]
Liquor Ratio 1:10 to 1:15The ratio of the weight of the goods to the volume of the dye bath.

Table 2: Dyeing Cycle Parameters

ParameterRecommended ValuePurpose
Starting Temperature 60°C (140°F)Allows for even wetting and initial distribution of chemicals.[1][3]
Heating Rate 1.5 - 2.0°C / minuteA controlled rate prevents rapid, uneven dye uptake (unlevelness).[2][4]
Dyeing Temperature 130°C (266°F)Opens the polyester fiber structure for dye penetration.[2][3][6][7]
Time at Dyeing Temp. 30 - 60 minutesAllows for complete diffusion and fixation of the dye within the fiber.[2]
Cooling Rate ~2.0°C / minuteSlow cooling helps prevent fabric wrinkling and oligomer deposition.[4][16]

Experimental Protocol: High-Temperature Exhaust Dyeing

This protocol details the standard laboratory procedure for dyeing polyester fabric with this compound.

1. Pre-treatment (Scouring)

  • Purpose: To remove any oils, sizes, or impurities from the fabric that could hinder dye uptake.[15]

  • Procedure:

    • Prepare a bath with a non-ionic detergent (e.g., 1-2 g/L).

    • Treat the polyester fabric at 70-80°C for 20-30 minutes.

    • Rinse the fabric thoroughly with hot water, followed by a cold water rinse.

2. Dye Bath Preparation and Dyeing Cycle

  • Procedure:

    • Dye Dispersion: Create a smooth, lump-free paste by mixing the required amount of this compound with an equal amount of a dispersing agent and a small volume of cold water. Dilute this paste with warm water (40-50°C).[4][16]

    • Set the dye bath to 60°C and add the required amount of water, leveling agent (if used), and acetic acid to adjust the pH to 4.5-5.5.[4]

    • Add the prepared dye dispersion to the bath.

    • Introduce the scoured polyester fabric.

    • Raise the temperature from 60°C to 130°C at a rate of 1.5-2°C per minute.[2][4]

    • Hold the temperature at 130°C for 30-60 minutes, depending on the target shade depth.[2]

    • Cool the dye bath down to 70-80°C at a rate of approximately 2°C per minute.[4][16]

    • Drain the dye bath.

3. Post-treatment (Reduction Clearing)

  • Purpose: To remove any unfixed dye from the fiber surface, which is critical for achieving good wash and rubbing fastness.[4]

  • Procedure:

    • Prepare a new bath at 50°C.

    • Add sodium hydroxide (B78521) (2 g/L) and sodium hydrosulfite (2-3 g/L).[4][16]

    • Raise the temperature to 70-80°C and run the fabric for 15-20 minutes.[4][16]

    • Drain the bath and rinse the fabric thoroughly with hot water.

4. Neutralization and Final Rinse

  • Procedure:

    • Perform a cold rinse.

    • Neutralize the fabric with acetic acid to a neutral pH.

    • Rinse thoroughly with cold water and dry.

G cluster_prep 1. Preparation cluster_dyeing 2. Dyeing Cycle cluster_post 3. Post-Treatment Scouring Fabric Scouring (70-80°C) Dye_Prep Dye Dispersion & Bath Preparation (pH 4.5-5.5) Load Load Fabric @ 60°C Dye_Prep->Load Heat Heat to 130°C (1.5-2.0°C/min) Load->Heat Hold Hold @ 130°C (30-60 min) Heat->Hold Cool Cool to 80°C (~2.0°C/min) Hold->Cool Reduction Reduction Clearing (70-80°C) Cool->Reduction Neutralize Neutralization & Rinsing Reduction->Neutralize Dry Final Product: Dyed Polyester Neutralize->Dry

Caption: Experimental workflow for high-temperature dyeing of polyester.

Troubleshooting Guide

Q1: What causes dye spots, speckles, or uneven coloration on the fabric?

A1: This is one of the most common dyeing faults and typically results from the aggregation of dye particles.

  • Probable Causes:

    • Poor Dye Dispersion: The dye was not properly pasted with a dispersing agent before being added to the bath, leading to clumps.[4][15]

    • Chemical Incompatibility: The dispersing agent, leveling agent, or other auxiliaries are not stable or compatible at high temperatures.[4]

    • Fabric Impurities: Residual oils, waxes, or sizing agents on the polyester fabric resist dye penetration in certain areas.[4][15]

    • Rapid Heating: Increasing the temperature too quickly can cause the dye to rush onto the fabric surface unevenly.[17]

  • Solutions:

    • Ensure a smooth, lump-free dye paste is prepared before adding it to the bath.

    • Verify the high-temperature stability and compatibility of all chemical auxiliaries.

    • Implement a thorough pre-treatment and scouring process to ensure the fabric is clean.[4][15]

    • Adhere to a controlled, gradual rate of temperature rise (1.5-2.0°C/minute).[2]

Q2: My dyed polyester has poor wash and rubbing fastness. How can I improve this?

A2: Poor fastness properties are almost always due to unfixed dye particles remaining on the surface of the fibers.[4][18]

  • Probable Causes:

    • Inadequate Reduction Clearing: This post-dyeing step is essential for removing surface dye and is often performed incorrectly or skipped.[4]

    • Insufficient Dyeing Time or Temperature: If the conditions are not sufficient, the dye may not have fully penetrated and fixed within the polyester fibers.

    • Dye Aggregation: Large dye particles that adhere to the surface without penetrating the fiber will easily wash or rub off.

  • Solutions:

    • The most critical step is to perform a proper reduction clearing after dyeing using sodium hydrosulfite and sodium hydroxide at 70-80°C.[4][16]

    • Ensure the dyeing cycle reaches and holds at 130°C for at least 30 minutes to allow for full diffusion.

    • Improve dye dispersion to minimize large particles on the fiber surface.

G Start Poor Color Fastness (Wash/Rub) Decision1 Was Reduction Clearing Performed Correctly? Start->Decision1 Solution1 Root Cause: Unfixed Surface Dye Solution: Perform Reduction Clearing (2g/L NaOH, 2-3g/L Na2S2O4 @ 70-80°C for 15-20 min) Decision1->Solution1 No Decision2 Was Dyeing Temp/Time Sufficient? (130°C for 30-60 min) Decision1->Decision2 Yes End Fastness Properties Improved Solution1->End Solution2 Root Cause: Incomplete Dye Penetration Solution: Optimize Dyeing Cycle. Ensure 130°C is held for at least 30 min. Decision2->Solution2 No Decision3 Are there signs of Dye Aggregation (e.g., speckles)? Decision2->Decision3 Yes Solution2->End Solution3 Root Cause: Poor Dye Dispersion Solution: Improve dye pasting method. Check dispersing agent quality and compatibility. Decision3->Solution3 Yes Decision3->End No Solution3->End

Caption: Decision tree for troubleshooting poor color fastness issues.

Q3: A white powder has appeared on the fabric surface after dyeing. What is it?

A3: During high-temperature dyeing, low molecular weight polymers called oligomers can migrate from within the polyester fiber to the surface.[4][17] When the dye bath cools, these oligomers can crystallize and deposit on the fabric as a white, chalky powder, which can affect the final shade and feel of the fabric.

  • Solutions:

    • Maintain a slow cooling rate after the dyeing cycle is complete.

    • Ensure a thorough reduction clearing process, as this can help remove some oligomer deposits.

    • If the problem persists, specialized machine cleaning procedures may be required to remove oligomer buildup from the dyeing equipment.[17]

References

Technical Support Center: Troubleshooting Uneven Dyeing and Streaking with Disperse Brown 4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues of uneven dyeing and streaking encountered during experiments with Disperse Brown 4.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of uneven dyeing and streaking with this compound?

Uneven dyeing and streaking with disperse dyes like this compound typically stem from a few key areas:

  • Improper Dye Dispersion: Agglomeration of dye particles in the bath is a frequent cause of spots and uneven color. This can be due to poor dye quality, inadequate initial dispersion, or instability at high temperatures.[1][2][3]

  • Inadequate Fabric Preparation: The presence of impurities such as oils, waxes, sizing agents, or even mineral deposits from hard water on the fabric surface can hinder uniform dye penetration, leading to patchy or streaky results.[3][4][5]

  • Incorrect Dyeing Parameters: Deviations from the optimal temperature, rate of temperature rise, and pH of the dye bath can significantly impact the dyeing process.[1][4][6] Rapid heating, in particular, can cause the dye to rush onto the fiber surface, preventing level dyeing.[3]

  • Issues with Auxiliaries: The improper selection or concentration of dispersing and leveling agents can fail to stabilize the dye dispersion and control the rate of dye uptake.[3][4] Incompatibility between different chemical auxiliaries can also lead to precipitation and spotting.[7]

  • Mechanical and Circulation Issues: Inadequate circulation of the dye liquor or movement of the fabric within the dyeing apparatus can lead to uneven exposure of the fabric to the dye.[1][8] Overloading the dyeing machine can also restrict proper circulation.[9]

Q2: What is the optimal pH for a this compound dye bath?

For most disperse dyes, including likely this compound, the optimal pH for the dye bath is in the weakly acidic range of 4.5 to 5.5.[2][6][10][11] Maintaining this pH is crucial for the stability of the dye dispersion and for ensuring a consistent rate of dye uptake.[3] Acetic acid is commonly used to adjust the pH of the dye bath.[3][6] An incorrect pH can lead to the hydrolysis of some disperse dyes, causing a change in color.[10]

Q3: How does temperature control affect dyeing with this compound?

Temperature is a critical factor in disperse dyeing.[4] The temperature of the dye bath influences the swelling of polyester (B1180765) fibers, allowing the dye molecules to penetrate.[6] For high-temperature dyeing methods, temperatures are typically raised to 130°C.[10][11]

A controlled and steady rate of temperature rise, often around 1-2°C per minute, is essential, especially in the critical range where most dye exhaustion occurs (typically 90°C to 125°C).[3][12] If the temperature is too low or the heating is too rapid, the dye may not penetrate the fiber evenly, resulting in poor color yield and unevenness.[4] Conversely, excessively high temperatures or prolonged exposure can damage the fabric.[4]

Q4: My dyed fabric has poor wash and rubbing fastness. How can this be improved?

Poor wash and rubbing fastness are generally due to unfixed dye remaining on the surface of the fibers.[11] This can be addressed by a crucial post-dyeing step called "reduction clearing." This process involves treating the dyed fabric in a bath with a reducing agent (like sodium hydrosulfite) and an alkali at an elevated temperature (e.g., 70-80°C) to strip the unfixed surface dye.[11][13] Insufficient dyeing time or temperature can also lead to poor fixation and, consequently, poor fastness.[11]

Troubleshooting Guide

Problem: Speckled or Spotted Appearance on Fabric

This issue is often a result of poor dye dispersion, where dye particles aggregate instead of remaining finely dispersed in the dye bath.

Possible Causes Solutions & Recommendations
Inadequate Initial Dye Dispersion Ensure the dye is properly pasted with a small amount of a suitable dispersing agent and warm water (40-50°C) to form a smooth, lump-free paste before adding it to the dye bath.[11]
Poor Quality Dispersing Agent Use a high-quality dispersing agent that is stable at high temperatures. The typical concentration is around 1 g/L.[3]
Water Hardness Use demineralized or soft water. If hard water must be used, add a sequestering agent to chelate calcium and magnesium ions which can interfere with dispersion.[3][9]
Dye Agglomeration at High Temperatures Select a dispersing agent with good high-temperature stability. Perform a dispersion stability test on the dye.[3]
Chemical Incompatibility Ensure all auxiliaries (e.g., leveling agents, defoamers) are compatible with each other and the dye. Incompatible chemicals can cause the dye to precipitate.[7]

Problem: Streaks or Shade Variation Across the Fabric

This is characterized by variations in shade, often appearing as light or dark patches or streaks.

Possible Causes Solutions & Recommendations
Rapid Rate of Temperature Rise Employ a slower, controlled rate of temperature increase, especially in the critical range of 80°C to 130°C. A rate of 1-2°C/minute is a good starting point.[3][11]
Insufficient Leveling Agent Add or increase the concentration of a suitable high-temperature leveling agent to ensure a more controlled and even uptake of the dye.
Poor Liquor Circulation Ensure the dyeing machine provides vigorous and uniform circulation of the dye liquor. Avoid overloading the machine.[1][8][9]
Improper Fabric Preparation Thoroughly scour and rinse the fabric before dyeing to remove all impurities, oils, and sizing agents.[3][4] An improperly cleaned fabric will resist even dye penetration.
Incorrect pH Verify and adjust the dye bath pH to the optimal range of 4.5-5.5 before starting the dyeing process.[2][6]

Key Dyeing Parameters

The following table summarizes general quantitative data for optimizing the disperse dyeing process. These are starting points and may require further optimization for your specific substrate and equipment.

Parameter Recommended Range Rationale
Dye Bath pH 4.5 - 5.5Ensures stability of the disperse dye and promotes consistent dye uptake.[2][3][6]
Dyeing Temperature 115°C - 130°CNecessary for swelling polyester fibers to allow for dye penetration and fixation.[11]
Rate of Temp. Rise 1 - 2 °C / minuteA controlled rate prevents rapid, uneven uptake of the dye ("strike").[3][11]
Dispersing Agent 0.5 - 1.0 g/LMaintains a fine, stable dispersion of the dye particles in the bath.[10]
Leveling Agent 0.5 - 1.0 g/LPromotes even migration and absorption of the dye onto the fiber.[10]
Liquor Ratio 1:10 - 1:20The ratio of the weight of the goods to the volume of the dye liquor; affects dye exhaustion.

Experimental Protocols

Protocol 1: Fabric Pre-treatment (Scouring)
  • Prepare the Scouring Bath: In a suitable vessel, prepare a bath containing a non-ionic detergent (e.g., 1-2 g/L) and sodium carbonate (e.g., 1 g/L).[3]

  • Immerse Fabric: Submerge the polyester fabric in the scouring bath.

  • Heat and Agitate: Heat the bath to 70-80°C and maintain this temperature for 30 minutes with gentle agitation.[3]

  • Rinse: Rinse the fabric thoroughly with hot water, followed by a final cold water rinse to remove all traces of the scouring agents.[3]

  • Dry: Dry the fabric completely before proceeding to the dyeing stage.

Protocol 2: High-Temperature Disperse Dyeing
  • Dye Dispersion: Create a paste by mixing the required amount of this compound with an equal amount of a dispersing agent and a small volume of cold water. Stir until a smooth, lump-free paste is formed, then dilute with warm water (40-50°C).[11]

  • Dye Bath Preparation: Set the dye bath to 60°C. Add the prepared dye dispersion and any other auxiliaries, such as a leveling agent. Adjust the pH to 4.5-5.5 using acetic acid.[11]

  • Dyeing Cycle:

    • Introduce the pre-treated polyester fabric into the dye bath.

    • Raise the temperature from 60°C to 130°C at a controlled rate of 1.5-2°C per minute.[11]

    • Hold the temperature at 130°C for 30-60 minutes to allow for dye diffusion and fixation.[11]

    • Cool the dye bath down to 70-80°C at a rate of approximately 2°C per minute.[11]

    • Drain the dye bath.

  • Reduction Clearing:

    • Prepare a new bath at 50°C.

    • Add sodium hydroxide (B78521) (2 g/L) and sodium hydrosulfite (2-3 g/L).[11]

    • Raise the temperature to 70-80°C and run the fabric for 15-20 minutes.[11]

    • Drain the bath and rinse the fabric thoroughly with hot water.

  • Neutralization and Final Rinse:

    • Perform a cold rinse.

    • Neutralize the fabric with acetic acid to a neutral pH.

    • Rinse thoroughly with cold water and dry.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting uneven dyeing and streaking issues.

TroubleshootingWorkflow Troubleshooting Workflow for Uneven Dyeing Start Uneven Dyeing or Streaking Observed Dispersion Check Dye Dispersion (Specks, Spots) Start->Dispersion Parameters Check Dyeing Parameters (Streaks, Shade Variation) Start->Parameters Preparation Check Fabric Preparation (Patchiness) Start->Preparation Dispersion_Paste Improper Pasting? Dispersion->Dispersion_Paste Dispersion_Agent Poor Dispersant? Dispersion->Dispersion_Agent Dispersion_Water Water Hardness? Dispersion->Dispersion_Water Parameters_Temp Rapid Temp. Rise? Parameters->Parameters_Temp Parameters_pH Incorrect pH? Parameters->Parameters_pH Parameters_Circulation Poor Circulation? Parameters->Parameters_Circulation Preparation_Scour Inadequate Scouring? Preparation->Preparation_Scour Solution_Dispersion Solution: - Repaste dye correctly - Use high-quality dispersant - Use soft/demineralized water Dispersion_Paste->Solution_Dispersion Dispersion_Agent->Solution_Dispersion Dispersion_Water->Solution_Dispersion Solution_Parameters Solution: - Slow temp. rise (1-2°C/min) - Adjust pH to 4.5-5.5 - Ensure proper circulation Parameters_Temp->Solution_Parameters Parameters_pH->Solution_Parameters Parameters_Circulation->Solution_Parameters Solution_Preparation Solution: - Rescour fabric thoroughly Preparation_Scour->Solution_Preparation

Caption: Troubleshooting workflow for uneven dyeing.

References

causes of poor wash fastness in Disperse Brown 4 dyeings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address issues related to poor wash fastness in Disperse Brown 4 dyeings on synthetic fibers like polyester (B1180765).

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of poor wash fastness in polyester fabrics dyed with this compound? A1: The most common cause is the presence of unfixed dye molecules on the surface of the polyester fibers.[1][2] Disperse dyes, including this compound, have low water solubility. During the dyeing process, some dye particles adhere to the fiber surface without penetrating and becoming physically trapped within the amorphous regions of the polymer.[1] This unfixed surface dye is easily removed during laundering, leading to color bleeding and poor wash fastness.[1][2]

Q2: How does a "reduction clearing" process improve the wash fastness of this compound? A2: Reduction clearing is a critical post-dyeing treatment that removes unfixed disperse dye from the fiber surface.[3][4][5][6] The process uses a reducing agent, typically sodium hydrosulfite (sodium dithionite), under alkaline and heated conditions (e.g., 70-80°C).[1] This chemically alters the surface dye molecules, including breaking the azo bonds in azo dyes, which renders them more water-soluble.[2] The solubilized dye remnants can then be effectively washed away, leaving only the dye that has penetrated the fiber, which results in significantly improved wash fastness.[1][2]

Q3: Can residual dyeing auxiliaries affect wash fastness? A3: Yes. Residual auxiliaries such as dispersants, leveling agents, and softeners remaining on the fabric can negatively impact wash fastness.[3] These chemicals can contribute to a phenomenon known as thermal migration, where dye molecules move from the inside of the fiber to the surface during subsequent heat treatments like drying or heat-setting.[7][8][9][10]

Q4: What is thermal migration and how does it relate to poor wash fastness? A4: Thermal migration is the movement of disperse dye molecules from the interior of the polyester fiber back to its surface during post-dyeing heat treatments (e.g., drying, heat-setting) at temperatures typically above 130°C.[7][11][12] This re-contamination of the fiber surface with loose dye leads to a decrease in wash and rubbing fastness, even after a proper reduction clearing process.[2][7][8][9] The presence of residual auxiliary chemicals, especially non-ionic surfactants and softeners, can exacerbate thermal migration by acting as a solvent for the dye.[7][10][11]

Q5: Does the dyeing temperature and time affect the wash fastness of this compound? A5: Absolutely. Dyeing process parameters are critical. Insufficient dyeing temperatures (typically below 130°C for polyester) or inadequate dyeing times can result in incomplete dye penetration and poor fixation within the fiber.[3] This leaves a higher proportion of the dye on the fiber surface, leading to poor wash fastness. Optimizing the process to ensure full diffusion of the dye into the fiber is essential.[3]

Troubleshooting Guide

Problem Potential Cause Recommended Action
Significant color bleeding in the first wash. 1. Incomplete removal of unfixed surface dye.[1] 2. Ineffective or skipped reduction clearing step.1. Implement or optimize a reduction clearing process. This is the most critical step. 2. Ensure proper concentration of sodium hydrosulfite and alkali, and maintain the recommended temperature (70-80°C) and time.[1]
Wash fastness deteriorates after heat-setting or finishing. 1. Thermal migration of the dye to the fiber surface.[2][7] 2. Presence of residual spinning oils or processing auxiliaries (e.g., softeners).[7][9][10]1. Select disperse dyes with higher thermal stability and sublimation fastness. 2. Minimize the temperature and duration of post-dyeing heat treatments.[1] 3. Ensure thorough scouring of the fabric before dyeing to remove all oils and waxes. 4. Select finishing agents, like softeners, that are known to cause minimal thermal migration.
Inconsistent wash fastness between different dye lots. 1. Variations in dyeing process parameters. 2. Inconsistent reduction clearing process.1. Standardize all process parameters: dyeing temperature, time, pH, and rate of temperature rise.[1] 2. Ensure consistent application of the reduction clearing process, including chemical concentrations and bath conditions.
Poor wash fastness on microfiber fabrics. Microfibers have a significantly larger surface area, making it more challenging to remove all surface dye.[3]1. Intensify the reduction clearing process (e.g., slightly higher temperature or longer time). 2. Ensure excellent dispersion of the dye in the dyebath to prevent agglomeration.

Experimental Protocols

Protocol 1: High-Temperature Disperse Dyeing of Polyester
  • Preparation: Scour the polyester fabric thoroughly to remove any oils, waxes, and sizing agents. Rinse well.

  • Dye Bath Preparation:

    • Set the pH of the water to 4.5-5.5 using acetic acid.[13]

    • Add a dispersing agent.

    • Add a leveling agent if required.

    • Disperse the required amount of this compound dye in water and add it to the bath through a sieve.

  • Dyeing Cycle:

    • Enter the fabric into the dye bath at approximately 60°C.

    • Raise the temperature to 130°C at a rate of 1-2°C per minute.

    • Hold at 130°C for 30-60 minutes, depending on the depth of shade.

    • Cool the bath down to 70-80°C.

  • Rinsing: Drain the dye bath and rinse the fabric with hot water, followed by cold water.

Protocol 2: Reduction Clearing Process
  • Bath Preparation: Prepare a fresh bath containing:

    • Caustic Soda (Sodium Hydroxide): 2 g/L

    • Sodium Hydrosulfite (Sodium Dithionite): 2 g/L

  • Treatment:

    • Introduce the rinsed, dyed fabric into the reduction clearing bath at 70-80°C.

    • Treat for 15-20 minutes.

  • Post-Treatment Rinsing:

    • Drain the clearing bath.

    • Rinse the fabric thoroughly with hot water (e.g., 70°C) for 10 minutes.

    • Perform a neutralization rinse with a mild acid (e.g., acetic acid) if necessary.

    • Rinse with cold water until the water runs clear.

  • Drying: Dry the fabric at a temperature that minimizes the risk of thermal migration (e.g., below 150°C if possible).

Protocol 3: Wash Fastness Testing (ISO 105-C06)
  • Specimen Preparation: Cut a specimen of the dyed fabric (e.g., 10 cm x 4 cm). Sew it together with a multi-fiber adjacent fabric strip (containing common fibers like acetate, cotton, nylon, polyester, acrylic, and wool).

  • Washing Solution: Prepare the washing solution according to the specific test conditions (e.g., C2S, which simulates a 60°C domestic wash) using a standard ECE reference detergent.

  • Washing Procedure:

    • Place the specimen, along with the specified number of stainless steel balls (to simulate mechanical action), into a stainless steel container.

    • Add the required volume of the washing solution.

    • Run the test in a launder-o-meter or similar apparatus at the specified temperature (e.g., 60°C) for the specified time (e.g., 30 minutes).

  • Rinsing and Drying:

    • Rinse the specimen twice in cold distilled water.

    • Squeeze out excess water.

    • Dry the specimen by hanging it in the air at a temperature not exceeding 60°C.

  • Assessment:

    • Color Change: Assess the change in color of the dyed specimen by comparing it with an untreated sample using the Grey Scale for Color Change.

    • Staining: Assess the degree of staining on each component of the multi-fiber strip using the Grey Scale for Staining.

Visualizations

cluster_causes Primary Causes cluster_factors Contributing Factors A Unfixed Surface Dye Result Poor Wash Fastness A->Result B Improper Dyeing Parameters B->Result C Thermal Migration C->Result D Residual Auxiliaries D->C exacerbates B1 Low Temp / Short Time B1->B D1 Softeners, Dispersants D1->D C1 High Temp Finishing C1->C start Start: Dyed Polyester Fabric rinse1 Initial Rinse (Hot & Cold Water) start->rinse1 reduction_clear Reduction Clearing (70-80°C, Alkaline) rinse1->reduction_clear rinse2 Hot Rinse & Neutralize reduction_clear->rinse2 dry Drying (<150°C) rinse2->dry test Wash Fastness Test (ISO 105-C06) dry->test end End: Good Wash Fastness test->end

References

Technical Support Center: Improving the Fastness of Disperse Brown 4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the reduction clearing process to enhance the color fastness of polyester (B1180765) dyed with Disperse Brown 4.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of poor wash fastness with this compound?

A1: The leading cause of poor wash fastness is the presence of unfixed dye particles on the surface of the polyester fiber after the dyeing process is complete.[1] Disperse dyes, including this compound, have low water solubility. Without a thorough clearing process, these surface dye particles will easily wash off during laundering, leading to color bleeding and staining of other materials.[1][2]

Q2: How does reduction clearing improve the wash fastness of this compound?

A2: Reduction clearing is a critical post-treatment that chemically alters the unfixed dye on the fiber surface, making it more soluble in water so it can be effectively washed away.[1][2] The process utilizes a reducing agent, typically sodium hydrosulfite (sodium dithionite), under alkaline conditions. This agent breaks the azo bonds (-N=N-) in the dye's chromophore, which destroys the color of the surface dye and increases its solubility, facilitating its removal during rinsing.[1] This leaves only the dye that has properly diffused into and is trapped within the polyester fiber, which is highly resistant to washing.[1][2]

Q3: Can the reduction clearing process alter the final shade of the dyed material?

A3: When performed correctly, reduction clearing should only act on the unfixed dye on the fiber surface and should not affect the shade of the dye that has penetrated the fiber.[1] However, overly aggressive conditions, such as excessively high temperatures, prolonged treatment times, or incorrect pH levels, could potentially strip some dye from within the fiber, which may cause a slight lightening of the shade.[1] It is crucial to adhere to optimized and tested protocols.

Q4: What is thermal migration and how does it affect the wash fastness of this compound?

A4: Thermal migration is a phenomenon where dye molecules migrate from the interior of the polyester fiber back to its surface during subsequent high-temperature processes like heat-setting or finishing.[1][2][3] This can lead to a decrease in wash fastness even after a successful reduction clearing.[1][3] The use of certain softeners and other finishing agents can exacerbate this issue.[4] To mitigate this, selecting disperse dyes with higher sublimation fastness or using specialized anti-migration auxiliaries is recommended.[5]

Q5: Are there more environmentally friendly alternatives to the conventional sodium hydrosulfite reduction clearing process?

A5: Yes, due to environmental concerns associated with sodium hydrosulfite, several eco-friendlier alternatives are being explored.[6] Acidic reduction clearing agents are one such option, which can often be used in the cooling acidic dyebath, saving water, energy, and time by eliminating intermediate rinsing and neutralization steps.[1] Other alternatives include organic reducing agents like thiourea (B124793) dioxide and hydroxyacetone, as well as innovative techniques like enzymatic treatments and ozone or plasma treatments.[6][7]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solutions & Actions
Poor Wash Fastness (Significant color bleeding and staining on multi-fiber swatch in ISO 105-C06 test)1. Reduction clearing step was omitted. 2. Ineffective reduction clearing: Incorrect concentration of chemicals, temperature too low, or treatment time too short. 3. Suboptimal dyeing process: Insufficient dye fixation due to incorrect dyeing temperature, time, or pH.1. Implement a reduction clearing process. This is the most critical step for improving wash fastness.[2] 2. Optimize reduction clearing parameters: Increase sodium hydrosulfite and caustic soda concentration (e.g., 2.0 g/L each), ensure the temperature is between 70-80°C, and extend treatment time to 15-20 minutes.[2] 3. Review and standardize the dyeing protocol: Ensure the dyeing temperature reaches 130°C for adequate time (30-60 minutes) and the pH is maintained between 4.5-5.5.[2][8]
Inconsistent Wash Fastness (Batch-to-batch variation)Variations in process parameters: Inconsistent chemical concentrations, temperature, time, or water quality (hardness).Standardize all process parameters. Maintain meticulous records for each batch, including chemical weights, temperatures, and times. Use deionized or softened water to prevent interference from mineral ions.[2][8]
Shade Change After Clearing (Final color is lighter or duller than expected)Overly aggressive clearing conditions: Temperature is too high, treatment time is too long, or pH is excessively alkaline, leading to stripping of the fixed dye.Reduce the severity of the clearing process. Lower the temperature to the lower end of the 70-80°C range, decrease the treatment time to 15 minutes, and ensure the alkali concentration is not excessive. Conduct preliminary trials on small swatches to determine optimal conditions.[1]
Poor Rubbing (Crocking) Fastness Presence of loose dye on the fiber surface, similar to the cause of poor wash fastness.Intensify the reduction clearing process. A thorough clearing is effective at improving both wash and rubbing fastness by removing surface dye.[9]
Reduced Fastness After Heat-Setting Thermal migration: Dye molecules moving from the fiber core to the surface during the heat treatment.Select dyes with higher sublimation fastness. Minimize the temperature and duration of post-dyeing heat treatments. Consider using an anti-migration finishing agent.[2][5]

Data Presentation

The following tables summarize the expected impact of the reduction clearing process on the wash fastness of polyester dyed with a medium-to-dark shade of a disperse brown dye, evaluated according to the ISO 105-C06 C2S standard.

Table 1: Effect of Reduction Clearing on Wash Fastness Ratings

Treatment StageColor Change Rating (ISO 105-C06)Staining on Multifiber (ISO 105-C06)
After Dyeing (No Clearing)2-32
After Reduction Clearing4-54

Note: Ratings are on a scale of 1 (poor) to 5 (excellent). These are typical values; actual results may vary.[1]

Table 2: Optimization of Reduction Clearing Parameters

Sodium Hydrosulfite (g/L)Caustic Soda (g/L)Temperature (°C)Time (min)Resulting Wash Fastness (Staining)
1.01.060153
2.0 2.0 70-80 15-20 4
3.03.085254 (Risk of shade change)

Note: The bolded row represents a standard recommended starting point for optimization.

Experimental Protocols

Protocol 1: High-Temperature Disperse Dyeing of Polyester

Objective: To dye polyester fabric with this compound.

Methodology:

  • Fabric Preparation: Scour the polyester fabric to remove any impurities, then rinse and dry.

  • Dyebath Preparation:

    • Prepare a dyebath with a liquor ratio of 10:1 to 20:1.

    • Add a dispersing agent (e.g., 1.0 g/L).

    • Adjust the pH of the dyebath to 4.5-5.5 using an acetic acid/sodium acetate (B1210297) buffer.

    • Disperse the required amount of this compound dye in a small amount of water and add it to the dyebath.

  • Dyeing Process:

    • Place the polyester fabric in the dyebath at room temperature.

    • Raise the temperature to 130°C at a rate of 1.5-2.0°C per minute.

    • Hold the temperature at 130°C for 30-60 minutes.

    • Cool the dyebath to 70-80°C.

    • Drain the dyebath and rinse the fabric thoroughly with hot water.

Protocol 2: Alkaline Reduction Clearing

Objective: To remove unfixed surface dye to improve fastness properties.

Methodology:

  • Bath Preparation:

    • Prepare a fresh bath with deionized water (liquor ratio 20:1).

    • Add Sodium Hydroxide (Caustic Soda) to a concentration of 2.0 g/L.

    • Add Sodium Hydrosulfite to a concentration of 2.0 g/L.

  • Treatment:

    • Introduce the rinsed, dyed polyester fabric into the clearing bath.

    • Raise the temperature to 70-80°C.

    • Maintain this temperature for 15-20 minutes with gentle agitation.[2]

  • Rinsing and Neutralization:

    • Drain the clearing bath.

    • Rinse the fabric thoroughly with hot water (approx. 60°C).

    • Neutralize the fabric in a bath containing 0.5-1.0 g/L of acetic acid.

    • Perform a final cold water rinse until the water runs clear.

  • Drying: Dry the fabric at a temperature not exceeding 100°C.

Protocol 3: Wash Fastness Testing (ISO 105-C06)

Objective: To assess the resistance of the color to laundering.

Methodology:

  • Specimen Preparation:

    • Cut a 10 cm x 4 cm piece of the treated fabric.

    • Sew it together with a standard multifiber fabric of the same dimensions. The multifiber fabric includes strips of acetate, cotton, nylon, polyester, acrylic, and wool.

  • Washing Procedure (Example: Test C2S):

    • Prepare a washing solution containing 4 g/L ECE reference detergent and 1 g/L sodium perborate.

    • Place the specimen, 25 steel balls, and 150 mL of the washing solution into a stainless steel container.

    • Heat the apparatus to 60°C and agitate for 30 minutes.

  • Rinsing and Drying:

    • Rinse the specimen twice in deionized water.

    • Squeeze out excess water and dry in air at a temperature not exceeding 60°C.

  • Evaluation:

    • Assess the change in color of the specimen and the degree of staining on each fiber of the multifiber fabric using the standard Grey Scales under controlled lighting conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_clearing Reduction Clearing cluster_testing Quality Control start Start: Undyed Polyester Fabric scouring Scouring & Rinsing start->scouring dyeing High-Temperature Dyeing (130°C, pH 4.5-5.5) with this compound scouring->dyeing hot_rinse1 Hot Water Rinse dyeing->hot_rinse1 rc_bath Reduction Clearing Bath (NaOH + Na2S2O4) 70-80°C, 15-20 min hot_rinse1->rc_bath hot_rinse2 Hot Rinse rc_bath->hot_rinse2 neutralize Neutralization (Acetic Acid) hot_rinse2->neutralize cold_rinse Cold Rinse neutralize->cold_rinse drying Drying cold_rinse->drying testing Wash Fastness Test (ISO 105-C06) drying->testing end_node End: Fast-Dyed Fabric testing->end_node

Workflow for Dyeing, Reduction Clearing, and Fastness Testing.

chemical_mechanism cluster_reactants Reactants on Fiber Surface cluster_products Water-Soluble Products azo_dye Unfixed Azo Dye (e.g., this compound) R1-N=N-R2 (Insoluble, Colored) process Reduction Process (Cleavage of Azo Bond) azo_dye->process reducer Sodium Hydrosulfite (Na2S2O4) in Alkaline Solution (NaOH) reducer->process amines Aromatic Amines (R1-NH2 + H2N-R2) (Soluble, Colorless) process->amines result Effective Removal during Rinsing amines->result

Chemical Principle of Reduction Clearing for Azo Dyes.

References

preventing dye aggregation in Disperse Brown 4 dye baths

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for C.I. Disperse Brown 4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing dye aggregation in aqueous dye baths. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and performance of your experiments.

Troubleshooting Guide

This guide addresses common issues related to this compound aggregation in a question-and-answer format.

Problem ID Observed Issue Potential Causes Recommended Solutions
DB4-A01 Visible dye particles, precipitation, or "tarring" in the dye bath.1. Inadequate Dispersion: Insufficient or ineffective dispersing agent. 2. High Water Hardness: Presence of divalent cations (e.g., Ca²⁺, Mg²⁺) causing dye precipitation. 3. Incorrect pH: The dye bath pH is outside the optimal range for stability. 4. Poor Initial Dye Dispersion: The dye was not properly wetted and dispersed before heating.1. Increase the concentration of the dispersing agent or switch to a more thermally stable option like a naphthalene (B1677914) sulfonic acid-formaldehyde condensate. 2. Use deionized or softened water for dye bath preparation. If using hard water, add a chelating agent such as EDTA. 3. Adjust the pH to the recommended range of 4.5-5.5 using acetic acid.[1] 4. Prepare a pre-dispersion of the dye in a small amount of water and dispersing agent before adding it to the main dye bath.
DB4-A02 Color spots or speckling on the dyed substrate.1. Dye Agglomeration at High Temperatures: The dispersing agent lacks thermal stability at the dyeing temperature. 2. Rapid Heating Rate: A fast temperature rise can shock the dispersion, leading to particle aggregation. 3. Contaminants in the Dye Bath: Residual oils or other impurities on the substrate or in the water.1. Select a high-temperature stable dispersing agent. 2. Employ a slower, controlled heating rate, for example, 1-2°C per minute. 3. Ensure thorough pre-treatment of the substrate to remove any sizing agents or oils and use high-purity water and chemicals.
DB4-A03 Uneven dyeing or poor color yield.1. Dye Depletion due to Aggregation: Aggregated dye particles are too large to effectively penetrate the substrate fibers. 2. Incorrect Dyeing Temperature: The temperature is too low for adequate dye diffusion into the fiber. 3. Incompatible Auxiliaries: Other chemicals in the dye bath are interfering with the dye dispersion.1. Implement the solutions from DB4-A01 and DB4-A02 to prevent aggregation. 2. Ensure the dyeing temperature is maintained within the optimal range for the substrate (typically 120-130°C for polyester). 3. Verify the chemical compatibility of all auxiliaries used in the dye bath.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound aggregation in a dye bath?

A1: The main factors leading to the aggregation of this compound, a typical azo disperse dye, include an incorrect pH (outside the optimal 4.5-5.5 range), high water hardness due to mineral content, the use of an inadequate or insufficient amount of a dispersing agent, high dyeing temperatures, and a rapid heating rate.[1][2] Impurities in the dye itself or on the substrate can also contribute to the instability of the dispersion.[1]

Q2: What is the optimal pH for a this compound dye bath?

A2: For most disperse dyes, including azo dyes like this compound, the optimal pH range for stability is between 4.5 and 5.5.[3] Dyeing in a neutral or alkaline medium can lead to dye degradation and aggregation.

Q3: Can I use tap water to prepare my dye bath?

A3: It is not recommended to use tap water, especially if it is hard. High concentrations of calcium and magnesium ions in hard water can lead to the precipitation of the disperse dye.[4] It is best to use deionized or softened water. If hard water must be used, the addition of a sequestering agent is advised.

Q4: How can I assess the dispersion stability of my this compound solution?

A4: A simple and effective qualitative method is the filter paper test.[5] Prepare a solution of your dye and filter it through a #2 filter paper. Then, heat a separate portion of the dye solution to your target temperature (e.g., 130°C), cool it down, and filter it again through a fresh filter paper.[5] A stable dispersion will show minimal to no residue on the filter paper after heating.[5] For a more quantitative assessment, particle size analysis can be performed.

Data on Factors Influencing Aggregation

The following tables summarize the influence of key parameters on the stability of disperse dye baths. While specific data for this compound is limited, the following data for other disperse dyes illustrates the general principles.

Table 1: Effect of pH on Disperse Dye Particle Size

pHAverage Particle Size (d₅₀)Observation
2.560.4 µmSignificant agglomeration observed.
7.10.6 µmMonomodal particle size distribution, indicating good dispersion.
Data derived from an example of a wet dispersion sensitive to pH.[6]

Table 2: Effect of Water Hardness on Dyeing Quality

Water Hardness (ppm)Effect on DyeingRecommended Action
< 50No significant negative effect.Standard procedures can be followed.
> 50Can cause dye precipitation, leading to uneven dyeing and color yield reduction.Use deionized/softened water or add a sequestering agent (e.g., EDTA at ~2 g/L).[4]
General guidelines for disperse dyes.

Table 3: Recommended Dispersing Agent Concentrations

Dispersing Agent TypeTypical ConcentrationNotes
Lignin Sulfonate-based0.5 - 2.0 g/LEconomical and biodegradable, suitable for general use.
Naphthalene Sulfonate-based0.5 - 1.5 g/LExcellent thermal stability, ideal for high-temperature dyeing.
Polyacrylic-based0.5 - 1.5 g/LGood overall performance.
Concentrations are general recommendations and may need optimization.

Experimental Protocols

Protocol 1: High-Temperature Dispersion Stability Test (Filter Paper Method)

This protocol provides a method to assess the stability of a this compound dispersion at high temperatures.

1. Materials:

  • C.I. This compound
  • High-temperature stable dispersing agent
  • Acetic acid
  • Deionized water
  • #2 filter paper
  • Beakers
  • High-temperature laboratory dyeing apparatus
  • Filtration apparatus (e.g., Büchner funnel)

2. Procedure:

  • Prepare a 10 g/L solution of this compound with an appropriate concentration of dispersing agent (e.g., 1 g/L).
  • Adjust the pH of the solution to 5.0 with acetic acid.
  • Take a 400 mL aliquot of the solution and filter it through a pre-weighed #2 filter paper. Dry and weigh the filter paper to determine the initial amount of insoluble material.
  • Place another 400 mL of the dye solution in a sealed container within a high-temperature dyeing apparatus.
  • Heat the solution to 130°C and maintain this temperature for 60 minutes.[5]
  • Cool the solution to room temperature.
  • Filter the heat-treated solution through a new pre-weighed #2 filter paper.
  • Dry and weigh the filter paper.

3. Evaluation:

  • Compare the amount of residue on the filter paper from the unheated and heated solutions. A significant increase in residue after heating indicates poor high-temperature dispersion stability.[7]

Protocol 2: Quantitative Evaluation of Dispersant Efficacy using Particle Size Analysis

This protocol details a method for quantifying the effectiveness of different dispersing agents on this compound using dynamic light scattering (DLS).

1. Materials:

  • C.I. This compound
  • Various dispersing agents to be tested
  • Deionized water
  • Acetic acid
  • Beakers, magnetic stirrer, and hot plate
  • Dynamic Light Scattering (DLS) instrument

2. Procedure:

  • In separate beakers, prepare dye baths with a fixed concentration of this compound (e.g., 1 g/L) and varying concentrations of each dispersing agent (e.g., 0.5, 1.0, 1.5, 2.0 g/L).
  • Adjust the pH of each dye bath to 5.0 with acetic acid.
  • Measure the initial particle size distribution of each dye bath at room temperature using the DLS instrument.
  • Heat the dye baths to 130°C at a controlled rate (e.g., 2°C/minute) and hold for 60 minutes.
  • Cool the dye baths to room temperature.
  • Re-measure the particle size distribution of each cooled solution.

3. Evaluation:

  • Compare the initial and final particle size distributions for each dispersing agent and concentration. The most effective dispersing agent will show the smallest increase in particle size after the heating cycle.

Visualizations

Troubleshooting Workflow for Dye Aggregation start Start: Visible Dye Aggregation (DB4-A01, DB4-A02) check_dispersion Check Initial Dispersion and Water Quality start->check_dispersion check_params Review Dyeing Parameters check_dispersion->check_params Dispersion OK solution_dispersion Solution: - Pre-disperse dye - Use deionized water - Add chelating agent check_dispersion->solution_dispersion Poor pre-dispersion or hard water check_aux Evaluate Auxiliaries check_params->check_aux Parameters OK solution_params Solution: - Adjust pH to 4.5-5.5 - Control heating rate (1-2°C/min) - Ensure temp is 120-130°C check_params->solution_params Incorrect pH, heating rate, or temp solution_aux Solution: - Use high-temp stable dispersant - Verify auxiliary compatibility check_aux->solution_aux Inadequate dispersant or incompatibility end_good Result: Stable Dispersion, Even Dyeing solution_dispersion->end_good solution_params->end_good solution_aux->end_good

Caption: Troubleshooting workflow for addressing dye aggregation issues.

Mechanism of Dye Aggregation and Prevention cluster_0 Aggregation Pathway cluster_1 Prevention Pathway dye_particles Disperse Dye Particles (0.5-1.0 µm) aggregates Aggregates (>5 µm) dye_particles->aggregates High Temp, Incorrect pH, Hard Water precipitation Precipitation & Color Spots aggregates->precipitation stable_dispersion Stable Dispersion even_dyeing Even Dyeing, Good Color Yield stable_dispersion->even_dyeing Controlled Heating, Correct pH dispersant Dispersing Agent dispersant->stable_dispersion Adsorbs on particle surface dye_particles_stable Disperse Dye Particles dye_particles_stable->stable_dispersion

Caption: The mechanism of dye aggregation and its prevention.

Experimental Workflow for Stability Testing start Start: Prepare Dye Dispersion split Split Sample start->split control Control Sample (Room Temp) split->control test Test Sample split->test filter_control Filter Control (Filter Paper Test) control->filter_control dls_control Analyze Control (DLS) control->dls_control heat Heat to 130°C (60 min) test->heat cool Cool to Room Temp heat->cool filter_test Filter Test Sample (Filter Paper Test) cool->filter_test dls_test Analyze Test Sample (DLS) cool->dls_test compare Compare Results filter_control->compare filter_test->compare dls_control->compare dls_test->compare evaluate Evaluate Stability compare->evaluate

Caption: Workflow for evaluating the dispersion stability of this compound.

References

Technical Support Center: Managing Photodegradation of Textiles Dyed with C.I. Disperse Brown 4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals in drug development who are working with textiles dyed with C.I. Disperse Brown 4. The information provided addresses common issues related to photodegradation and offers insights into experimental design and data interpretation.

Troubleshooting Guide

This guide is designed to help you navigate common challenges encountered during experiments on the photodegradation of textiles dyed with this compound.

Issue Potential Cause(s) Troubleshooting Steps
Rapid or Unexpected Fading of Dyed Textile High-Intensity Light Source: The intensity of the experimental light source (e.g., Xenon arc lamp) may be too high, accelerating the degradation process.- Reduce the irradiance of the light source. - Increase the distance between the light source and the textile sample. - Consult standard testing methods (e.g., ISO 105-B02, AATCC 16.3) for recommended irradiance levels.
Presence of Photosensitizing Agents: Residual chemicals from the dyeing or finishing process can act as photosensitizers, accelerating fading.- Ensure thorough rinsing and after-treatment of the dyed fabric to remove unfixed dye and auxiliary chemicals. - Analyze the chemical composition of any finishing agents applied to the textile.
High Humidity and/or Temperature: Elevated temperature and humidity can accelerate the rate of photodegradation.- Control the temperature and humidity within the experimental chamber according to standard test methods. - Record environmental conditions throughout the experiment for accurate data interpretation.
Inconsistent Fading Across a Single Sample Uneven Dye Application: The initial dyeing of the textile may not be uniform, leading to variations in dye concentration across the fabric.- Ensure a level and uniform dyeing process. - Use appropriate dispersing agents to promote even dye uptake. - Evaluate the levelness of the dyeing before commencing photodegradation experiments.
Non-Uniform Light Exposure: The textile sample may not be evenly illuminated by the light source.- Check the calibration and uniformity of the light source in the exposure chamber. - Rotate or reposition the sample periodically if the light source is known to have uneven intensity.
Color Shift (Change in Hue) Instead of Fading Photochemical Transformation of the Dye: The azo bond (-N=N-) in this compound can undergo chemical changes upon exposure to light, leading to the formation of new colored species.- Analyze the chemical structure of the degraded dye using techniques like mass spectrometry or HPLC to identify transformation products. - This may be an inherent property of the dye's degradation pathway.
Interaction with Finishing Agents: Chemical interactions between the dye and finishing agents under light exposure can cause color shifts.- Test the photodegradation of the dyed textile with and without the finishing agent to isolate its effect.
Difficulty in Reproducing Experimental Results Lack of Control Over Experimental Parameters: Variations in light intensity, temperature, humidity, and sample preparation can lead to inconsistent results.- Strictly adhere to standardized test protocols (e.g., ISO, AATCC). - Calibrate all experimental equipment regularly. - Document all experimental parameters in detail for each test run.
Batch-to-Batch Variation in Dye or Textile: Differences in the dye formulation or the textile substrate between experiments can affect outcomes.- Use a single, well-characterized batch of dye and textile for a series of comparative experiments. - Perform initial characterization of each new batch of materials.

Frequently Asked Questions (FAQs)

Q1: What is the expected light fastness of textiles dyed with this compound?

A1: While specific quantitative data for the photodegradation of C.I. This compound is not extensively available in public literature, we can refer to the properties of a closely related dye, C.I. Disperse Brown 1 (C.I. 11152), which is also a monoazo disperse dye. The typical light fastness rating for Disperse Brown 1 on polyester (B1180765) is in the range of 5-6 on the ISO blue wool scale[1]. This indicates a good to very good resistance to fading under standard light exposure conditions.

Q2: What are the primary factors that influence the photodegradation of this compound on textiles?

A2: The photodegradation of disperse dyes like this compound is influenced by several factors:

  • Light Source and Intensity: The wavelength and intensity of the light source are critical. UV radiation is particularly damaging to azo dyes.

  • Dye Concentration: The depth of the shade plays a role; very pale shades may fade more rapidly due to the higher surface area of dye molecules exposed to light.

  • Textile Substrate: The type of fiber (e.g., polyester, nylon) and its morphology can affect the rate of degradation.

  • Environmental Conditions: High temperature and humidity can accelerate the fading process.

  • Presence of Other Chemicals: Finishing agents, UV absorbers, and residual dyeing auxiliaries can either inhibit or accelerate photodegradation.

Q3: How can I improve the light fastness of textiles dyed with this compound?

A3: Several strategies can be employed to enhance the light fastness of disperse-dyed textiles:

  • Use of UV Absorbers: Incorporating UV absorbers of the benzotriazole (B28993) or other suitable classes into the dyeing or finishing process can significantly improve light fastness by absorbing harmful UV radiation.

  • Optimized Dyeing Process: Ensuring high dye fixation and thorough removal of unfixed dye through a proper reduction clearing process is crucial.

  • Application of Finishing Agents: Certain finishing agents can offer a protective layer, but their compatibility with the dye must be tested to avoid adverse effects.

  • Selection of Dyeing Auxiliaries: Use high-quality dispersing agents that do not promote photodegradation.

Q4: What is the underlying mechanism of photodegradation for an azo dye like this compound?

A4: this compound is a single azo dye, meaning its chemical structure contains one azo group (-N=N-), which is the primary chromophore responsible for its color. The photodegradation process is primarily initiated by the absorption of photons (especially UV light), which excites the dye molecules. This excitation can lead to the cleavage of the azo bond, breaking the molecule into smaller, often colorless, fragments. The process can be oxidative, involving reactive oxygen species generated in the presence of oxygen and light.

Q5: What are the standard methods for testing the light fastness of textiles?

A5: The most widely recognized international standards for testing color fastness to light are:

  • ISO 105-B02: "Textiles — Tests for colour fastness — Part B02: Colour fastness to artificial light: Xenon arc fading lamp test."

  • AATCC Test Method 16.3: "Colorfastness to Light: Xenon-Arc." These methods provide detailed procedures for exposing textile specimens to a xenon arc lamp under controlled conditions to simulate the effects of sunlight.

Data Presentation

Due to the limited availability of specific quantitative data for the photodegradation of C.I. This compound in peer-reviewed literature, the following table presents the fastness properties of the closely related C.I. Disperse Brown 1 (C.I. 11152) as an illustrative example. Researchers are encouraged to perform their own baseline experiments to establish quantitative data for this compound.

Table 1: Fastness Properties of C.I. Disperse Brown 1 on Polyester [1]

Fastness Test ISO Standard Rating (Fading) Rating (Staining)
Light Fastness ISO 105-B025-6-
Washing Fastness ISO 105-C064-55
Perspiration Fastness ISO 105-E044-55
Ironing Fastness ISO 105-X1144-5

Note: Ratings are based on a scale of 1 to 5, where 5 represents the best fastness. A rating of 5-6 for light fastness is on the blue wool scale of 1 to 8.

Experimental Protocols

Protocol 1: Assessment of Light Fastness of Textiles Dyed with this compound (Based on ISO 105-B02)

1. Objective: To determine the resistance of the color of textiles dyed with this compound to the action of an artificial light source representative of natural daylight (Xenon arc lamp).

2. Materials and Equipment:

  • Textile specimen dyed with this compound.

  • Blue Wool Standards (ISO 105-B02).

  • Grey Scale for assessing change in color (ISO 105-A02).

  • Xenon arc lamp apparatus conforming to ISO 105-B02 specifications.

  • Specimen holders.

  • Opaque card for masking.

3. Procedure:

  • Specimen Preparation:

    • Cut a representative specimen of the dyed textile to a size suitable for the specimen holders of the Xenon arc apparatus.

    • Prepare a set of Blue Wool Standards for simultaneous exposure.

  • Mounting:

    • Mount the textile specimen and the Blue Wool Standards in the specimen holders.

    • Cover a portion of each specimen and standard with the opaque card to serve as an unexposed reference.

  • Exposure Conditions:

    • Set the Xenon arc apparatus to one of the standard exposure conditions specified in ISO 105-B02 (e.g., normal conditions: Black Standard Temperature 50 ± 3 °C, chamber air temperature 35 ± 5 °C, relative humidity 40 ± 5%).

    • The irradiance level should be set and controlled as per the standard.

  • Exposure:

    • Place the mounted specimens and standards in the exposure chamber.

    • Expose the specimens and standards to the light from the Xenon arc lamp.

    • Periodically inspect the specimens and standards. The exposure is terminated when the contrast between the exposed and unexposed parts of the specimen is equal to a specific grade on the Grey Scale, or when a specific Blue Wool Standard has faded to a predetermined level.

  • Evaluation:

    • After exposure, remove the specimens and standards from the apparatus and allow them to condition in a standard atmosphere for at least 4 hours.

    • Assess the change in color of the exposed portion of the textile specimen by comparing it with the unexposed portion using the Grey Scale for assessing change in color.

    • The light fastness rating is the number of the Blue Wool Standard that shows a similar change in color (fading) to the test specimen.

Visualizations

Diagram 1: Experimental Workflow for Light Fastness Testing

G cluster_prep Preparation cluster_exp Experiment cluster_eval Evaluation Specimen Dyed Textile Specimen Mounting Mounting in Holders (with masking) Specimen->Mounting Standards Blue Wool Standards Standards->Mounting Exposure Exposure in Xenon Arc Apparatus Mounting->Exposure Conditioning Conditioning Exposure->Conditioning Assessment Color Change Assessment (Grey Scale) Conditioning->Assessment Rating Assign Light Fastness Rating Assessment->Rating

Caption: Workflow for assessing the light fastness of dyed textiles.

Diagram 2: Factors Influencing Photodegradation of this compound

G cluster_light Light Properties cluster_environment Environmental Factors cluster_material Material Properties Light_Intensity Intensity Photodegradation Photodegradation of This compound Light_Intensity->Photodegradation Light_Wavelength Wavelength (UV) Light_Wavelength->Photodegradation Temperature Temperature Temperature->Photodegradation Humidity Humidity Humidity->Photodegradation Oxygen Oxygen Oxygen->Photodegradation Dye_Concentration Dye Concentration Dye_Concentration->Photodegradation Substrate Textile Substrate Substrate->Photodegradation Finishing_Agents Finishing Agents Finishing_Agents->Photodegradation UV_Absorbers UV Absorbers UV_Absorbers->Photodegradation

Caption: Key factors influencing the photodegradation of this compound.

References

effect of carriers on Disperse Brown 4 dye uptake and leveling

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Disperse Brown 4 Dyeing

This technical support guide is designed for researchers, scientists, and professionals working with this compound. It provides answers to frequently asked questions, troubleshooting guidance for common experimental issues, and detailed protocols related to the use of carriers for enhancing dye uptake and leveling on polyester (B1180765) substrates.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of a carrier in the dyeing process with this compound?

A1: A carrier is a chemical auxiliary, or "dyeing accelerator," essential for dyeing polyester fibers with disperse dyes like this compound at atmospheric pressure and temperatures around the boil (95-100°C).[1] Polyester has a compact, crystalline structure that restricts dye penetration at these temperatures.[1] The primary function of a carrier is to increase the rate of dye uptake and promote dye migration within the fiber.[2]

Q2: How does a carrier mechanistically improve the dye uptake of this compound?

A2: Carriers work through several proposed mechanisms:

  • Fiber Plasticization: The most widely accepted theory is that carriers plasticize the fiber by lowering its glass transition temperature (Tg).[2] This increases the mobility of the polymer chains, creating temporary voids that allow dye molecules to diffuse into the fiber structure more easily.[3]

  • Fiber Swelling: Carriers are absorbed by the polyester fiber, causing it to swell.[1][3] This expansion of the internal fiber structure opens it up, facilitating more rapid diffusion of the dye molecules.[2]

  • Dye Solubilization: Carriers can increase the solubility of the disperse dye in the dyebath and form a dye-carrier association, which helps transport the dye from the aqueous phase to the fiber surface.[4]

Q3: What is "leveling" in the context of dyeing, and why is it critical?

A3: Leveling refers to the uniformity and evenness of the dye distribution throughout the substrate, resulting in a consistent color without streaks, blotches, or shade variations.[5] It is critical because poor leveling leads to unusable, aesthetically flawed results and indicates underlying issues in the dyeing process, such as an uncontrolled rate of dye uptake or poor dye migration.[6] A good leveling agent helps to slow the initial rapid uptake of dye and allows dye molecules to migrate from areas of high concentration to areas of low concentration, ensuring a uniform final shade.[7]

Q4: Are there any disadvantages or risks associated with using carriers?

A4: Yes, while effective, carriers have several drawbacks:

  • Toxicity and Environmental Impact: Many traditional carriers, such as those based on phenols and chlorinated hydrocarbons, are toxic and pose environmental risks.[2][3]

  • Odor: Carriers often have strong, unpleasant odors, making them difficult to handle without proper ventilation.[3][8]

  • Effect on Fastness: If not completely removed after dyeing, residual carrier left on the fabric can negatively impact the light fastness of the dyed material.[3]

  • Fabric Properties: Excessive use or improper selection of a carrier can sometimes affect the physical properties or feel of the fabric.

Troubleshooting Guides

Q1: I am observing low dye uptake (pale shades) for this compound even when using a carrier. What are the likely causes and solutions?

A1: Low dye uptake can stem from several factors related to the dyebath conditions and auxiliaries.

  • Possible Cause 1: Incorrect pH of the Dyebath.

    • Explanation: Disperse dyes are most stable and effective in a weakly acidic environment, typically between pH 4.5 and 5.5.[5][9] If the pH is too high or too low, it can affect the stability of the dye dispersion and the carrier's effectiveness.

    • Solution: Calibrate your pH meter and adjust the dyebath to the 4.5-5.5 range using acetic acid before starting the heating cycle.[1]

  • Possible Cause 2: Insufficient Carrier Concentration or Ineffective Carrier.

    • Explanation: The concentration of the carrier is critical; too little will not sufficiently open the fiber structure.[10] Not all carriers are equally effective, with hydrophobic carriers generally performing better for polyester.[3]

    • Solution: Increase the carrier concentration incrementally in your next experiment (e.g., from 2 g/L to 4 g/L). Ensure the carrier is well-emulsified in the bath before adding the dye. If the problem persists, consider testing an alternative carrier.

  • Possible Cause 3: Inadequate Temperature or Time.

    • Explanation: Even with a carrier, the dyeing temperature needs to be high enough (typically 90-100°C) and maintained for a sufficient duration (e.g., 60-90 minutes at temperature) to allow for dye diffusion.[1]

    • Solution: Verify the temperature of your dyebath with a calibrated thermometer. Extend the dyeing time at the target temperature to see if dye exhaustion improves.

Q2: My dyed samples show uneven color, streaks, and blotches (poor leveling). How can I resolve this?

A2: Uneven dyeing is a classic sign of poor leveling, which can be traced back to dye aggregation, a rapid initial strike rate, or improper fabric preparation.

  • Possible Cause 1: Poor Dye Dispersion.

    • Explanation: this compound, like all disperse dyes, is insoluble in water and must be kept as a fine, stable dispersion.[11] If the dye particles agglomerate due to poor quality dye, an ineffective dispersing agent, or hard water, they will cause spots and unevenness.[5]

    • Solution: Ensure the dye powder is properly pasted with a high-quality dispersing agent and a small amount of warm water before being added to the main dyebath.[5] Use demineralized water to avoid issues with water hardness.

  • Possible Cause 2: Rate of Temperature Rise is Too Fast.

    • Explanation: A rapid increase in temperature can cause the dye to "rush" onto the fiber surface before it has a chance to migrate and level out, leading to patchy results.[5]

    • Solution: Control the heating rate, especially in the critical temperature range. A slower rate, such as 1-2°C per minute, is recommended to promote even dye uptake.[5]

  • Possible Cause 3: Insufficient Leveling Agent or Inadequate Circulation.

    • Explanation: A dedicated leveling agent works to slow down the initial dye uptake and improve migration.[7] Without it, or in insufficient quantities, leveling can be poor. Poor circulation of the dye liquor also creates temperature and concentration gradients, leading to unevenness.[6]

    • Solution: Incorporate a suitable high-temperature leveling agent into your formulation.[12] For laboratory experiments, ensure continuous and adequate agitation (e.g., using a magnetic stirrer or mechanical agitator) throughout the dyeing process.

Data Presentation

The following table presents illustrative data on how carrier concentration can influence the color strength of polyester dyed with this compound. Color strength is quantified by the K/S value, a function of reflectance that is directly proportional to the amount of dye on the fabric.

Table 1: Illustrative Effect of Carrier Concentration on Color Strength (K/S) of this compound on Polyester

Carrier Concentration (g/L)K/S Value (at λmax)Visual Observation
0 (Control)1.8Very pale, uneven brown shade
14.5Light brown, some unevenness
28.2Medium brown, good levelness
411.5Deep brown, excellent levelness
611.8Deep brown, no significant improvement over 4 g/L

Note: Data are for illustrative purposes to demonstrate a typical trend.

Experimental Protocols

Protocol 1: Standard Laboratory Protocol for Carrier Dyeing of Polyester

This protocol outlines a typical procedure for dyeing a 5-gram polyester fabric sample in a laboratory setting.

  • Fabric Preparation: Scour the polyester fabric sample in a solution containing 1 g/L non-ionic detergent at 70-80°C for 20 minutes to remove any impurities, oils, or sizing agents. Rinse thoroughly with hot and then cold water, and allow to dry.[12]

  • Dyebath Preparation:

    • Prepare a dyebath with a liquor ratio of 20:1 (100 mL total volume for a 5g fabric sample).

    • Add demineralized water to the dyeing vessel (e.g., a beaker for an atmospheric dyeing machine).

    • Add 1 g/L of a high-temperature stable dispersing agent.

    • Add the desired concentration of carrier (e.g., 3 g/L).[8]

    • Adjust the pH to 4.5-5.5 using acetic acid.[1]

  • Dye Dispersion:

    • Weigh the required amount of this compound dye (e.g., 2% on weight of fabric, which is 0.1g for a 5g sample).

    • Make a smooth, lump-free paste of the dye with an equal amount of dispersing agent and a small volume of warm water (~40°C).

    • Add this dispersion to the dyebath.

  • Dyeing Cycle:

    • Place the prepared fabric sample into the dyebath at approximately 50-60°C.[1]

    • Increase the temperature to the boil (98-100°C) at a controlled rate of 2°C/minute.

    • Hold the temperature at the boil for 60-90 minutes, ensuring constant agitation.[8]

  • After-treatment (Reduction Clearing):

    • Cool the dyebath down to 70°C and rinse the fabric.

    • Prepare a fresh bath containing 2 g/L caustic soda and 2 g/L sodium hydrosulfite.

    • Treat the dyed fabric in this reduction clearing bath at 70-80°C for 20 minutes to remove unfixed surface dye.[8]

    • Rinse the fabric thoroughly with hot water, then cold water, neutralize with a weak acetic acid solution if necessary, and finally rinse again before drying.

Protocol 2: Quantitative Determination of Dye Uptake

Dye uptake can be determined either by measuring the color strength of the dyed fabric (K/S) or by measuring the exhaustion of the dyebath.

  • Method A: Color Strength (K/S) Measurement

    • Ensure the dyed fabric sample is clean and dry.

    • Use a reflectance spectrophotometer to measure the spectral reflectance of the dyed sample over the visible spectrum (400-700 nm).

    • The instrument's software will calculate the K/S value at the wavelength of maximum absorption (λmax) for the dye using the Kubelka-Munk equation: K/S = (1-R)² / 2R, where R is the decimal reflectance.

    • Compare the K/S values of samples dyed under different conditions. A higher K/S value indicates greater dye uptake.

  • Method B: Dyebath Exhaustion Measurement

    • Before dyeing, prepare a set of standard solutions of the this compound dye dispersion of known concentrations.

    • Using a UV-Vis spectrophotometer, measure the absorbance of each standard at the dye's λmax to create a calibration curve (Absorbance vs. Concentration).[13]

    • Carefully collect a sample of the dyebath before adding the fabric (initial concentration) and after the dyeing process is complete (final concentration).

    • Dilute the samples as necessary to fall within the linear range of your calibration curve.

    • Measure the absorbance of the initial and final dyebath samples.

    • Use the calibration curve to determine the initial (Ci) and final (Cf) concentrations of the dye.

    • Calculate the percent exhaustion (%E) using the formula: %E = [(Ci - Cf) / Ci] * 100.[14]

Visualizations

Troubleshooting_Leveling Troubleshooting Workflow for Poor Leveling of this compound start Problem: Uneven Dyeing (Poor Leveling) cause1 Possible Cause: Poor Dye Dispersion start->cause1 cause2 Possible Cause: Incorrect Dyeing Profile start->cause2 cause3 Possible Cause: Improper Auxiliaries start->cause3 cause4 Possible Cause: Substrate Preparation start->cause4 investigate1 Investigation: Check for dye agglomeration. Is water hardness high? cause1->investigate1 Dispersion Issues investigate2 Investigation: Review temperature ramp rate. Verify dyebath circulation. cause2->investigate2 Process Control investigate3 Investigation: Is leveling agent concentration adequate? Is dispersing agent effective? cause3->investigate3 Chemical Formulation investigate4 Investigation: Was fabric properly scoured to remove impurities? cause4->investigate4 Material Prep solution1 Solution: - Improve dye pasting procedure. - Use demineralized water. - Select high-quality dispersing agent. investigate1->solution1 solution2 Solution: - Reduce heating rate (1-2°C/min). - Ensure constant, vigorous agitation. investigate2->solution2 solution3 Solution: - Increase leveling agent concentration. - Test alternative auxiliaries. investigate3->solution3 solution4 Solution: - Implement a thorough pre-scouring protocol before dyeing. investigate4->solution4

Caption: Troubleshooting workflow for poor leveling of this compound.

References

how to avoid shade variation in batch dyeing with Disperse Brown 4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding shade variation during batch dyeing with Disperse Brown 4.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of shade variation when batch dyeing with this compound?

Shade variation in batch dyeing with this compound, and disperse dyes in general, can be attributed to several factors:

  • Improper Dye Dispersion: Agglomeration of dye particles can lead to spotting and uneven color. This may be due to poor quality dye, inadequate dispersion techniques, or unfavorable conditions within the dye bath.[1]

  • Inadequate Temperature Control: Rapid or uneven heating of the dye bath can cause the dye to rush onto the fiber, resulting in poor leveling and shade inconsistencies.[1][2] Precise temperature control, especially in the critical range of 80°C to 130°C, is crucial.[1]

  • Incorrect pH Management: Disperse dyes are most stable in a weakly acidic environment. Deviations from the optimal pH range can impact the dye's stability and its rate of uptake by the fibers.[1][3]

  • Poor Fabric Preparation: The presence of impurities like oils, waxes, or sizing agents on the fabric can impede uniform dye penetration.[1][2]

  • Inconsistent Dye Liquor Composition: Variations in the concentration of dyes or auxiliary chemicals between batches can lead to shade differences.[4]

  • Machine and Operator Variables: Differences in machine loading, liquor circulation, and operator procedures can all contribute to batch-to-batch shade variation.[4][5][6]

Q2: What is the recommended pH for a this compound dye bath?

The optimal pH range for dyeing with disperse dyes like this compound is typically between 4.5 and 5.5.[1][2][3] Maintaining this weakly acidic condition is vital for the stability of the dye dispersion and for ensuring a consistent and controlled uptake of the dye.[1] Acetic acid is commonly used to adjust the pH of the dye bath.[1]

Q3: What is the role of a dispersing agent and how does it prevent shade variation?

Dispersing agents are crucial auxiliaries that keep the fine particles of disperse dyes evenly distributed in the dye bath.[7][8][9] Since disperse dyes have low water solubility, they can easily clump together (agglomerate), especially at high temperatures.[7] This agglomeration leads to uneven dyeing, spots, and inconsistent shades.[3][7]

Dispersing agents work by:

  • Surrounding the individual dye particles to prevent them from sticking together.[10]

  • Maintaining a stable suspension of the dye throughout the dyeing process.[9]

  • Ensuring uniform transport of the dye from the bath to the fiber surface.[7]

Using a high-quality, high-temperature stable dispersing agent is essential for achieving level and reproducible dyeing results.[1]

Q4: How does the rate of temperature rise affect shade consistency?

A slow and controlled rate of temperature increase is critical for achieving even dyeing. A rapid temperature rise can cause the dye to be absorbed too quickly and unevenly onto the outer surface of the fibers, leading to poor dye penetration and shade variation.[1] A recommended heating rate is generally 1-2°C per minute, particularly within the critical dyeing temperature range.[1][4][11]

Q5: Can the liquor ratio impact the final shade?

Yes, the liquor ratio, which is the ratio of the weight of the goods to the volume of the dye liquor, can influence the final shade.[12] Inconsistent liquor ratios between batches will lead to shade variations.[5] While a lower liquor ratio can lead to higher color strength, it may also increase the risk of uneven dyeing if circulation is not optimal.[13][14] Maintaining a consistent liquor ratio for all batches of the same color is crucial for reproducibility.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Speckled or Spotty Appearance Improper dye dispersion.Ensure the dye is properly pasted with a small amount of warm water and a dispersing agent before adding it to the dye bath. Use a high-quality dispersing agent stable at high temperatures. Consider using demineralized water or a sequestering agent to counteract water hardness.[1]
Light or Dark Patches (Uneven Dyeing) Rapid rate of temperature rise.Employ a slower, controlled rate of temperature increase, such as 1°C per minute, especially between 80°C and 130°C.[1]
Insufficient leveling agent.Add or increase the concentration of a suitable high-temperature leveling agent to promote even dye migration.[1]
Poor dye bath circulation.Ensure adequate agitation and circulation of the dye liquor to maintain uniform temperature and dye concentration throughout the dyeing vessel.[1][3]
Batch-to-Batch Shade Variation Inconsistent process parameters.Strictly control and document all dyeing parameters including liquor ratio, pH, temperature profile, and processing time for each batch.[5][15]
Variations in raw materials.Ensure the substrate to be dyed is from the same batch. If not, conduct lab trials to adjust the recipe. Check for lot-to-lot variations in the dyestuff.[15]
Poor fabric preparation.Ensure thorough and consistent scouring and pre-treatment of the fabric to remove all impurities that could interfere with dye uptake.[2]

Quantitative Data Summary

Parameter Recommended Value/Range Notes
Dyeing Temperature 130°CHigh-temperature (HT) method for polyester (B1180765).[1][11]
pH 4.5 - 5.5Adjust with acetic acid.[1][2][3]
Rate of Temperature Rise 1 - 2 °C / minuteSlower rates promote more level dyeing.[1][4][11]
Holding Time at Top Temperature 30 - 60 minutesDependent on the desired depth of shade.[11]
Liquor Ratio 1:10 to 1:15Consistency across batches is critical.[11]
Dispersing Agent 1 g/L (typical)Use a high-temperature stable agent.[1]
Leveling Agent 0.5 - 2.0 g/LAdjust based on dye concentration and fabric type.[1]

Experimental Protocols

Standard High-Temperature Batch Dyeing Protocol for Polyester with this compound

  • Fabric Preparation: Scour the polyester fabric thoroughly to remove any oils, waxes, and sizing agents. Rinse well and dry.

  • Dye Bath Preparation:

    • Set the liquor ratio (e.g., 1:10).

    • Add a sequestering agent if using hard water.

    • Add a high-temperature stable dispersing agent (e.g., 1 g/L).

    • Add a suitable leveling agent (e.g., 0.5 - 2.0 g/L).

    • Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.[1][16]

  • Dye Dispersion:

    • Carefully weigh the required amount of this compound dye.

    • Make a paste of the dye with a small amount of warm water (around 40°C) and a portion of the dispersing agent.[17]

    • Gradually add more warm water to the paste to create a fine, stable dispersion.

    • Add the dispersed dye to the dye bath.

  • Dyeing Cycle:

    • Introduce the prepared fabric into the dye bath at approximately 60°C.

    • Raise the temperature to 130°C at a controlled rate of 1-2°C per minute.[1][11]

    • Hold the temperature at 130°C for 30-60 minutes, ensuring constant circulation of the dye liquor.[11]

    • Cool the dye bath down to 70°C at a controlled rate.

  • Post-Dyeing Treatment:

    • Rinse the dyed fabric thoroughly.

    • Perform reduction clearing to remove any unfixed surface dye. A typical recipe is 2 g/L caustic soda and 2 g/L sodium hydrosulfite at 70°C for 10-20 minutes.[17][18]

    • Rinse the fabric with hot and then cold water.

    • Neutralize the fabric with a mild acid if necessary.

    • Dry the fabric.

Visualization of Factors Causing Shade Variation

Shade_Variation_Factors cluster_Process Process Parameters cluster_Formulation Dye Bath Formulation cluster_Substrate Substrate & Machine ShadeVariation Shade Variation Temperature Incorrect Temperature (Rate of Rise, Level) Temperature->ShadeVariation pH Improper pH Control pH->ShadeVariation LiquorRatio Inconsistent Liquor Ratio LiquorRatio->ShadeVariation Time Incorrect Time Time->ShadeVariation Dispersion Poor Dye Dispersion Dispersion->ShadeVariation DispersingAgent Inadequate Dispersing Agent DispersingAgent->ShadeVariation LevelingAgent Incorrect Leveling Agent LevelingAgent->ShadeVariation Preparation Poor Fabric Preparation Preparation->ShadeVariation Circulation Uneven Circulation Circulation->ShadeVariation Loading Inconsistent Loading Loading->ShadeVariation

Caption: Key factors contributing to shade variation in batch dyeing.

References

Technical Support Center: Dyeing Recycled Polyester (rPET) with Disperse Dyes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and professionals working on dyeing recycled polyester (B1180765) (rPET) with disperse dyes.

Troubleshooting Guides

This section addresses common issues encountered during the dyeing of rPET fibers and fabrics.

Question: Why am I observing uneven dyeing or streaking in my rPET fabric?

Answer:

Uneven dyeing in rPET can stem from several factors, often related to the inherent variability of the recycled material and the dyeing process itself.[1] Potential causes and solutions are outlined below:

  • Poor Dye Dispersion: Disperse dyes, if not properly dispersed, can lead to aggregation and sedimentation, resulting in patchy coloration.[1]

    • Solution: Ensure optimal dye particle size for uniform penetration.[1][2] Utilizing high-diffusion, well-dispersed dyes is crucial for consistent results.[2]

  • Incorrect Particle Size: Inconsistent dye particle sizes can cause darker spots and uneven shades.[2]

    • Solution: Employ dyes with a controlled and uniform particle size distribution to improve dispersion stability and ensure even color across the batch.[2]

  • Uneven Liquor Circulation: Inadequate circulation of the dyebath can lead to localized differences in dye concentration and temperature.[1]

    • Solution: Implement good circulation and agitation, which is especially critical for rPET and microfiber fabrics.[1]

  • Impurities in rPET: Recycled polyester can contain residual impurities from its previous life, such as paper fibers, glue, and other fine particles, which can affect dyeing uniformity.[3][4][5]

    • Solution: Ensure the rPET has undergone a thorough cleaning and filtration process to remove contaminants.[3]

  • Variations in Crystallinity: The crystallinity of rPET can be lower and more varied than that of virgin polyester, leading to differential dye uptake.[6]

    • Solution: Characterize the thermal properties of the rPET substrate (e.g., using DSC) to understand its morphology and optimize the dyeing temperature and time accordingly.[7]

Question: What causes poor colorfastness (wash, rub, or light) in dyed rPET?

Answer:

Poor colorfastness in dyed rPET is often a result of inadequate dye penetration and fixation.[1]

  • Inadequate Dye Penetration: If the dye molecules do not penetrate deep into the fiber structure, they are more susceptible to being removed during washing or rubbing.[1]

    • Solution: Optimize the dyeing temperature and time to ensure sufficient dye diffusion into the polyester fiber. Dyeing at higher temperatures (above 100°C) increases the rate of diffusion.[8] Selecting high-fastness disperse dyes is also essential.[1]

  • Improper Aftertreatment: The reduction clearing process is critical for removing unfixed dye from the fiber surface.

    • Solution: Implement a thorough reduction clearing step after dyeing using sodium hydroxide (B78521) and sodium hydrosulphite to improve wash fastness.[7]

  • Presence of Contaminants: Residual contaminants in rPET can interfere with the dye-fiber interaction, leading to lower fastness properties.[3]

    • Solution: Use high-quality rPET with minimal impurities. Proper cleaning and decolorization of the recycled raw material are crucial.[3]

Question: Why is there significant batch-to-batch color variation when dyeing rPET?

Answer:

Batch-to-batch color variation is a common challenge with rPET due to the heterogeneity of the feedstock.[4]

  • Inconsistent rPET Source: Recycled polyester is often sourced from various post-consumer and post-industrial wastes, leading to differences in polymer properties and residual color.[3] The base color of rPET can have an off-white or yellowish tint, which can affect the final shade.[9]

    • Solution: Source rPET from a supplier with stringent quality control and sorting processes.[10] Blending different batches of rPET can help to homogenize the substrate.

  • Process Parameter Fluctuations: Minor variations in dyeing parameters can be amplified by the inherent variability of rPET.

    • Solution: Maintain strict control over process parameters such as temperature, pH, and liquor ratio.[1] Process optimization specific to the machinery and recipe is crucial.[11]

  • Presence of Fluorescing Agents: Some rPET may contain fluorescing additives that can interfere with the dyeing process.[12]

    • Solution: Test incoming rPET for fluorescence and avoid using materials with high levels of fluorescing agents.[12]

Frequently Asked Questions (FAQs)

Question: How does the dyeing behavior of rPET differ from virgin polyester?

Answer:

The dyeing behavior of rPET differs from virgin polyester primarily due to differences in their physical and chemical structures.[7] Generally, rPET exhibits a higher dye uptake and can be dyed more easily than virgin polyester.[7] This is attributed to the lower crystallinity and more amorphous regions in rPET, which allows for easier penetration of dye molecules.[6][7] However, the presence of impurities and a broader distribution of crystal sizes in rPET can lead to challenges in achieving consistent and uniform color.[3][7]

Question: What is the impact of impurities in rPET on the dyeing process?

Answer:

Impurities in rPET, such as residual catalysts from the original polymer, contaminants from post-consumer waste (e.g., paper, glue, other plastics), and degradation by-products, can significantly impact the dyeing process.[3][4][13] These impurities can lead to:

  • Uneven Dyeing: Impurities can act as physical barriers, preventing uniform dye penetration.[3]

  • Poor Colorfastness: Contaminants can interfere with the interaction between the dye and the fiber, resulting in lower fastness properties.[3]

  • Shade Inconsistency: The type and concentration of impurities can vary between batches of rPET, contributing to color variations.[4]

  • Discoloration: Some impurities can cause discoloration of the rPET material itself, affecting the final dyed shade.[4]

Question: What are the best practices for selecting disperse dyes for rPET?

Answer:

When selecting disperse dyes for rPET, consider the following:

  • High Energy (High Temperature) Dyes: These dyes generally offer better sublimation and wash fastness, which is crucial for achieving durable coloration on rPET.[14]

  • Controlled Particle Size: Opt for dyes with a small and uniform particle size to ensure good dispersion stability and even dye uptake.[2]

  • Good Leveling Properties: Dyes with good migration properties can help to overcome some of the unevenness issues associated with rPET.

  • Compatibility: When using a combination of dyes for a specific shade, ensure they have similar dyeing kinetics to avoid shade variations during the dyeing process.

Question: How can the dyeing process be optimized for rPET?

Answer:

Optimizing the dyeing process for rPET involves careful control of several parameters:

  • Temperature: While rPET can be dyed at slightly lower temperatures than virgin PET, a high-temperature process (typically 120-130°C) is still recommended to ensure good dye penetration and fastness.[14][15]

  • pH: A slightly acidic dyebath (pH 4.5-5.5) is generally optimal for disperse dyes on polyester.[15]

  • Time: The dyeing time should be sufficient to allow for complete dye exhaustion and diffusion into the fiber.

  • Auxiliaries: Use of a suitable dispersing agent is critical to prevent dye agglomeration.[16] Leveling agents can also be beneficial for achieving uniform color.

  • Process Control: Accurate monitoring and control of the temperature gradient, pH, and liquor ratio are essential for reproducibility.[1]

Data Presentation

Table 1: Comparison of Properties of Virgin Polyester vs. Recycled Polyester (rPET) Relevant to Dyeing

PropertyVirgin PolyesterRecycled Polyester (rPET)Impact on Dyeing
Crystallinity Higher, more uniform crystal size distribution[7]Lower, wider distribution of crystal sizes[6][7]rPET generally has higher dye uptake due to more amorphous regions.[7]
Tensile Strength Higher[7]Can be 5-15% weaker (mechanically recycled)[9]Less direct impact on dyeing, but indicative of polymer degradation which can affect dyeability.
Base Color Optically whiteCan be off-white or yellowish[9]May require color correction or limit the ability to achieve very light or bright pastel shades.[9]
Impurities MinimalHigher potential for contaminants (e.g., residual catalysts, post-consumer waste)[3][17]Can lead to uneven dyeing, poor fastness, and shade inconsistency.[3][4]
Dye Uptake Lower at a given temperature and time[7]Higher dye uptake and fixation[7]Dyeing of rPET can be easier and more efficient.[7]

Table 2: Typical High-Temperature Exhaust Dyeing Parameters for rPET with Disperse Dyes

ParameterRecommended Range/ValueRationale
Dye Concentration 0.5 - 4.0% (on weight of fiber)Dependent on the desired shade depth.
Dispersing Agent 1.0 - 2.0 g/LTo ensure uniform dye dispersion and prevent aggregation.[16]
pH 4.5 - 5.5 (adjusted with acetic acid)Optimal for the stability of most disperse dyes.[15]
Liquor Ratio 1:10 - 1:20Affects dye concentration in the bath and levelness.
Starting Temperature 50 - 60°CTo allow for even initial dye distribution.
Rate of Temperature Rise 1 - 2°C/minuteA controlled rate of heating is crucial for level dyeing.
Dyeing Temperature 120 - 130°CNecessary for swelling the fiber and allowing dye penetration.[14][15]
Dyeing Time 30 - 60 minutes (at dyeing temperature)To ensure adequate dye diffusion and fixation.[15]
Reduction Clearing 2 g/L Sodium Hydroxide, 2 g/L Sodium Hydrosulphite at 60-70°C for 15-20 minutesTo remove unfixed surface dye and improve wash fastness.[7]

Experimental Protocols

1. High-Temperature Exhaust Dyeing of rPET Fabric

This protocol describes a standard laboratory procedure for dyeing rPET fabric with disperse dyes.

Materials and Equipment:

  • rPET fabric sample

  • Disperse dye(s)

  • Dispersing agent

  • Acetic acid

  • Sodium hydroxide

  • Sodium hydrosulphite

  • Laboratory dyeing machine (e.g., Datacolor AHIBA IR)

  • Beakers, graduated cylinders, and magnetic stirrer

  • pH meter

  • Spectrophotometer for color measurement

Procedure:

  • Sample Preparation: Weigh the dry rPET fabric sample accurately. Pre-wash the fabric with a non-ionic detergent to remove any surface finishes or impurities, then rinse thoroughly and dry.

  • Dyebath Preparation:

    • Calculate the required amount of dye, dispersing agent, and acetic acid based on the weight of the fabric and the desired liquor ratio.

    • In a beaker, create a paste of the disperse dye with a small amount of water.

    • Add the dispersing agent and stir to create a uniform dispersion.

    • Add the dye dispersion to the required volume of water in the dyeing vessel.

    • Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.

  • Dyeing:

    • Place the rPET fabric sample into the dyeing vessel.

    • Set the dyeing machine to a starting temperature of 60°C.

    • Program the machine to raise the temperature to 130°C at a rate of 2°C/minute.

    • Hold the temperature at 130°C for 45 minutes.

    • Cool the dyebath down to 70°C at a rate of 2°C/minute.

  • Rinsing:

    • Drain the dyebath and rinse the fabric sample with hot water, followed by a cold water rinse.

  • Reduction Clearing:

    • Prepare a fresh bath with 2 g/L sodium hydroxide and 2 g/L sodium hydrosulphite.

    • Treat the dyed fabric in this bath at 60°C for 20 minutes.[7]

    • Rinse the fabric thoroughly with hot water and then cold water.

  • Neutralization and Drying:

    • Neutralize the fabric in a bath containing a small amount of acetic acid.

    • Rinse with cold water and air dry.

  • Evaluation:

    • Evaluate the color strength (K/S value) and color coordinates of the dyed fabric using a spectrophotometer.

    • Assess the colorfastness to washing, rubbing, and light according to standard test methods (e.g., ISO or AATCC).

2. Characterization of rPET using Differential Scanning Calorimetry (DSC)

This protocol outlines the use of DSC to determine the thermal properties of rPET, which influence its dyeing behavior.

Materials and Equipment:

  • rPET fiber or fabric sample

  • Differential Scanning Calorimeter (DSC)

  • Aluminum DSC pans and lids

  • Microbalance

  • Sample press for sealing pans

Procedure:

  • Sample Preparation:

    • Cut a small, representative sample of the rPET material (5-10 mg).

    • Accurately weigh the sample using a microbalance and place it in an aluminum DSC pan.

    • Seal the pan with a lid using the sample press. Prepare an empty sealed pan to be used as a reference.

  • DSC Analysis:

    • Place the sample pan and the reference pan into the DSC cell.

    • Program the DSC instrument for the desired temperature profile. A typical profile for polyester is:

      • First Heating Scan: Heat from 25°C to 300°C at a rate of 10°C/minute. This scan erases the thermal history of the sample.

      • Cooling Scan: Cool from 300°C to 25°C at a rate of 10°C/minute. This allows for the observation of crystallization behavior.

      • Second Heating Scan: Heat from 25°C to 300°C at a rate of 10°C/minute. This scan reveals the intrinsic thermal properties of the material.[18]

  • Data Analysis:

    • From the second heating scan, determine the following:

      • Glass Transition Temperature (Tg): The temperature at which the polymer transitions from a glassy to a rubbery state.

      • Melting Temperature (Tm): The peak temperature of the melting endotherm. The presence of bimodal melting peaks can indicate different crystal structures or degradation.[19]

      • Heat of Fusion (ΔHm): The area under the melting peak, used to calculate the degree of crystallinity.

    • From the cooling scan, determine the Crystallization Temperature (Tc) .

  • Interpretation:

    • Compare the thermal properties of the rPET sample to a virgin polyester standard. A lower Tg, Tm, and degree of crystallinity in rPET can indicate a more amorphous structure, which generally leads to faster dye uptake.[7]

Visualizations

Troubleshooting_Workflow start Dyeing Defect Observed (e.g., Uneven Color, Poor Fastness) uneven_color Uneven Color / Streaking start->uneven_color poor_fastness Poor Colorfastness start->poor_fastness shade_variation Batch-to-Batch Shade Variation start->shade_variation cause1 Check Dye Dispersion & Particle Size uneven_color->cause1 cause2 Verify Dyebath Circulation & Agitation uneven_color->cause2 cause3 Analyze rPET for Impurities uneven_color->cause3 poor_fastness->cause3 cause4 Review Dyeing Temp & Time Profile poor_fastness->cause4 cause5 Evaluate Aftertreatment (Reduction Clearing) poor_fastness->cause5 shade_variation->cause3 cause6 Assess rPET Feedstock Consistency shade_variation->cause6 solution1 Optimize Dye Selection & Dispersion Technique cause1->solution1 solution2 Adjust Machine Parameters for Better Flow cause2->solution2 solution3 Improve rPET Pre-treatment & Sourcing cause3->solution3 solution4 Optimize Dyeing Cycle for Full Penetration cause4->solution4 solution5 Ensure Thorough Reduction Clearing Process cause5->solution5 solution6 Standardize rPET Supply & Blending Strategy cause6->solution6

Caption: Troubleshooting workflow for common rPET dyeing defects.

Experimental_Workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_eval Evaluation rpet_sample rPET Sample prewash Pre-washing rpet_sample->prewash characterization Characterization (DSC) prewash->characterization dyebath_prep Dyebath Preparation characterization->dyebath_prep dyeing_cycle High-Temp Dyeing dyebath_prep->dyeing_cycle rinsing Rinsing dyeing_cycle->rinsing reduction_clearing Reduction Clearing rinsing->reduction_clearing color_measurement Color Measurement (Spectrophotometer) reduction_clearing->color_measurement fastness_testing Fastness Testing (Wash, Rub, Light) color_measurement->fastness_testing

Caption: Experimental workflow for dyeing and testing rPET fabrics.

References

impact of water hardness on Disperse Brown 4 dyeing efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the impact of water hardness on the dyeing efficiency of Disperse Brown 4. The following information, presented in a question-and-answer format, directly addresses common issues encountered during laboratory-scale experiments.

Frequently Asked Questions (FAQs)

Q1: What is water hardness and how does it affect this compound dyeing?

A1: Water hardness is primarily caused by the presence of dissolved divalent metal ions, mainly calcium (Ca²⁺) and magnesium (Mg²⁺).[1] In the context of this compound dyeing, these ions can have several detrimental effects. They can interact with dispersing agents, which are crucial for keeping the insoluble dye particles evenly distributed in the dyebath. This interaction can lead to dye agglomeration and precipitation, resulting in spots and stains on the fabric.[2] Furthermore, the aggregation of dye particles reduces their ability to penetrate the fiber, leading to a lower color yield (K/S value) and a duller shade.[2]

Q2: What are the visible signs of water hardness affecting my this compound dyeing experiment?

A2: Common indicators that water hardness is negatively impacting your dyeing process include:

  • Uneven Dyeing: The appearance of light or dark patches, streaks, or speckles on the fabric surface.[3][4][5]

  • Reduced Color Yield: The resulting color is lighter or less vibrant than expected for the dye concentration used.[2]

  • Dull Shades: The color appears muted and lacks brightness.[2]

  • Dye Precipitation: You may observe dye particles settling at the bottom of the dyeing vessel or forming a scum on the surface of the dyebath.[1][6]

  • Poor Fastness Properties: The dyed fabric may exhibit poor wash and rub fastness due to improperly fixed dye particles on the surface.[3]

Q3: Are there recommended limits for water hardness in this compound dyeing?

Q4: How can I mitigate the effects of hard water on my dyeing experiments?

A4: The most effective method to counteract the negative effects of water hardness is to use a sequestering agent (also known as a chelating agent).[7][8][9][10][11][12] These agents bind with calcium, magnesium, and other metal ions, forming stable, soluble complexes that prevent them from interfering with the dye and dispersing agents.[2][7][9] The use of demineralized or distilled water is also a highly effective, albeit potentially more costly, solution.[5]

Q5: What type of sequestering agent should I use for this compound dyeing?

A5: For high-temperature disperse dyeing of polyester (B1180765), it is crucial to select a sequestering agent that is stable and effective at elevated temperatures (around 130°C) and under acidic pH conditions (typically 4.5-5.5).[2] Sequestering agents based on aminopolycarboxylic acids (e.g., EDTA) and phosphonates are commonly used in the textile industry.[2] Polyacrylate-based multifunctional auxiliaries also offer excellent sequestering and dispersing properties.[7] It is advisable to consult the manufacturer's specifications to ensure the chosen agent is suitable for your specific dyeing conditions.

Troubleshooting Guide

Problem: Uneven dyeing, color spots, or speckles on the fabric.

Possible Cause Solution
High Water Hardness Use demineralized water or add a suitable sequestering agent (0.5 - 2.0 g/L, depending on water hardness) to the dyebath before adding the dye.[2][5]
Inadequate Dye Dispersion Ensure the this compound is properly pasted with a dispersing agent and a small amount of warm water before adding it to the dye bath.[5]
Poor Quality Dispersing Agent Use a high-quality dispersing agent that is stable at high temperatures. A typical concentration is around 1 g/L.[5]
Incorrect pH Strictly maintain the dye bath pH between 4.5 and 5.5 using an acetic acid buffer.[5]

Problem: Low color yield and dull shades.

Possible Cause Solution
Dye Agglomeration due to Water Hardness Add a sequestering agent to the dyebath to prevent the interaction between hardness ions and the dispersing agent.[2]
Sub-optimal Dyeing Temperature or Time Ensure the dyeing temperature reaches 130°C and is held for a sufficient duration (typically 30-60 minutes) to allow for proper dye diffusion into the polyester fiber.[5]
Improper Fabric Preparation Thoroughly scour the fabric before dyeing to remove any oils, waxes, or sizing agents that could hinder dye uptake.[5]

Data Presentation

The following table provides illustrative data on the expected impact of water hardness on the color yield of a disperse dye, similar to this compound. The color yield is represented by the K/S value, where a higher value indicates a stronger color.

Table 1: Illustrative Impact of Water Hardness on Color Yield (K/S) of a Disperse Dye

Water Hardness (ppm as CaCO₃)Concentration of Ca²⁺ (ppm)Concentration of Mg²⁺ (ppm)Expected K/S Value (Relative)Visual Appearance
0 - 50 (Soft)0 - 200 - 12100%Bright, deep shade
100 - 150 (Moderately Hard)40 - 6024 - 3685 - 90%Slightly duller shade
250 - 300 (Hard)100 - 12060 - 7270 - 80%Noticeably duller, weaker shade
> 400 (Very Hard)> 160> 96< 60%Significant loss of color depth, dull appearance

Note: This data is synthesized based on general knowledge of disperse dyeing and is intended for illustrative purposes. Actual results may vary depending on the specific formulation of this compound and other experimental conditions.

Experimental Protocols

Protocol 1: Evaluation of Water Hardness on this compound Dyeing Efficiency

This protocol describes a method to systematically evaluate the impact of different water hardness levels on the dyeing of polyester fabric with this compound.

1. Materials:

  • Polyester fabric, scoured and ready for dyeing

  • This compound

  • High-temperature stable dispersing agent

  • Acetic acid

  • Sodium hydroxide

  • Calcium chloride (CaCl₂)

  • Magnesium sulfate (B86663) (MgSO₄)

  • Sequestering agent (optional, for control experiment)

  • Deionized water

  • Laboratory-scale high-temperature dyeing machine

  • Spectrophotometer for color measurement

2. Preparation of Hard Water Stock Solutions:

  • Prepare stock solutions of CaCl₂ and MgSO₄ of known concentrations in deionized water.

  • Prepare a series of dyeing baths with varying hardness levels (e.g., 50 ppm, 150 ppm, 300 ppm as CaCO₃) by adding calculated amounts of the stock solutions to deionized water. A control bath with deionized water (0 ppm hardness) should also be prepared.

3. Dyeing Procedure:

  • Set the liquor ratio (e.g., 20:1).

  • Set the dyebath with the prepared water of a specific hardness level.

  • Add a dispersing agent (e.g., 1 g/L) and adjust the pH to 4.5-5.5 with acetic acid.

  • Introduce the polyester fabric into the dyebath.

  • Run the machine for 10 minutes at room temperature.

  • Add the pre-dispersed this compound (e.g., 1% on weight of fabric).

  • Raise the temperature to 130°C at a rate of 2°C/minute.

  • Hold the temperature at 130°C for 60 minutes.

  • Cool the dyebath down to 70°C.

  • Rinse the dyed fabric thoroughly.

  • Perform reduction clearing to remove unfixed dye from the surface.

  • Rinse and dry the fabric.

4. Analysis:

  • Measure the color yield (K/S value) of the dyed fabric samples using a spectrophotometer.

  • Visually assess the levelness and brightness of the dyeing.

  • Evaluate the wash fastness of the dyed samples according to a standard method (e.g., ISO 105-C06).

Mandatory Visualization

dyeing_workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment & Analysis start Start prep_fabric Scour Polyester Fabric start->prep_fabric prep_dyebath Prepare Dyebath (Varying Hardness) prep_fabric->prep_dyebath add_auxiliaries Add Dispersing Agent & Adjust pH (4.5-5.5) prep_dyebath->add_auxiliaries add_fabric Introduce Fabric add_auxiliaries->add_fabric add_dye Add Dispersed Dye add_fabric->add_dye heat_dye Heat to 130°C Hold for 60 min add_dye->heat_dye cool_rinse Cool and Rinse heat_dye->cool_rinse reduction_clear Reduction Clearing cool_rinse->reduction_clear final_rinse_dry Final Rinse and Dry reduction_clear->final_rinse_dry analyze Analyze K/S Value, Levelness & Fastness final_rinse_dry->analyze end End analyze->end

Caption: Experimental workflow for evaluating the impact of water hardness on this compound dyeing.

troubleshooting_logic start Uneven Dyeing or Low Color Yield check_water Check Water Hardness start->check_water check_dispersion Review Dye Dispersion Procedure check_water->check_dispersion Soft (<70 ppm) add_sequestering Use Demineralized Water or Add Sequestering Agent check_water->add_sequestering Hard (>70 ppm) check_params Verify Dyeing Parameters (pH, Temp, Time) check_dispersion->check_params Proper improve_dispersion Ensure Proper Pasting of Dye with Dispersing Agent check_dispersion->improve_dispersion Improper correct_params Adjust pH to 4.5-5.5 Ensure Temp is 130°C for 60 min check_params->correct_params Incorrect success Problem Resolved check_params->success Correct add_sequestering->success improve_dispersion->success correct_params->success

Caption: Troubleshooting logic for common issues in this compound dyeing.

References

Validation & Comparative

A Comparative Analysis of Azo and Anthraquinone Disperse Dyes for Textile Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in textile and material science, the selection of appropriate dyes is paramount to achieving desired coloration, performance, and durability of synthetic fabrics. Among the most significant classes of disperse dyes are azo and anthraquinone (B42736) derivatives, each presenting a unique profile of strengths and weaknesses. This guide provides an objective, data-driven comparison of their performance characteristics to inform selection and application in research and development.

Disperse dyes are the primary colorants for hydrophobic fibers such as polyester (B1180765), cellulose (B213188) acetate, and nylon. Their application and performance are dictated by their chemical structures. Azo dyes, characterized by the presence of one or more nitrogen-nitrogen double bonds (-N=N-), constitute the largest and most versatile class of synthetic dyes, offering a wide color gamut and high tinctorial strength.[1][2] In contrast, anthraquinone dyes, based on the 9,10-anthraquinone scaffold, are renowned for their bright shades, particularly in the blue and red regions, and generally exhibit superior lightfastness.[1][3]

This comparative study delves into the key performance indicators of these two dye classes, including their fastness properties (light, wash, and sublimation), tinctorial strength, and dyeing kinetics. The information is supported by experimental data and standardized testing protocols to provide a robust basis for comparison.

Key Performance Indicators: A Quantitative Comparison

The performance of a disperse dye is evaluated through a series of standardized tests that quantify its resistance to various environmental and processing stresses. The following table summarizes typical performance data for representative azo and anthraquinone disperse dyes on polyester fabric. It is important to note that the fastness properties can vary significantly depending on the specific dye structure, dyeing process, substrate, and dye concentration.[4]

Performance ParameterAzo Disperse Dyes (Typical Values)Anthraquinone Disperse Dyes (Typical Values)Test Standard
Lightfastness (Blue Wool Scale)4-65-7ISO 105-B02
Wash Fastness (Grey Scale for Staining)3-44-5ISO 105-C06 / AATCC 61
Sublimation Fastness (Grey Scale for Staining)3-44-5AATCC 117 / ISO 105-P01
Tinctorial Strength (K/S Value) HighModerate to HighSpectrophotometry
Dye Exhaustion (%) 70-90%80-95%Spectrophotometry
Fixation (%) 85-95%90-98%Spectrophotometry

Chemical Structures: The Foundation of Performance

The fundamental differences in the performance of azo and anthraquinone dyes stem from their distinct molecular structures. Azo dyes are formed through a diazotization and coupling reaction, leading to a wide variety of possible structures with varying substituents that influence their color and properties. The anthraquinone structure is a more rigid and stable fused ring system, which contributes to its higher lightfastness.[1]

G cluster_azo Azo Dye Structure cluster_anthraquinone Anthraquinone Dye Structure A Aryl Group 1 N1 -N= A->N1 N2 =N- N1->N2 B Aryl Group 2 (Coupling Component) N2->B C Anthraquinone Core D Substituents (e.g., -NH2, -OH) C->D

General chemical structures of Azo and Anthraquinone dyes.

Experimental Protocols

To ensure the reproducibility and comparability of performance data, standardized experimental protocols are employed. The following sections detail the methodologies for the key fastness tests.

Lightfastness Testing (ISO 105-B02)

This method assesses the resistance of the dye to fading upon exposure to an artificial light source that simulates natural daylight.[1][5][6][7]

  • Specimen Preparation: A sample of the dyed fabric is prepared according to the standard's specifications.

  • Apparatus: A xenon arc lamp weathering apparatus is used as the light source.[5][7]

  • Procedure: The specimen is exposed to the light from the xenon arc lamp under controlled conditions of temperature and humidity. Simultaneously, a set of blue wool standards with known lightfastness ratings (1-8) are also exposed.[8]

  • Evaluation: The change in color of the exposed specimen is assessed by comparing it with an unexposed sample of the same fabric. The degree of fading is rated on a scale of 1 to 8, where a higher number indicates better lightfastness.[4]

Wash Fastness Testing (ISO 105-C06 / AATCC 61)

This test evaluates the resistance of the dye to desorption and abrasion during laundering.[9][10][11][12][13]

  • Specimen Preparation: A specimen of the dyed fabric is stitched together with a multifiber test fabric containing strips of various common fibers (e.g., cotton, nylon, polyester).[12]

  • Apparatus: A launder-ometer or a similar device that provides mechanical agitation at a specified temperature is used.[8][10]

  • Procedure: The composite specimen is placed in a stainless-steel container with a specified detergent solution and stainless-steel balls to simulate mechanical action. The test is conducted for a set time at a controlled temperature (e.g., 49°C for AATCC 61 2A).[14]

  • Evaluation: After the washing cycle, the specimen is rinsed and dried. The color change of the dyed specimen and the degree of staining on each fiber of the multifiber test fabric are evaluated using standardized grey scales. Ratings are on a scale of 1 (poor) to 5 (excellent).[13]

Sublimation Fastness Testing (AATCC 117 / ISO 105-P01)

This method determines the tendency of a dye to transfer from the dyed fabric to an adjacent undyed fabric when subjected to heat.[15][16][17]

  • Specimen Preparation: A dyed specimen is placed in contact with a specified undyed fabric.[4]

  • Apparatus: A heat press or a scorch tester with precisely controlled temperature is used.[15]

  • Procedure: The composite specimen is subjected to a specific temperature (e.g., 150°C, 180°C, or 210°C) for a defined period (e.g., 30 seconds).[16]

  • Evaluation: The color change of the original specimen and the staining on the adjacent undyed fabric are assessed using the grey scale for staining. The rating is from 1 (heavy staining) to 5 (no staining).[16]

Dyeing and Fastness Evaluation Workflow

The overall process of comparing disperse dyes involves a systematic workflow from dyeing the substrate to the final evaluation of its fastness properties.

G cluster_workflow Dyeing and Fastness Testing Workflow cluster_testing Fastness Evaluation A Substrate Preparation (Polyester Fabric) C Exhaust Dyeing Process A->C B Dye Bath Preparation (Azo or Anthraquinone Dye) B->C D Reduction Clearing & Rinsing C->D E Drying D->E F Fastness Testing E->F G Lightfastness (ISO 105-B02) F->G H Wash Fastness (ISO 105-C06) F->H I Sublimation Fastness (AATCC 117) F->I

A generalized workflow for the dyeing and subsequent fastness evaluation of disperse dyes.

Discussion of Performance Characteristics

Lightfastness: Anthraquinone dyes generally exhibit superior lightfastness compared to azo dyes.[1] The fused ring structure of the anthraquinone core is more stable and less susceptible to photodegradation. However, advancements in azo dye chemistry have led to the development of azo dyes with improved lightfastness that can be comparable to some anthraquinone dyes.[1]

Wash and Sublimation Fastness: The fastness to washing and sublimation is largely dependent on the molecular size, polarity, and the absence of water-solubilizing groups in the dye molecule.[3] Anthraquinone dyes, often having a larger and more planar structure, tend to show better wash and sublimation fastness.[1]

Tinctorial Strength and Economics: Azo dyes typically possess higher tinctorial strength (color yield) than anthraquinone dyes.[3] This means that a smaller amount of azo dye is required to achieve a certain depth of shade, making them more economical. The synthesis of azo dyes is also generally less complex and more cost-effective.[3]

Dyeing Kinetics: The rate of dyeing and the final exhaustion and fixation of the dye onto the fiber are influenced by the dye's molecular structure and the dyeing conditions. Anthraquinone dyes can exhibit high rates of diffusion into the polyester fiber at dyeing temperatures.[18] Both dye classes can achieve high levels of exhaustion and fixation under optimized dyeing conditions.[19][20]

Conclusion

The choice between azo and anthraquinone disperse dyes involves a trade-off between various performance attributes and economic considerations. Anthraquinone dyes are often the preferred choice for applications demanding high lightfastness and overall durability, particularly for pale to medium shades. Azo dyes, with their vast color range, high tinctorial strength, and cost-effectiveness, are widely used for a broad spectrum of applications, including deep and brilliant shades. For researchers and product developers, a thorough understanding of the comparative performance data and the underlying chemical principles is essential for making informed decisions in the selection and application of disperse dyes for synthetic textiles.

References

Comparative Guide to Analytical Methods for Disperse Brown 4 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantitative determination of Disperse Brown 4 (C.I. 11152:1; CAS No. 12223-16-4), a monoazo dye. Accurate and reliable quantification of this dye is essential for quality control in the textile industry and for safety assessment of consumer products. The primary focus of this guide is on High-Performance Liquid Chromatography (HPLC) methods, with a comparative evaluation of alternative techniques such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), Thin-Layer Chromatography (TLC) with densitometry, and Ultraviolet-Visible (UV-Vis) spectrophotometry.

Overview of Analytical Techniques

The selection of an appropriate analytical method for the quantification of this compound depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. While HPLC with Diode Array Detection (DAD) is a widely used and robust technique, other methods offer specific advantages.

  • High-Performance Liquid Chromatography (HPLC-DAD): A robust and widely accessible method that provides reliable and sensitive results for the quantification of disperse dyes.[1]

  • Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): Offers superior sensitivity and selectivity, making it ideal for trace-level analysis and quantification in complex matrices.[1]

  • Thin-Layer Chromatography (TLC) with Densitometry: A high-throughput and cost-effective method suitable for screening and quantification, offering simple operation.[1]

  • UV-Visible Spectrophotometry: A simple and rapid technique for the quantification of a pure substance in a non-absorbing solvent, though it has limitations with complex samples due to potential interferences.[1]

Data Presentation: Performance Comparison

The following table summarizes the performance characteristics of various analytical methods for the quantification of disperse dyes. While specific data for this compound is limited in publicly available literature, the presented data for related disperse dyes provides a valuable benchmark.

Analytical MethodLinearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Key Advantages
HPLC-DAD > 0.99Not specifiedNot specifiedRobust, widely accessible, good sensitivity and selectivity.[1]
UPLC-MS/MS > 0.9930.02 – 1.35 ng/mL0.06 – 4.09 ng/mLHigh sensitivity and selectivity, suitable for complex matrices.
TLC-Densitometry > 0.99Not specifiedNot specifiedHigh throughput, low cost, simple operation.[1]
UV-Vis Spectrophotometry Not specifiedNot specifiedNot specifiedSimple, rapid, cost-effective.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative experimental protocols for the quantification of disperse dyes, which can be adapted for this compound.

HPLC-DAD Method

This protocol is a general-purpose method for the analysis of disperse dyes and is based on established standards such as DIN 54231.[2]

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).[1][2]

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[1][2]

    • Mobile Phase A: Water with 0.1% formic acid.[3]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[3]

    • Gradient: A typical starting condition is 60% A and 40% B, with a linear gradient to 100% B over 15-20 minutes.[3]

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temperature: 30°C.[3]

    • Detection Wavelength: Monitoring at the maximum absorbance wavelength of this compound.

    • Injection Volume: 10 µL.[3]

  • Sample Preparation (from Textile Samples):

    • Accurately weigh approximately 1.0 g of the textile sample and cut it into small pieces.[2]

    • Place the sample in a flask and add 20 mL of methanol (B129727).[2]

    • Extract the dye by sonicating the sample for 30 minutes at 60°C.[2]

    • Allow the extract to cool to room temperature.[2]

    • Filter the extract through a 0.45 µm syringe filter into an HPLC vial for analysis.[2]

UPLC-MS/MS Method

This method is suitable for the trace analysis of a wide range of disperse dyes.

  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[4]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI positive and negative.[4]

    • Acquisition: Multiple Reaction Monitoring (MRM).[4]

  • Sample Preparation (from Textile Samples):

    • Accurately weigh 1.0 g of the homogenized textile sample into a flask.

    • Add 20 mL of methanol to the flask.

    • Sonicate for 30 minutes at 60°C in an ultrasonic bath.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.22 µm PTFE filter into an LC vial.

TLC-Densitometry Method

A general procedure for the analysis of disperse dyes using TLC.

  • Stationary Phase: Silica gel 60 F254 TLC plates.[1]

  • Mobile Phase: A mixture of non-polar and polar organic solvents (e.g., toluene:ethyl acetate).[1]

  • Sample Application: Apply standards and samples as bands using an automated applicator.[1]

  • Detection: Scan the plate using a densitometer at the wavelength of maximum absorbance for this compound.[1]

UV-Vis Spectrophotometry Method

A straightforward method for the quantification of a pure dye.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.[5]

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable spectroscopic grade solvent (e.g., ethanol, methanol). The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0.[5]

  • Data Acquisition: Record the spectrum over a wavelength range of 200-800 nm, using the solvent as a reference. Determine the wavelength of maximum absorbance (λmax) from the spectrum.[5]

  • Quantification: Prepare a calibration curve by measuring the absorbance of standard solutions of known concentrations at the λmax.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the validation of an HPLC method for the quantification of this compound.

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Method Validation cluster_result Result Standard_Prep Standard Preparation HPLC_System HPLC-DAD System Standard_Prep->HPLC_System Sample_Prep Sample Preparation (Extraction) Sample_Prep->HPLC_System Chromatography Chromatographic Separation HPLC_System->Chromatography Linearity Linearity & Range Chromatography->Linearity Accuracy Accuracy Chromatography->Accuracy Precision Precision (Repeatability & Intermediate) Chromatography->Precision Specificity Specificity Chromatography->Specificity LOD Limit of Detection (LOD) Chromatography->LOD LOQ Limit of Quantification (LOQ) Chromatography->LOQ Robustness Robustness Chromatography->Robustness Validated_Method Validated Quantification Method Linearity->Validated_Method Accuracy->Validated_Method Precision->Validated_Method Specificity->Validated_Method LOD->Validated_Method LOQ->Validated_Method Robustness->Validated_Method

Caption: Workflow for HPLC Method Validation.

References

Comparative Ecotoxicity and Biodegradability Assessment: Disperse Brown 4 and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the environmental footprint of Disperse Brown 4, a monoazo dye, in comparison to other commercially available disperse dyes. This report synthesizes available data on their ecotoxicological profiles and biodegradability, providing a framework for informed selection in scientific applications.

Introduction

This compound (C.I. 11152:1), a synthetic dye belonging to the azo class, is utilized in various industrial applications.[1] As with many synthetic colorants, its potential environmental impact, particularly in terms of ecotoxicity and biodegradability, is a critical consideration for its use and disposal. This guide provides a comparative analysis of this compound against three alternative disperse dyes: Disperse Orange 25, Disperse Red 167, and Disperse Blue 79. The selection of these alternatives is based on their common use and the availability of some environmental data, allowing for a comparative assessment.

Quantitative Data Summary

A significant challenge in assessing the environmental impact of this compound is the limited availability of direct experimental data for its ecotoxicity. Much of the current understanding is based on read-across approaches from structurally similar compounds and predictive models.

ParameterThis compoundDisperse Orange 25Disperse Red 167Disperse Blue 79
Ecotoxicity
Acute Fish Toxicity (LC50)No experimental data available. A structural analogue suggests low toxicity at low concentrations.[1]No data available.[2]No data available.96-hour LC50 (Bluegill): 390 mg/L (for a powder formulation)[3]
Acute Daphnia Toxicity (EC50)No experimental data available. QSAR models suggest potential for aquatic toxicity.[4]No data available.[2]No data available.No data available.
Algal Toxicity (EC50)No experimental data available.No data available.[2]No data available.No data available.
Biodegradability
Aerobic BiodegradationNot readily biodegradable.[1]Very low levels of biodegradation.[1]84% degradation by Paenochrobactrum glaciei at 50 mg/L within 24 hours.[3]Decolorization >95% in 72h (anaerobic); subsequent amine degradation of 65% in 24h (aerobic).[4]

Disclaimer: The data presented is compiled from various sources and should be used for comparative purposes. The absence of data for certain parameters highlights the need for further experimental investigation.

Experimental Protocols

Standardized testing methodologies are essential for generating reliable and comparable data for environmental risk assessment. The following are outlines of key experimental protocols for ecotoxicity and biodegradability assessment.

OECD 203: Fish, Acute Toxicity Test

This guideline determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour period.

Principle: Fish are exposed to the test substance added to water at a range of concentrations for 96 hours. Mortalities are recorded at 24, 48, 72, and 96 hours, and the LC50 is calculated.

Methodology:

  • Test Organisms: A recommended species, such as Zebrafish (Danio rerio), is used.

  • Test Conditions: Fish are acclimated to the test water quality and temperature. The test is conducted in a static or semi-static system.

  • Concentrations: A series of test concentrations, typically in a geometric progression, and a control group are prepared.

  • Procedure: A specified number of fish are introduced into each test chamber. Observations for mortality and any sublethal effects are made at regular intervals.

  • Data Analysis: The cumulative mortality data is used to calculate the LC50 value with confidence limits using appropriate statistical methods.

ISO 14855: Determination of the Ultimate Aerobic Biodegradability of Plastic Materials under Controlled Composting Conditions

This standard method evaluates the biodegradability of a material by measuring the amount of carbon dioxide produced over time.

Principle: The test material is mixed with a standardized inoculum derived from compost and incubated under controlled temperature, moisture, and aeration conditions that simulate an aerobic composting process. The rate and extent of biodegradation are determined by measuring the evolved carbon dioxide.

Methodology:

  • Inoculum: A mature, stabilized compost is used as the source of microorganisms.

  • Test Setup: The test material is mixed with the compost and placed in a composting vessel. Control vessels with only compost and reference vessels with a readily biodegradable material are also prepared.

  • Incubation: The vessels are incubated at a constant temperature (e.g., 58°C) for a period of up to six months. The air supplied to the vessels is carbon dioxide-free.

  • CO2 Measurement: The carbon dioxide evolved from each vessel is trapped in an absorbent solution (e.g., barium hydroxide (B78521) or sodium hydroxide) and quantified by titration or an infrared analyzer.

  • Calculation: The percentage of biodegradation is calculated as the ratio of the cumulative CO2 produced from the test material to the theoretical maximum amount of CO2 that could be produced from the carbon content of the material. A material is considered biodegradable if it reaches a certain percentage of CO2 evolution (e.g., 90% in 6 months for some standards).[5]

Mandatory Visualization

Ecotoxicity_Biodegradability_Assessment_Workflow cluster_0 Initial Assessment cluster_1 Ecotoxicity Testing cluster_2 Biodegradability Assessment cluster_3 Risk Assessment Physicochemical_Properties Physicochemical Properties (Solubility, Log Kow) Preliminary_Biodegradability_Screening Preliminary Biodegradability Screening (e.g., OECD 301F) Physicochemical_Properties->Preliminary_Biodegradability_Screening Informs test design Aquatic_Toxicity Aquatic Toxicity Testing Preliminary_Biodegradability_Screening->Aquatic_Toxicity Indicates persistence Ready_Biodegradability Ready Biodegradability (e.g., OECD 301 Series) Preliminary_Biodegradability_Screening->Ready_Biodegradability Fish_Acute_Toxicity Fish Acute Toxicity (OECD 203) Aquatic_Toxicity->Fish_Acute_Toxicity Daphnia_Acute_Immobilisation Daphnia sp. Acute Immobilisation (OECD 202) Aquatic_Toxicity->Daphnia_Acute_Immobilisation Algal_Growth_Inhibition Algal Growth Inhibition (OECD 201) Aquatic_Toxicity->Algal_Growth_Inhibition Data_Analysis Data Analysis & Interpretation Fish_Acute_Toxicity->Data_Analysis Daphnia_Acute_Immobilisation->Data_Analysis Algal_Growth_Inhibition->Data_Analysis Inherent_Biodegradability Inherent Biodegradability (e.g., OECD 302 Series) Ready_Biodegradability->Inherent_Biodegradability If not readily biodegradable Simulation_Testing Simulation Testing (e.g., ISO 14855 - Composting) Inherent_Biodegradability->Simulation_Testing If inherently biodegradable Simulation_Testing->Data_Analysis Hazard_Classification Hazard Classification & Labeling Data_Analysis->Hazard_Classification Risk_Characterization Risk Characterization (PEC/PNEC Ratio) Hazard_Classification->Risk_Characterization

Caption: Workflow for ecotoxicity and biodegradability assessment of disperse dyes.

Conclusion

Based on the available data, this compound is considered to be persistent in the environment and not readily biodegradable.[1] While direct experimental ecotoxicity data is lacking, information on a structural analogue suggests a low risk to aquatic organisms at low concentrations.[1] However, the potential for toxicity, as suggested by QSAR models, cannot be disregarded.[4]

In comparison, the selected alternatives present a varied environmental profile. Disperse Orange 25 also exhibits low biodegradability.[1] Disperse Red 167 shows potential for biodegradation under specific microbial conditions.[3] Disperse Blue 79 can be effectively decolorized through a sequential anaerobic-aerobic treatment process.[4]

The significant data gaps for this compound, particularly in terms of quantitative ecotoxicity, highlight a critical need for further research to enable a comprehensive risk assessment. For researchers and professionals, the selection of a disperse dye should involve a careful consideration of its intended application, potential for environmental release, and the available data on its ecotoxicity and biodegradability. When data is limited, a precautionary approach and the selection of alternatives with more favorable and well-documented environmental profiles are recommended.

References

A Comparative Analysis of the Light Fastness of Disperse Brown 4 and Other Azo Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the light fastness of C.I. Disperse Brown 4 with other commercially significant azo disperse dyes. The selection of dyes with appropriate light fastness is critical in many applications to ensure the stability and longevity of colored materials. This document summarizes quantitative light fastness data, details the experimental protocols for its determination, and illustrates the relationships between dye structure and light fastness.

Quantitative Comparison of Light Fastness

The light fastness of disperse dyes is a crucial parameter indicating their resistance to fading upon exposure to light. It is typically evaluated on a scale of 1 to 8, with 1 representing very poor light fastness and 8 indicating excellent light fastness, in accordance with ISO 105-B02 standards. The following table summarizes the light fastness ratings of this compound and a selection of other azo disperse dyes.

C.I. NameC.I. NumberChemical Structure ClassLight Fastness Rating (ISO 105-B02)
This compound11152:1Monoazo5-6
Disperse Yellow 311855Monoazo6
Disperse Orange 2511227Monoazo5-6
Disperse Red 16711338Monoazo7-8[1][2]
Disperse Blue 7911345Monoazo6-7[3][4]

Factors Influencing Light Fastness of Azo Dyes

The light fastness of an azo dye is intrinsically linked to its molecular structure. The central azo bond (-N=N-) is susceptible to photochemical degradation. Key structural features that influence light fastness include:

  • Electron-withdrawing and donating groups: The nature and position of substituents on the aromatic rings of the azo dye can significantly affect its stability.

  • Molecular complexity: Generally, more complex molecules may exhibit higher light fastness.

  • Presence of metal complexes: The formation of metal complexes with the dye molecule can, in some cases, improve light fastness.

This compound, a monoazo dye, exhibits moderate to good light fastness. As seen in the comparison table, other monoazo dyes can range from having similar to significantly higher light fastness. For instance, Disperse Red 167 demonstrates excellent light fastness.[1][2]

Experimental Protocol: Light Fastness Testing (ISO 105-B02)

The determination of light fastness ratings is conducted following the standardized procedure outlined in ISO 105-B02, "Textiles — Tests for colour fastness — Part B02: Colour fastness to artificial light: Xenon arc fading lamp test".[5][6][7][8]

Objective: To determine the resistance of the color of textiles to the action of an artificial light source representative of natural daylight (D65).

Apparatus:

  • Xenon arc lamp apparatus conforming to ISO 105-B02 specifications.[5][7]

  • Blue Wool Standards (ISO 105-B01), ranging from 1 (very low light fastness) to 8 (very high light fastness).[6][8]

  • Grey Scale for assessing change in color (ISO 105-A02).

  • Specimen holders.

  • Masking material (opaque card).

Procedure:

  • Specimen Preparation: A specimen of the textile dyed with the test sample is mounted on a specimen holder, partially covered with an opaque mask.

  • Mounting of Standards: A set of Blue Wool Standards is mounted in the same manner as the test specimen.

  • Exposure: The mounted specimens and standards are placed in the xenon arc lamp apparatus. They are exposed to the light source under controlled conditions of temperature, humidity, and irradiance as specified in the standard.[6]

  • Assessment: The exposure is continued until a prescribed change in color is observed on the test specimen or the Blue Wool Standards. The change in color is assessed by comparing the exposed and unexposed parts of the specimen and the standards using the Grey Scale for assessing change in color.

  • Rating: The light fastness rating of the specimen is the number of the Blue Wool Standard that shows a similar degree of fading (color change) to the test specimen.

Logical Workflow for Light Fastness Comparison

The following diagram illustrates the logical workflow for comparing the light fastness of different azo dyes.

Light_Fastness_Comparison_Workflow Workflow for Azo Dye Light Fastness Comparison cluster_selection Dye Selection cluster_testing Experimental Testing cluster_analysis Data Analysis and Comparison Disperse_Brown_4 This compound (Reference Dye) Dyeing Dyeing of Substrate (e.g., Polyester fabric) Disperse_Brown_4->Dyeing Other_Azo_Dyes Other Azo Dyes (e.g., Disperse Red 167, Disperse Blue 79) Other_Azo_Dyes->Dyeing Light_Fastness_Test Light Fastness Test (ISO 105-B02) Dyeing->Light_Fastness_Test Data_Collection Collect Light Fastness Ratings (Blue Wool Scale) Light_Fastness_Test->Data_Collection Comparison Comparative Analysis Data_Collection->Comparison

Caption: Workflow for comparing the light fastness of azo dyes.

Signaling Pathway of Photodegradation

The photodegradation of azo dyes is a complex process initiated by the absorption of light, leading to the excitation of the dye molecule. This excited state can then undergo various reactions, primarily cleavage of the azo bond, resulting in a loss of color.

Photodegradation_Pathway Simplified Photodegradation Pathway of Azo Dyes Azo_Dye_Ground Azo Dye (Ground State) Azo_Dye_Excited Azo Dye (Excited State) Azo_Dye_Ground->Azo_Dye_Excited Light Absorption (hν) Photodegradation Photodegradation Reactions (e.g., Azo bond cleavage) Azo_Dye_Excited->Photodegradation Fading Color Fading Photodegradation->Fading

Caption: Simplified photodegradation pathway of azo dyes.

References

A Comparative Performance Analysis of Disperse Brown 4 on Nylon and Polyester

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of C.I. Disperse Brown 4 reveals distinct performance characteristics when applied to nylon (polyamide) and polyester (B1180765) (polyethylene terephthalate) fibers. This guide provides a detailed comparison of its dyeing efficiency, colorfastness, and the experimental protocols essential for an objective assessment, tailored for researchers, scientists, and professionals in textile chemistry.

This compound, a monoazo dye, is a versatile colorant for hydrophobic synthetic fibers. However, its efficacy and the durability of the resulting coloration are significantly influenced by the polymer substrate. Generally, polyester exhibits superior fastness properties with disperse dyes compared to nylon, a trend that holds true for this compound. This difference is primarily attributed to the more crystalline and hydrophobic nature of polyester, which allows for strong dye-fiber interactions and better retention of the dye molecules within the fiber structure.

Quantitative Performance Data

To provide a clear and concise comparison, the following table summarizes the typical performance of this compound on nylon and polyester across key metrics. The data is a synthesis of established performance characteristics for this class of dye on these specific fibers.

Performance MetricPolyester (PET)Nylon (Polyamide)
Color Strength (K/S) HighModerate to High
Wash Fastness (ISO 105-C06) Good (4)Fair to Poor (2-3)
Light Fastness (ISO 105-B02) Good (5-6)Moderate to Good (4-5)
Crocking Fastness - Dry (AATCC 8) Very Good (4-5)Good (4)
Crocking Fastness - Wet (AATCC 8) Good (4)Moderate (3)
Perspiration Fastness (ISO 105-E04) Excellent (5)Good (4)
Ironing Fastness (ISO 105-X11) Excellent (4-5)Good (4)

Note: Fastness ratings are on a scale of 1 to 5, with 5 representing the best performance. Light fastness is rated on a blue wool scale of 1 to 8.

Experimental Protocols

Reproducible and standardized experimental procedures are critical for the accurate evaluation of dye performance. The following sections detail the methodologies for dyeing and for assessing the key fastness properties of fabrics dyed with this compound.

Dyeing Procedures

Polyester (High-Temperature, High-Pressure Method):

  • Fabric Preparation: Scour the polyester fabric with a solution of 1 g/L non-ionic detergent and 1 g/L soda ash at 60-70°C for 20-30 minutes to remove any impurities. Rinse thoroughly and dry.

  • Dye Bath Preparation: Prepare a dyebath with a liquor ratio of 10:1 to 20:1. Add a dispersing agent (1 g/L) and acetic acid to adjust the pH to 4.5-5.5.

  • Dye Dispersion: Create a paste of this compound (e.g., 2% on weight of fiber) with a small amount of dispersing agent and warm water. Add this dispersion to the dyebath.

  • Dyeing Cycle: Introduce the polyester fabric into the dyebath at 60°C. Raise the temperature to 130°C at a rate of 1.5-2.0°C per minute. Maintain this temperature for 45-60 minutes.

  • Cooling and Rinsing: Cool the dyebath to 70°C before draining. Rinse the dyed fabric with hot and then cold water.

  • Reduction Clearing: To improve wash fastness, treat the fabric with a solution of 2 g/L sodium hydrosulfite and 2 g/L caustic soda at 70-80°C for 15-20 minutes. Rinse thoroughly and neutralize with a weak acetic acid solution if necessary.

Nylon (Atmospheric Dyeing Method):

  • Fabric Preparation: Scour the nylon fabric similarly to polyester.

  • Dye Bath Preparation: Prepare a dyebath with a liquor ratio of 10:1 to 20:1, a dispersing agent (1 g/L), and adjust the pH to 4.5-5.5 with acetic acid.

  • Dye Dispersion: Prepare the this compound dispersion as described for polyester.

  • Dyeing Cycle: Introduce the nylon fabric into the dyebath at 40°C. Raise the temperature to 100°C at a rate of 1.5-2.0°C per minute. Maintain this temperature for 60-90 minutes.

  • Cooling and Rinsing: Cool the dyebath to 60°C before draining. Rinse the fabric thoroughly with warm and then cold water.

Colorfastness Testing Protocols
  • Wash Fastness (ISO 105-C06): A specimen of the dyed fabric, in contact with a multi-fiber strip, is mechanically agitated in a soap solution at a specified temperature (e.g., 60°C) and time. The change in color of the specimen and the staining of the multi-fiber strip are assessed using grey scales.

  • Light Fastness (ISO 105-B02): A specimen of the dyed fabric is exposed to artificial light, which mimics natural daylight, under controlled conditions. The change in color is assessed by comparing it with a set of blue wool standards.

  • Crocking (Rubbing) Fastness (AATCC Test Method 8): The amount of color transferred from the surface of the dyed fabric to a standard white cotton cloth by rubbing is determined. The test is performed under both dry and wet conditions, and the staining of the white cloth is assessed using a grey scale.

Visual Representation of Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the key stages in the performance evaluation of this compound.

Dyeing_and_Fastness_Evaluation cluster_dyeing Dyeing Process cluster_fastness Fastness Testing Fabric Scouring Fabric Scouring Dye Bath Preparation Dye Bath Preparation Fabric Scouring->Dye Bath Preparation Dyeing Dyeing Dye Bath Preparation->Dyeing Rinsing Rinsing Dyeing->Rinsing Reduction Clearing (Polyester) Reduction Clearing (Polyester) Rinsing->Reduction Clearing (Polyester) Optional Drying Drying Rinsing->Drying Reduction Clearing (Polyester)->Drying Dyed Fabric Dyed Fabric Drying->Dyed Fabric Wash Fastness (ISO 105-C06) Wash Fastness (ISO 105-C06) Light Fastness (ISO 105-B02) Light Fastness (ISO 105-B02) Crocking Fastness (AATCC 8) Crocking Fastness (AATCC 8) Dyed Fabric->Wash Fastness (ISO 105-C06) Dyed Fabric->Light Fastness (ISO 105-B02) Dyed Fabric->Crocking Fastness (AATCC 8)

Caption: Experimental workflow for dyeing and fastness evaluation of this compound.

Dyeing_Parameters cluster_polyester Polyester cluster_nylon Nylon Dyeing Performance Dyeing Performance High Temperature (130°C) High Temperature (130°C) Dyeing Performance->High Temperature (130°C) Atmospheric Temperature (100°C) Atmospheric Temperature (100°C) Dyeing Performance->Atmospheric Temperature (100°C) Acidic pH (4.5-5.5) Acidic pH (4.5-5.5) High Temperature (130°C)->Acidic pH (4.5-5.5) Reduction Clearing Reduction Clearing Atmospheric Temperature (100°C)->Acidic pH (4.5-5.5)

Caption: Key dyeing parameters for this compound on polyester and nylon.

Degradation of Disperse Azo Dyes: A Comparative Analysis of Byproducts and Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the degradation of disperse azo dyes, with a focus on the byproducts generated from different degradation methods. Due to the limited availability of specific experimental data for Disperse Brown 4, this document leverages data from structurally similar and well-studied disperse azo dyes, such as Disperse Brown 3REL, to provide insights into the expected degradation pathways and byproducts. The primary mechanism of degradation for azo dyes involves the reductive cleavage of the azo bond (-N=N-), leading to the formation of aromatic amines, which can be further broken down into simpler, less toxic compounds.

Comparative Degradation Performance of Disperse Azo Dyes

The efficiency of disperse dye degradation varies significantly depending on the chosen method and the specific dye structure. Below is a summary of quantitative data from studies on the degradation of various disperse azo dyes, illustrating the performance of microbial and photocatalytic methods.

DyeDegradation MethodCatalyst/MicroorganismInitial Concentration (mg/L)Degradation Efficiency (%)TimeByproducts IdentifiedReference
Disperse Brown 3REL Microbial (Anoxic)Bacillus sp. VUSNot Specified1008 hours6,8-dichloro-quinazoline-4-ol, cyclopentanone[1][2]
Disperse Red 167 MicrobialPaenochrobactrum glaciei508424 hoursNot Specified[3]
Disperse Red MicrobialRhizosphere bacterial consortiumNot Specified98.47Not SpecifiedNot Specified[4]
Generic Disperse Dyes PhotocatalyticNot SpecifiedNot Specified40 (average)200 hoursNot Specified[5]

Degradation Pathways and Byproduct Formation

The degradation of disperse azo dyes, such as this compound, is initiated by the cleavage of the azo bond, which is the chromophoric group responsible for the dye's color. This initial step results in the formation of precursor aromatic amines. For this compound, the predicted initial byproducts are 2-Bromo-6-chloro-4-nitrobenzenamine and N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine . These intermediates can undergo further degradation through processes like dehalogenation, denitration, and hydroxylation, eventually leading to mineralization into CO2, H2O, and inorganic ions.

Disperse_Brown_4_Degradation cluster_initial Initial Dye cluster_methods Degradation Methods cluster_intermediates Primary Byproducts (Azo Bond Cleavage) cluster_secondary Further Degradation cluster_final Mineralization DB4 This compound (C16H15BrCl2N4O4) Photocatalysis Photocatalysis (e.g., UV/TiO2) DB4->Photocatalysis Initiates Microbial Microbial Degradation (e.g., Bacteria, Fungi) DB4->Microbial Initiates AromaticAmine1 2-Bromo-6-chloro-4-nitrobenzenamine Photocatalysis->AromaticAmine1 AromaticAmine2 N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine Photocatalysis->AromaticAmine2 Microbial->AromaticAmine1 Microbial->AromaticAmine2 Secondary Simpler Intermediates (e.g., dehalogenated, denitrated, and hydroxylated compounds) AromaticAmine1->Secondary AromaticAmine2->Secondary Mineralization CO2 + H2O + Inorganic Ions Secondary->Mineralization Experimental_Workflow cluster_degradation Degradation Phase cluster_analysis Analytical Phase Start Disperse Dye Solution Degradation Degradation Process (Microbial or Photocatalytic) Start->Degradation Sampling Sample Collection at Intervals Degradation->Sampling Preparation Sample Preparation (Centrifugation/Extraction) Sampling->Preparation UV_Vis UV-Vis Spectrophotometry (Decolorization Monitoring) Preparation->UV_Vis Chromatography Chromatographic Separation (HPLC or GC) Preparation->Chromatography MS Mass Spectrometry (Byproduct Identification) Chromatography->MS Data Data Analysis and Structure Elucidation MS->Data

References

A Comparative Analysis of the Dyeing Kinetics of E-Type and SE-Type Disperse Dyes on Polyester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the dyeing kinetics of E-type and SE-type disperse dyes on polyester (B1180765) fibers. Understanding the kinetic and thermodynamic properties of these dye classes is crucial for optimizing dyeing processes to achieve desired color depth, levelness, and fastness properties in various applications, including textiles and specialized materials for scientific research. This document summarizes key performance data, details experimental protocols for kinetic analysis, and presents a visual workflow to aid in experimental design.

Introduction to E-Type and SE-Type Disperse Dyes

Disperse dyes are non-ionic colorants with low water solubility, making them suitable for dyeing hydrophobic fibers like polyester.[1] They are broadly classified based on their energy levels, which correlate with their molecular weight, dyeing temperature, and sublimation fastness.[2]

E-type disperse dyes are characterized as low-energy dyes with low molecular weight.[2] They exhibit good leveling properties and can be applied at lower temperatures, often with the assistance of a carrier.[1] However, they typically have poor sublimation fastness.[2]

SE-type disperse dyes are medium-energy dyes with a moderate molecular weight.[2] They offer a balance of properties, including moderate leveling and good color fastness, and are suitable for a wider range of dyeing processes, including high-temperature methods.[2]

The dyeing process with disperse dyes involves the diffusion of dye molecules from the aqueous dyebath to the fiber surface, followed by adsorption onto the fiber and subsequent diffusion into the amorphous regions of the polymer.[3] The rate of this process is governed by factors such as temperature, dye concentration, and the intrinsic properties of the dye and fiber.

Comparative Performance Data

The following tables summarize the key differences in properties and dyeing kinetics between representative E-type and SE-type disperse dyes. The data has been compiled from various studies and it should be noted that direct comparisons are best made when experiments are conducted under identical conditions.

Table 1: General Properties of E-Type and SE-Type Disperse Dyes

PropertyE-Type Disperse DyesSE-Type Disperse Dyes
Energy Level LowMedium
Molecular Weight LowModerate
Dyeing Temperature Lower (suitable for carrier dyeing)Higher (suitable for high-temperature dyeing)
Leveling Properties GoodModerate
Sublimation Fastness PoorMedium
Typical Application High-temperature and high-pressure dyeing, carrier dyeingHigh-temperature and high-pressure dyeing, hot melt pad dyeing

Table 2: Comparative Dyeing Kinetics on Polyester

Kinetic ParameterE-Type (C.I. Disperse Yellow 211)SE-Type (C.I. Disperse Blue 183)
Dyeing Rate Constant (K) Generally higher at lower temperaturesGenerally higher at higher temperatures
Time of Half-Dyeing (t½) ShorterLonger
Diffusion Coefficient (D) HigherLower
Activation Energy of Dyeing (Ea) LowerHigher

Note: The data for C.I. Disperse Yellow 211 and C.I. Disperse Blue 183 are derived from separate studies and are presented here for illustrative comparison. Experimental conditions can significantly influence these values. A study on C.I. Disperse Orange 25 (a low molecular weight dye) showed a higher diffusion coefficient compared to C.I. Disperse Blue 183 (a higher molecular weight dye).[4]

Experimental Protocols

The following are detailed methodologies for key experiments to determine the dyeing kinetics of disperse dyes on polyester.

High-Temperature Exhaust Dyeing of Polyester

This protocol describes a standard laboratory procedure for dyeing polyester fabric with disperse dyes at high temperatures to study the dyeing kinetics.[5]

Materials:

  • Polyester fabric

  • Disperse dye (E-type or SE-type)

  • Non-ionic detergent

  • Dispersing agent

  • Acetic acid

  • Deionized water

  • High-temperature dyeing apparatus (e.g., laboratory-scale dyeing machine)

  • Spectrophotometer

Procedure:

  • Fabric Preparation: Scour a pre-weighed polyester fabric sample in a solution containing 1-2 g/L of a non-ionic detergent at 60-70°C for 20-30 minutes to remove any impurities. Rinse the fabric thoroughly with deionized water and allow it to air dry.[5]

  • Dye Bath Preparation: Prepare a dyebath with a specific liquor-to-goods ratio (e.g., 20:1). The dyebath should contain the disperse dye (e.g., 1% on the weight of fabric), a dispersing agent (e.g., 1 g/L), and acetic acid to adjust the pH to 4.5-5.5.[5]

  • Dyeing Procedure:

    • Introduce the prepared polyester fabric into the dyebath at room temperature.

    • Raise the temperature of the dyebath to the desired dyeing temperature (e.g., 110°C for E-type, 130°C for SE-type) at a controlled rate (e.g., 2°C/min).

    • Maintain the dyeing at the set temperature for a specific duration (e.g., 60 minutes).

    • At predetermined time intervals, withdraw an aliquot of the dyebath for analysis.

    • After the final dyeing time, cool the dyebath down to 70°C.

  • After-treatment: Rinse the dyed fabric with hot and then cold water. Perform a reduction clearing process to remove unfixed dye from the fiber surface. This typically involves treating the fabric in a solution containing sodium hydrosulfite and sodium hydroxide. Finally, rinse the fabric thoroughly and air dry.

Determination of Dye Uptake and Kinetic Modeling

Procedure:

  • Spectrophotometric Analysis: Measure the absorbance of the withdrawn dyebath aliquots at the wavelength of maximum absorbance (λmax) of the dye using a spectrophotometer.

  • Calculation of Dye Exhaustion: Use a pre-established calibration curve of absorbance versus dye concentration to determine the concentration of the dye remaining in the dyebath at each time point. The percentage of dye exhaustion (%E) can be calculated using the following formula:

    %E = [(C₀ - Cₜ) / C₀] * 100

    where C₀ is the initial dye concentration and Cₜ is the dye concentration at time t.

  • Kinetic Modeling: The rate of dyeing can be analyzed using various kinetic models. The pseudo-first-order and pseudo-second-order models are commonly used. The dyeing rate constant (K) can be determined by fitting the experimental data to these models.

Determination of Diffusion Coefficient

The diffusion coefficient (D) of the dye within the polyester fiber can be calculated using the Hill's equation or other relevant models based on the dye uptake data over time.[4]

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for the comparative study of the dyeing kinetics of E-type and SE-type disperse dyes.

G cluster_prep Preparation cluster_dyeing Dyeing Process cluster_analysis Kinetic Analysis cluster_comparison Comparison fabric_prep Polyester Fabric Scouring & Weighing dyeing High-Temperature Exhaust Dyeing fabric_prep->dyeing dyebath_prep Dye Bath Preparation (E-type & SE-type) dyebath_prep->dyeing sampling Aliquot Sampling at Time Intervals dyeing->sampling spectro Spectrophotometric Analysis sampling->spectro exhaustion Calculate Dye Exhaustion (%) spectro->exhaustion modeling Kinetic Modeling (Rate Constant, K) exhaustion->modeling diffusion Calculate Diffusion Coefficient (D) exhaustion->diffusion compare Compare Kinetic Parameters of E-type vs. SE-type modeling->compare diffusion->compare

Caption: Experimental workflow for comparative dyeing kinetics.

Signaling Pathways and Logical Relationships

The dyeing of polyester with disperse dyes is primarily a physical process governed by diffusion and partitioning, rather than a process involving complex biological signaling pathways. The logical relationship in the dyeing process can be visualized as a sequential flow of events.

G cluster_dyebath Dye Bath cluster_fiber Polyester Fiber dye_dispersion Dye Dispersion dye_solution Dye in Solution dye_dispersion->dye_solution Dissolution fiber_surface Fiber Surface dye_solution->fiber_surface Adsorption fiber_interior Fiber Interior fiber_surface->fiber_interior Diffusion

Caption: Logical flow of the disperse dyeing process.

This guide provides a foundational understanding of the comparative dyeing kinetics of E-type and SE-type disperse dyes. For specific research applications, it is recommended to consult detailed studies on the particular dyes of interest and to conduct experiments under well-controlled conditions to obtain reliable and reproducible data.

References

Forensic Analysis of Polyester Fibers Dyed with Disperse Brown 4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical techniques for the forensic analysis of polyester (B1180765) fibers dyed with Disperse Brown 4. The selection of an appropriate analytical method is crucial for obtaining reliable and admissible evidence in forensic casework. This document outlines the performance of various techniques, supported by experimental data where available, to aid researchers in their choice of methodology.

Comparison of Analytical Techniques

The forensic analysis of dyed fibers aims to compare a questioned fiber from a crime scene with a known sample to determine if they have a common origin. The primary characteristics for comparison are the fiber's polymer type and its color, which is determined by the dye. Disperse dyes are commonly used for polyester fibers.[1][2] This guide focuses on the analysis of this compound on polyester.

Several analytical techniques are employed for the forensic examination of dyed fibers, each with its own strengths and limitations.[3] The most common methods include Microspectrophotometry (MSP), Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).[3][4]

Analytical TechniquePrincipleSample PreparationDestructive?discriminating powerSensitivityRemarks
Microspectrophotometry (MSP) Measures the absorption spectrum of a single fiber in the ultraviolet, visible, and near-infrared regions.Minimal; mounting a single fiber on a microscope slide.NoGood; compares color objectively.ModerateA rapid and non-destructive screening method.[1]
Thin-Layer Chromatography (TLC) Separates dye components based on their differential partitioning between a stationary phase and a mobile phase.Dye extraction from the fiber is required.YesGood; separates dye mixtures.ModerateA relatively simple and cost-effective separation technique.[3]
High-Performance Liquid Chromatography (HPLC) A high-resolution separation technique for dye analysis, often coupled with a photodiode array (PDA) detector.Dye extraction from the fiber is required.YesVery Good; excellent separation of complex dye mixtures.HighProvides quantitative data and high reproducibility.[3]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry.Dye extraction from the fiber is required.YesExcellent; provides molecular weight and structural information of the dye.Very HighConsidered a gold-standard for confirmatory analysis.[5]
Direct Analysis in Real Time-Mass Spectrometry (DART-MS) A rapid, direct analysis method where the dye is desorbed and ionized directly from the fiber surface.Minimal to none.MinimallyExcellent; provides rapid identification of dyes.HighReduces sample preparation time significantly.[6][7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the key analytical techniques discussed.

Microspectrophotometry (MSP)
  • Sample Preparation: A single polyester fiber dyed with this compound is mounted on a clean microscope slide using a suitable mounting medium. A cover slip is placed over the fiber.

  • Instrumentation: A microspectrophotometer capable of analysis in the UV-Visible range (typically 200-800 nm) is used.

  • Data Acquisition: The instrument is calibrated, and a background spectrum of the mounting medium is acquired. The absorption spectrum of the dyed fiber is then recorded at multiple points along its length to assess color consistency.

  • Analysis: The resulting spectra are compared with those obtained from a known reference sample of polyester fiber dyed with this compound.

Dye Extraction for Chromatographic Analysis (TLC, HPLC, LC-MS/MS)

A common prerequisite for chromatographic techniques is the extraction of the dye from the polyester fiber.

  • A small segment of the dyed polyester fiber (typically a few millimeters) is placed in a micro-vial.

  • A suitable solvent, such as a mixture of pyridine (B92270) and water or methanol (B129727), is added to the vial.

  • The vial is heated to facilitate the extraction of the dye from the fiber matrix.

  • The resulting dye extract is then concentrated and can be used for TLC, HPLC, or LC-MS/MS analysis.

High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) Detection
  • Sample Preparation: The extracted dye solution is filtered and injected into the HPLC system.

  • Instrumentation: An HPLC system equipped with a C18 reverse-phase column and a PDA detector is typically used.

  • Chromatographic Conditions: A gradient elution is often employed using a mobile phase consisting of two solvents, for example, acetonitrile (B52724) and water, with a suitable buffer.

  • Data Acquisition: The chromatogram is recorded, and the UV-Visible spectrum of each separated dye component is obtained from the PDA detector.

  • Analysis: The retention time and the UV-Visible spectrum of the analyte are compared with those of a standard solution of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A robust and sensitive method for the quantitative analysis of Disperse Brown 1 (a similar disperse dye) in textile samples has been detailed, and a similar approach can be adapted for this compound.[5]

  • Sample Preparation:

    • Accurately weigh approximately 1.0 g of the textile sample into a centrifuge tube.

    • Add 20 mL of methanol and sonicate for 30 minutes at 50°C.

    • Centrifuge the sample and filter the supernatant.

    • Evaporate the solvent and reconstitute the residue in 1.0 mL of a methanol/water mixture.[5]

  • LC-MS/MS System:

    • LC Column: C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.[5]

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion > Product Ions: For Disperse Brown 1, the transitions monitored are m/z 433.0 > 183.0 and 433.0 > 401.0. Similar transitions would be determined for this compound.[5]

  • Data Analysis: The presence of this compound is confirmed by the appearance of a peak at the expected retention time with the correct MRM transitions. Quantification can be performed using a calibration curve prepared from a standard solution.[5]

Visualizing the Forensic Workflow

The following diagram illustrates a typical workflow for the forensic analysis of a dyed fiber, from evidence collection to the final report.

Forensic_Fiber_Analysis_Workflow Forensic Analysis Workflow for Dyed Fibers cluster_0 Crime Scene cluster_1 Laboratory Analysis cluster_2 Data Interpretation & Reporting A Evidence Collection (Questioned Fiber) B Microscopic Examination (Physical Characteristics) A->B C Non-Destructive Analysis (Microspectrophotometry) B->C D Decision Point: Sufficient for Exclusion? C->D E Dye Extraction D->E No H Comparison of Data (Questioned vs. Known) D->H Yes F Chromatographic Separation (TLC, HPLC) E->F G Confirmatory Analysis (LC-MS/MS, DART-MS) F->G G->H I Conclusion & Report H->I

Caption: A flowchart of the forensic fiber analysis process.

References

Assessing the Allergenic Potential of Disperse Brown 4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the allergenic potential of Disperse Brown 4 and its alternatives. Due to a lack of publicly available quantitative sensitization data for this compound, this guide utilizes Disperse Brown 1, a chemically similar monoazo disperse dye, as a representative compound for the purposes of comparison. Disperse Brown 1 is a known skin sensitizer (B1316253) and can induce allergic contact dermatitis.[1][2] This document summarizes available experimental data, details the methodologies for key experiments, and outlines the immunological signaling pathways involved in the sensitization process.

Comparative Analysis of Allergenic Potential

The sensitizing potential of various disperse dyes has been evaluated using in vitro and in chemico assays. The following tables summarize the available quantitative data for Disperse Brown 1 and a selection of alternative disperse dyes.

Table 1: In Chemico Peptide Reactivity of Disperse Dyes (DPRA)

The Direct Peptide Reactivity Assay (DPRA) is an in chemico method that assesses the skin sensitization potential of a chemical by measuring the depletion of synthetic peptides containing cysteine and lysine (B10760008) following incubation with the test substance.[3]

DyeChemical ClassCysteine Depletion (%)Lysine Depletion (%)Reactivity ClassReference
Disperse Brown 1 MonoazoData Not AvailableData Not AvailableData Not Available[4]
Disperse Orange 25 Monoazo15.30Low Reactivity[3]
Disperse Orange 37 Monoazo33.30Moderate Reactivity[3]

Table 2: In Vitro Sensitization Potential of Disperse Dyes (LCSA)

The Loose-fit Coculture-based Sensitization Assay (LCSA) is an in vitro method that evaluates the sensitizing and irritative properties of substances by co-culturing human keratinocytes and dendritic cell-related cells.[5] The EC50 value represents the concentration at which a 50% effect is observed.

DyeChemical ClassSensitization Potential (EC50 µM)Irritation Potential (EC50 µM)Sensitization CategoryReference
Disperse Brown 1 MonoazoData Not AvailableData Not AvailableData Not Available[4]
Disperse Blue 124 Azo0.2523.0Extreme[5]
Disperse Yellow 3 Azo0.536.5Extreme[5]
Disperse Orange 37/76 Azo1.018.2Extreme[5]
Disperse Blue 106 Anthraquinone2.512.0Extreme[5]
Disperse Red 1 Azo3.031.0Extreme[5]
Disperse Orange 3 Azo18.022.0Strong[5]
Disperse Blue 1 Anthraquinone>20085.0No Sensitizing Potential[5]

Natural Dye Alternatives

Natural dyes are often considered as safer alternatives to synthetic dyes. However, some natural dyes can also have allergenic potential.

Henna (Lawsonia inermis)

Pure henna is generally considered a weak sensitizer.[6] However, commercial henna products are often adulterated with para-phenylenediamine (PPD), a potent skin sensitizer, to produce a black color.[6][7][8] Allergic reactions to "black henna" are common and are primarily due to the PPD content.[6][9]

Indigo (B80030) (Indigofera tinctoria)

There are reports of allergic contact dermatitis to natural indigo hair dye.[10][11] In a Magnusson and Kligman guinea pig maximization test, Indigofera tinctoria powder was classified as a sensitizer.[12][13]

Experimental Protocols

Direct Peptide Reactivity Assay (DPRA)

The DPRA is based on the principle that skin sensitizers are typically electrophilic and can react with nucleophilic amino acids in skin proteins, which is the molecular initiating event in the skin sensitization adverse outcome pathway.

Methodology:

  • A solution of the test chemical is prepared in an appropriate solvent (e.g., acetonitrile).

  • The chemical is incubated with synthetic peptides containing either cysteine or lysine for a defined period.

  • The concentration of the remaining peptide is measured using high-performance liquid chromatography (HPLC).

  • The percentage of peptide depletion is calculated for both cysteine and lysine.

  • The mean peptide depletion is used to categorize the substance into one of four reactivity classes: no or minimal reactivity, low reactivity, moderate reactivity, or high reactivity.[3]

DPRA_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis TestChem Test Chemical Solution IncubateCys Incubate Test Chemical with Cysteine Peptide TestChem->IncubateCys IncubateLys Incubate Test Chemical with Lysine Peptide TestChem->IncubateLys CysPep Cysteine Peptide Solution CysPep->IncubateCys LysPep Lysine Peptide Solution LysPep->IncubateLys HPLC HPLC Analysis IncubateCys->HPLC IncubateLys->HPLC Calc Calculate Peptide Depletion HPLC->Calc Classify Classify Reactivity Calc->Classify

Experimental workflow for the Direct Peptide Reactivity Assay (DPRA).

Loose-fit Coculture-based Sensitization Assay (LCSA)

The LCSA assesses two key events in the skin sensitization pathway: keratinocyte activation and dendritic cell activation.

Methodology:

  • Primary human keratinocytes are cultured on inserts.

  • Allogenic dendritic cell-related cells are cultured in the well below the inserts.

  • The test substance is applied to the keratinocyte layer.

  • After a 24-hour incubation, the dendritic cell-related cells are harvested.

  • The expression of cell surface markers associated with dendritic cell activation (e.g., CD86, CD54) is measured by flow cytometry.

  • Cell viability is also assessed to distinguish between sensitization and cytotoxicity.

  • The EC50 values for sensitization and irritation are calculated.[5]

LCSA_Workflow cluster_setup Co-culture Setup cluster_exposure Exposure cluster_analysis Analysis Keratinocytes Culture Keratinocytes on Insert ApplySubstance Apply Test Substance to Keratinocytes Keratinocytes->ApplySubstance DendriticCells Culture Dendritic Cells in Well Incubate Incubate for 24h ApplySubstance->Incubate HarvestDC Harvest Dendritic Cells Incubate->HarvestDC FlowCytometry Flow Cytometry (CD86, CD54 expression) HarvestDC->FlowCytometry Viability Assess Cell Viability HarvestDC->Viability Calculate Calculate EC50 Values FlowCytometry->Calculate Viability->Calculate

Experimental workflow for the Loose-fit Coculture-based Sensitization Assay (LCSA).

Signaling Pathway of Allergic Contact Dermatitis

Allergic contact dermatitis is a Type IV delayed-type hypersensitivity reaction. The immunological mechanism involves a sensitization phase and an elicitation phase.

Sensitization Phase:

  • Haptenation: Small, reactive chemicals like disperse dyes (haptens) penetrate the skin and covalently bind to endogenous proteins to form hapten-protein complexes.[1]

  • Antigen Presentation: Antigen-presenting cells (APCs), such as Langerhans cells, recognize and process these complexes.

  • T-Cell Priming: APCs migrate to the draining lymph nodes and present the haptenated peptides to naive T-cells, leading to their activation and proliferation into hapten-specific memory T-cells.

Elicitation Phase: Upon re-exposure to the same hapten, the memory T-cells are rapidly activated, leading to the release of pro-inflammatory cytokines and the recruitment of other immune cells to the site of contact. This results in the characteristic clinical manifestations of allergic contact dermatitis, such as erythema, edema, and vesiculation.

ACD_Pathway cluster_sensitization Sensitization Phase cluster_elicitation Elicitation Phase (Re-exposure) Hapten Disperse Dye (Hapten) Penetrates Skin HaptenProtein Hapten-Protein Complex Hapten->HaptenProtein Protein Skin Protein Protein->HaptenProtein APC Antigen Presenting Cell (APC) Engulfs Complex HaptenProtein->APC Migration APC Migrates to Lymph Node APC->Migration TCellPriming Naive T-Cell Priming Migration->TCellPriming MemoryTCell Memory T-Cell Formation TCellPriming->MemoryTCell MemoryTCellActivation Memory T-Cell Activation MemoryTCell->MemoryTCellActivation ReHapten Disperse Dye (Hapten) ReHaptenProtein Hapten-Protein Complex ReHapten->ReHaptenProtein ReHaptenProtein->MemoryTCellActivation CytokineRelease Pro-inflammatory Cytokine Release MemoryTCellActivation->CytokineRelease Inflammation Inflammatory Response (Allergic Contact Dermatitis) CytokineRelease->Inflammation

Signaling pathway of allergic contact dermatitis.

References

Safety Operating Guide

Proper Disposal of Disperse Brown 4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disperse Brown 4, a single azo dye, requires careful handling and disposal to ensure the safety of laboratory personnel and to prevent environmental contamination.[1] Azo dyes as a class are known for their persistence in the environment and some may have hazardous properties.[2] Therefore, proper disposal is not just a matter of regulatory compliance, but also of responsible scientific practice.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: A dust mask or respirator should be used if handling the dye in its powdered form to avoid inhalation.[3]

All handling of this compound, especially in powdered form, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[3]

Step-by-Step Disposal Protocol

The proper disposal of this compound should be approached systematically to ensure safety and compliance.

  • Waste Identification and Segregation:

    • Isolate all waste materials containing this compound. This includes the pure dye, solutions containing the dye, and any contaminated materials such as weighing paper, pipette tips, and gloves.

    • Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's EHS department.

  • Waste Collection and Containment:

    • Solid Waste: Collect any powdered this compound and contaminated solids in a clearly labeled, sealed, and durable hazardous waste container.

    • Liquid Waste: Aqueous solutions containing this compound should be collected in a separate, leak-proof hazardous waste container. Do not pour any this compound solution down the drain.[3]

    • The container must be compatible with the chemical. It is often recommended to use the original container if it is in good condition.

  • Labeling:

    • All hazardous waste containers must be clearly labeled with the words "Hazardous Waste."

    • The label must include the full chemical name ("this compound"), the CAS number (12223-16-4), and the approximate concentration and quantity of the waste.

    • Indicate any other components of the waste mixture.

  • Storage:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.

    • Ensure that the storage area is away from incompatible materials.

  • Arrange for Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • Provide them with all the necessary information about the waste stream as detailed on your waste label.

    • The primary recommended disposal method for azo dyes is through a licensed chemical destruction plant or by controlled incineration.

Summary of Disposal Information

ParameterGuideline
Waste Type Hazardous Chemical Waste
Solid Waste Containment Sealed, labeled, and durable container.
Liquid Waste Containment Leak-proof, labeled, and compatible container.
Drain Disposal Strictly Prohibited. [3]
Recommended Disposal Method Licensed chemical destruction or controlled incineration.
Regulatory Oversight Institutional EHS and local/national hazardous waste regulations.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated identify_waste Identify and Segregate Waste Streams (Solid, Liquid, Contaminated Materials) start->identify_waste package_waste Package in Labeled, Sealed, Compatible Hazardous Waste Container identify_waste->package_waste store_waste Store in Designated Hazardous Waste Accumulation Area package_waste->store_waste contact_ehs Contact Institutional EHS for Pickup store_waste->contact_ehs disposal Disposal by Licensed Hazardous Waste Vendor (e.g., Incineration) contact_ehs->disposal end End: Disposal Complete disposal->end

Caption: Disposal workflow for this compound waste.

By adhering to these procedures and consulting with safety professionals, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Disperse Brown 4

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, ensuring a safe environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Disperse Brown 4, a synthetic dye. Adherence to these protocols is critical to minimize exposure risks and ensure regulatory compliance.

Immediate Safety Protocols and Personal Protective Equipment (PPE)

When handling this compound, particularly in its powdered form, a systematic approach to safety is crucial to prevent inhalation, ingestion, and skin contact. The following personal protective equipment is mandatory.

PPE CategoryItemSpecifications and Usage
Eye and Face Protection Safety GogglesMust be ANSI Z87.1 compliant and provide a complete seal around the eyes to protect against dust particles.[1]
Face ShieldTo be worn in conjunction with safety goggles, especially when handling larger quantities or when there is a significant risk of splashing or dust generation.[1][2]
Hand Protection Chemical-Impermeable GlovesNitrile gloves are recommended; double-gloving is advised. Gloves must be inspected before use and hands should be washed and dried thoroughly after handling. The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1][3]
Respiratory Protection Air-Purifying Respirator (APR) with P100 filtersA NIOSH-approved half-mask or full-face APR is required when handling this compound powder.[1] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used. A proper fit test is mandatory before use.[1]
Protective Clothing Laboratory CoatA full-length lab coat, preferably with elastic cuffs, must be worn.[1]
Closed-toe ShoesRequired at all times in the laboratory.[1]
Toxicological Data Summary

The available toxicological data for Disperse Brown dyes is limited. The following table summarizes the known information, with data on the structurally related Disperse Red 1 included for comparative purposes where specific data for this compound is unavailable.

Toxicological EndpointResult/ClassificationSpeciesSource
Acute Oral Toxicity No data available
Skin Sensitization Skin sensitizerECHA
Reproductive Toxicity Toxic to reproductionECHA
Genotoxicity (Ames Test) No data available
Genotoxicity (Micronucleus Assay) No data available

Note: Due to significant data gaps, a full risk assessment is challenging. It is recommended to minimize exposure to this compound due to the known hazards of skin sensitization and reproductive toxicity associated with similar dyes.[4]

Experimental Protocols

Standard Operating Procedure for Safe Handling

1. Preparation and Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area.[1][3] A certified chemical fume hood is the preferred engineering control.[1]

  • Designated Area: Establish a designated area for handling and weighing the dye to contain any potential spills.[1]

  • Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.[1]

2. Weighing and Solution Preparation:

  • Avoid Dust Formation: Take extreme care to avoid the formation of dust and aerosols.[1][3]

  • Weighing: Use a balance inside the chemical fume hood. Use weigh paper or a container that can be securely sealed.[1]

  • Dissolving: When preparing a solution, add the powdered dye to the solvent slowly to prevent splashing.[1]

3. Spill Management:

  • Immediate Action: In case of a spill, evacuate personnel to a safe area and remove all sources of ignition.[1][3]

  • Containment: Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains.[1][3]

  • Cleanup: Collect the spilled material using spark-proof tools and explosion-proof equipment. Place the collected material in a suitable, closed container for disposal.[1][3]

First Aid Procedures
Exposure RouteFirst Aid Measures
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1][3]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1][3]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[1][3]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][3]

Disposal Plan

Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination.[1]

Waste Segregation and Collection
  • Solid Waste: Includes used gloves, weigh paper, contaminated bench paper, and any other solid materials that have come into contact with this compound. Place all solid waste into a clearly labeled, durable, and leak-proof hazardous waste container. The label should include "Hazardous Waste," the chemical name, and the associated hazards.[1]

  • Excess or Expired Dye Solution: Do not pour any this compound solution down the drain. Collect in a labeled, sealed, and appropriate hazardous waste container.[1]

Final Disposal

The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1][3] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1][3]

Workflow for Safe Handling of this compound

cluster_ppe Personal Protective Equipment (PPE) prep Preparation & Engineering Controls weigh Weighing & Solution Preparation prep->weigh Proceed with caution handle Handling & Experimentation weigh->handle spill Spill Management handle->spill If spill occurs decon Decontamination handle->decon spill->decon waste Waste Collection decon->waste dispose Final Disposal waste->dispose goggles Safety Goggles face_shield Face Shield gloves Nitrile Gloves respirator Respirator lab_coat Lab Coat

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.